alpha-Myrcene
Description
Structure
3D Structure
Properties
CAS No. |
1686-30-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5H,1-2,4,6-8H2,3H3 |
InChI Key |
VYBREYKSZAROCT-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCC(=C)C=C |
Canonical SMILES |
CC(=C)CCCC(=C)C=C |
Synonyms |
2-methyl-6-methylene-1,7-octadiene alpha-myrcene beta-myrcene |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Signature Scent: An In-depth Technical Guide to α-Myrcene Biosynthesis in Pinus peuce
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of α-myrcene, a significant acyclic monoterpene, in the Balkan pine, Pinus peuce. While research specifically dissecting the genetic and enzymatic machinery in P. peuce is nascent, this document synthesizes current knowledge from closely related Pinus species to present a robust, inferred pathway. We delve into the upstream metabolic route, the key enzymatic transformations, and the genetic underpinnings of α-myrcene production. Furthermore, this guide presents a compilation of quantitative data on myrcene (B1677589) abundance in P. peuce and furnishes detailed experimental protocols for the extraction, identification, and quantification of monoterpenes, alongside methodologies for investigating the genetic basis of their synthesis. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to further explore and harness the therapeutic potential of α-myrcene from this unique pine species.
Introduction
Pinus peuce Griseb., commonly known as the Macedonian or Balkan pine, is a tertiary relict species endemic to the mountainous regions of the Balkan Peninsula. This species is of significant ecological and economic interest, not least for its production of a complex mixture of volatile organic compounds, primarily terpenes, which constitute its essential oil. Among these, α-myrcene (7-methyl-3-methylene-1,6-octadiene) is a key acyclic monoterpene hydrocarbon that contributes to the characteristic aroma of the pine and plays a crucial role in its defense mechanisms against herbivores and pathogens.
Beyond its ecological significance, α-myrcene has garnered considerable attention in the pharmaceutical and wellness industries for its diverse pharmacological properties, including analgesic, anti-inflammatory, sedative, and muscle-relaxant effects. Understanding the biosynthesis of α-myrcene in Pinus peuce is therefore a critical step towards optimizing its production, whether through selective breeding programs or metabolic engineering approaches, for therapeutic applications.
This guide will illuminate the multi-step enzymatic process that begins with fundamental carbon precursors and culminates in the synthesis of α-myrcene, providing a detailed roadmap for future research and development.
The α-Myrcene Biosynthesis Pathway
The synthesis of α-myrcene in Pinus peuce, as in other conifers, is a specialized branch of the broader isoprenoid metabolism. The entire process is compartmentalized, with the initial steps occurring in the plastids.
The Methylerythritol 4-Phosphate (MEP) Pathway: Crafting the Isoprene Building Blocks
The journey to α-myrcene begins with the Methylerythritol 4-Phosphate (MEP) pathway , which is responsible for producing the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). This pathway utilizes primary metabolites from photosynthesis, namely pyruvate (B1213749) and glyceraldehyde-3-phosphate, as its initial substrates. A series of enzymatic reactions, outlined below, leads to the formation of IPP and DMAPP.
-
1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).
-
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).
-
A cascade of further enzymatic steps involving MEP cytidylyltransferase (MCT) , CDP-ME kinase (CMK) , MECP synthase (MCS) , and HMBPP synthase (HDS) ultimately yields (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).
-
Finally, HMBPP reductase (HDR) converts HMBPP into a mixture of IPP and DMAPP.
Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)
The C10 precursor for all monoterpenes, geranyl diphosphate (GPP), is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) . GPPS is a key enzyme that channels the flux of C5 units from the MEP pathway specifically towards monoterpene biosynthesis.
The Final Step: Myrcene Synthase Activity
The final and decisive step in α-myrcene biosynthesis is the conversion of GPP into α-myrcene. This is accomplished by a member of the large family of terpene synthase (TPS) enzymes, specifically a monoterpene synthase (MTPS) . While a dedicated myrcene synthase has been identified in other plant species, in many pines, a single MTPS enzyme can produce multiple products from the same GPP substrate. Therefore, it is highly probable that in Pinus peuce, an MTPS enzyme, which can be referred to as a putative myrcene synthase , catalyzes the isomerization of GPP to a geranyl cation, followed by a proton loss to yield the acyclic α-myrcene. It is plausible that this enzyme also produces other monoterpenes, such as α-pinene and β-pinene, as byproducts.
Quantitative Data on α-Myrcene in Pinus peuce
The concentration of α-myrcene in the essential oil of Pinus peuce can vary depending on the geographical location of the population, genetic factors, and the specific part of the plant analyzed (e.g., needles, twigs). The following table summarizes the quantitative data on α-myrcene content from various studies.
| Geographical Origin | Plant Part | α-Myrcene Content (%) | Reference |
| Montenegro & Serbia | Needles | 1.0 | [1][2] |
| Mt. Ošljak & Mt. Pelister | Needles | 0.9 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the α-myrcene biosynthesis pathway in Pinus peuce.
Analysis of α-Myrcene and Other Volatiles
4.1.1. Sample Collection and Preparation
-
Collect fresh needles from healthy Pinus peuce trees.
-
Immediately freeze the collected material in liquid nitrogen to quench metabolic activity.
-
Store the samples at -80°C until further analysis.
-
For analysis, grind the frozen needles into a fine powder under liquid nitrogen using a mortar and pestle.
4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Weigh a precise amount (e.g., 100 mg) of the powdered needle tissue into a 20 mL headspace vial.
-
Seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a pre-incubation period (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.
-
Introduce a conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or 50/30 µm divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS)) into the headspace of the vial.
-
Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber and immediately introduce it into the gas chromatograph injector for thermal desorption.
4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injector: Set to splitless mode at a temperature of 250°C. The desorption time for the SPME fiber should be around 2-5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Column: Employ a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
-
Identification and Quantification: Identify α-myrcene and other compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards. For quantification, use an internal standard (e.g., n-nonane) and create a calibration curve with a pure α-myrcene standard.
Gene Expression Analysis of Putative Myrcene Synthase
4.2.1. RNA Isolation from Pine Needles
This protocol is adapted for the high content of polyphenols and polysaccharides in pine needles.
-
Grind 100-200 mg of frozen pine needle tissue to a fine powder in liquid nitrogen.
-
Add the powder to a pre-chilled tube containing 1 mL of a CTAB-based extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl, 0.5 g/L spermidine, and 2% β-mercaptoethanol added just before use).
-
Vortex vigorously and incubate at 65°C for 15 minutes.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.25 volumes of 10 M LiCl and incubate overnight at 4°C to precipitate the RNA.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 70% ethanol, air-dry briefly, and resuspend in RNase-free water.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.
4.2.2. cDNA Synthesis
-
Use 1-2 µg of total RNA as a template for first-strand cDNA synthesis.
-
Employ a reverse transcriptase enzyme (e.g., SuperScript IV) with an oligo(dT) primer to synthesize cDNA from the poly(A) tails of mRNA.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
4.2.3. Quantitative Real-Time PCR (qRT-PCR)
-
Design primers specific to the putative myrcene synthase gene(s) identified through homology searches with known pine MTPS sequences. Also, design primers for a stable reference gene (e.g., actin or ubiquitin) for normalization.
-
Prepare the qRT-PCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration of 10 µM each)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qRT-PCR in a real-time thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target gene.
Conclusion and Future Directions
The biosynthesis of α-myrcene in Pinus peuce is a finely tuned process rooted in the fundamental MEP pathway and culminating in the specific action of a monoterpene synthase. While the precise myrcene synthase in P. peuce awaits definitive characterization, the knowledge from related pine species provides a solid framework for its investigation. The protocols detailed in this guide offer a practical starting point for researchers to not only quantify α-myrcene and other terpenes but also to explore the genetic regulation of their production.
Future research should focus on the isolation and functional characterization of the specific MTPS gene(s) responsible for α-myrcene synthesis in P. peuce. This would involve transcriptomic studies to identify candidate genes and their subsequent expression in a heterologous system (e.g., E. coli or yeast) to confirm their enzymatic activity. A deeper understanding of the regulatory networks governing the expression of these genes, particularly in response to environmental stressors, will be pivotal for any future efforts in metabolic engineering or selective breeding aimed at enhancing the production of this valuable bioactive compound. Such endeavors hold the promise of unlocking the full therapeutic potential of Pinus peuce as a natural source of α-myrcene.
References
alpha-Myrcene chemical structure and IUPAC name
An In-Depth Technical Guide to α-Myrcene
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties of α-Myrcene, an acyclic monoterpene.
Chemical Identity
Alpha-Myrcene, a less common isomer of β-myrcene, is a naturally occurring olefinic hydrocarbon found in the essential oils of various plants.[1]
IUPAC Name: 2-Methyl-6-methylideneocta-1,7-diene[1][2]
Chemical Formula: C₁₀H₁₆[1][2][3][4]
Molecular Weight: 136.23 g/mol [2]
Chemical Structure
The structural formula of α-Myrcene is characterized by an eight-carbon chain with three double bonds.
Caption: 2D chemical structure of α-Myrcene.
Physicochemical Properties
A summary of the key physicochemical properties of α-Myrcene is provided below. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 136.234 g/mol | [3] |
| Canonical SMILES | C=CC(=C)CCCC(=C)C | [1] |
| InChI Key | VYBREYKSZAROCT-UHFFFAOYSA-N | [1] |
| CAS Number | 1686-30-2 | [1][3] |
Further Research and Applications
While β-myrcene is more common and widely studied, α-myrcene is also a subject of interest in phytochemistry and potential pharmacological applications. Further research is needed to fully elucidate its biological activities and mechanisms of action. This document will be updated with more in-depth data on experimental protocols and biological pathways as more information is gathered and analyzed.
References
The Pharmacological Landscape of α-Myrcene: A Technical Review for Drug Development
An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental validation of the monoterpene α-Myrcene, tailored for researchers, scientists, and drug development professionals.
Introduction
Alpha-myrcene (β-myrcene) is a prevalent monoterpene found in a variety of plant species, notably in hops, cannabis, and lemongrass.[1][2][3] It is a significant contributor to the aroma and flavor profiles of these plants and is widely used as a food additive.[1][2] Beyond its organoleptic properties, α-myrcene has garnered substantial scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive review of the core pharmacological properties of α-myrcene, including its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer effects. We present a detailed examination of its mechanisms of action, summarize key quantitative data from preclinical studies, and outline the experimental protocols used to elucidate these properties. Furthermore, this guide incorporates mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular and procedural underpinnings of α-myrcene's therapeutic potential.
Analgesic Properties
α-Myrcene has demonstrated significant pain-relieving effects in various preclinical models, indicating its potential as a therapeutic agent for pain management.[4] Its mechanisms of action are multifaceted, involving both central and peripheral pathways.[1][5]
Mechanisms of Analgesic Action
The analgesic effects of α-myrcene are believed to be mediated through several mechanisms:
-
Opioid System Modulation : Studies have shown that the antinociceptive effects of myrcene (B1677589) can be antagonized by naloxone, an opioid receptor antagonist.[1][5][6][7] This suggests that myrcene may act by stimulating the release of endogenous opioids.[1][5]
-
Adrenergic System Interaction : The analgesic action of myrcene is also reversed by yohimbine, an α2-adrenergic receptor antagonist, implying the involvement of the noradrenergic system.[1][6] It is proposed that myrcene's analgesic effect is mediated by the release of endogenous opioids through α2-adrenoreceptors.[1]
-
Cannabinoid Receptor Engagement : Evidence suggests that the endocannabinoid system is involved in myrcene's analgesic effects. The anti-allodynic effects of myrcene in a mouse model of neuropathic pain were inhibited by a cannabinoid receptor 1 (CB1) antagonist.[8][9] Interestingly, in vitro studies indicate that myrcene does not directly activate CB1 receptors, suggesting an indirect modulatory role.[8][9][10] Another study found that the anti-nociceptive effect of myrcene was blocked by either a CB1 or a CB2-receptor antagonist.[11]
-
TRPV1 Channel Interaction : α-Myrcene may also exert its analgesic effects through interaction with the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in peripheral nociception.[1][6]
-
Prostaglandin (B15479496) Synthesis Inhibition : The anti-inflammatory actions of myrcene, which contribute to its analgesic properties, are partly due to the inhibition of prostaglandin E2 (PGE-2).[1][12]
Quantitative Data: Analgesic Effects
| Experimental Model | Species | Myrcene Dose | Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | 10 mg/kg (i.p.) | Antinociception | [1] |
| Neuropathic Pain | Mouse | 1-200 mg/kg (i.p.) | Dose-dependent increase in mechanical nociceptive thresholds | [8][9] |
| Adjuvant Monoarthritis | Rat | 1 and 5 mg/kg (s.c.) | Reduced joint pain | [11][13] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This is a common in vivo model for screening peripheral analgesic activity.
-
Animals : Male Swiss mice are typically used.
-
Acclimatization : Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Drug Administration : Mice are pre-treated with α-myrcene at various doses (e.g., 10 mg/kg, intraperitoneally) or a vehicle control. A positive control group receiving a known analgesic (e.g., indomethacin) is also included.
-
Induction of Writhing : After a set period (e.g., 30 minutes) following drug administration, a 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce abdominal constrictions (writhing).[4]
-
Observation : Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20-30 minutes).[4]
-
Data Analysis : The percentage of inhibition of writhing is calculated for each treated group compared to the control group.[4]
Anti-inflammatory Properties
α-Myrcene exhibits potent anti-inflammatory activity, which has been demonstrated in various in vitro and in vivo models.[1] This property is closely linked to its analgesic effects and involves the modulation of key inflammatory pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of α-myrcene are attributed to its ability to:
-
Inhibit Pro-inflammatory Mediators : Myrcene has been shown to inhibit the production of nitric oxide and prostaglandin E-2 (PGE-2).[1]
-
Suppress Inflammatory Cell Migration : It can inhibit the migration of inflammatory cells such as leukocytes, neutrophils, and macrophages.[1]
-
Modulate Cytokine Production : Myrcene can significantly inhibit the production of pro-inflammatory cytokines like interferon-γ (IFN-γ) and interleukin-4 (IL-4).[1]
-
Regulate Signaling Pathways : Myrcene has been shown to downregulate the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are critical in the inflammatory response.[1][14][15] In human chondrocytes, myrcene decreased IL-1β-induced NF-κB and JNK activation.[1]
Quantitative Data: Anti-inflammatory Effects
| Experimental Model | Cell/Tissue Type | Myrcene Concentration | Effect | Reference |
| In vitro cartilage degradation | Human chondrocytes | 25–50 μg/mL | Anti-inflammatory and anti-catabolic effects | [1] |
| Lipopolysaccharide-induced pleurisy | Mouse | Not specified | Inhibition of inflammatory response and cell migration | [1] |
Experimental Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This is a widely used animal model for inflammatory bowel disease.
-
Animals : C57BL/6 mice are commonly used.
-
Induction of Colitis : Colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[4]
-
Treatment : α-Myrcene is administered daily via oral gavage at predetermined concentrations during the DSS treatment period.[4]
-
Monitoring : The severity of colitis is assessed daily by monitoring body weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI).[4]
-
Histological Analysis : At the end of the experiment, colon tissues are collected for histological examination to assess inflammation, ulceration, and tissue damage.
-
Molecular Analysis : Colon tissue can be further analyzed to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activation of inflammatory signaling pathways (e.g., NF-κB, MAPKs) using techniques like ELISA, qRT-PCR, and Western blotting.[15]
Sedative and Anxiolytic Properties
α-Myrcene is well-known for its sedative and anxiolytic (anxiety-reducing) effects.[1] These properties contribute to the "couch-lock" effect associated with certain cannabis strains that have high myrcene content.[1]
Mechanisms of Sedative and Anxiolytic Action
The sedative and anxiolytic effects of α-myrcene are thought to be mediated by:
-
Interaction with GABAergic System : Myrcene may enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to a calming effect.[12]
-
Barbiturate Potentiation : A single oral dose of β-myrcene has been shown to prolong pentobarbital-induced sleeping time, possibly by inhibiting the metabolism of barbiturates via cytochrome P450 (CYP) enzymes.[1]
-
Modulation of Neurotransmitter Systems : Myrcene's anxiolytic effects may also involve the modulation of other neurotransmitter systems that regulate mood and anxiety.[12][16]
Quantitative Data: Sedative Effects
| Experimental Model | Species | Myrcene Dose | Effect | Reference |
| Rota-rod test | Not specified | 200 mg/kg body wt | 48% decrease in the time of permanence on the bar | [1] |
| Barbiturate-induced sleeping time | Mice | 200 mg/kg | Increased sleeping time by approximately 2.6 times | [17] |
| Simulated Driving | Human | 15 mg | Statistically significant reductions in speed control and increased errors on a divided attention task | [18] |
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus : The maze consists of four arms (two open and two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Animals : Rats or mice are used.
-
Procedure : Animals are individually placed in the center of the maze, facing an open arm, and are allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection : The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation : Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents with lower anxiety levels are more willing to explore these more "threatening" areas.
Antioxidant Properties
α-Myrcene possesses antioxidant properties that contribute to its protective effects against oxidative stress-induced cellular damage.[1]
Mechanisms of Antioxidant Action
The antioxidant activity of α-myrcene is associated with its ability to:
-
Scavenge Free Radicals : The conjugated double bonds in the myrcene molecule contribute to its chain-breaking antioxidant activity.[1]
-
Enhance Endogenous Antioxidant Defenses : Myrcene may upregulate the expression of antioxidant enzymes.[19]
-
Protect Against UVB-Induced Damage : Myrcene has been shown to ameliorate skin aging by reducing the production of reactive oxygen species (ROS) and matrix metalloproteinases (MMPs) in UVB-irradiated human dermal fibroblasts.[1]
Quantitative Data: Antioxidant Effects
| Assay | Result | Reference |
| DPPH radical scavenging activity | Weak (29.22 ± 6% inhibition at the highest concentration tested) | [20] |
| ABTS radical scavenging activity | No radical inhibition capacity detected | [20] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common in vitro method to assess the antioxidant capacity of a compound.
-
Reagents : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol, α-myrcene solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).[4]
-
Procedure : A specific volume of the DPPH solution is added to test tubes containing different concentrations of α-myrcene. The mixture is then shaken and incubated in the dark at room temperature for 30 minutes.[4]
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[4]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the myrcene-treated samples to that of the control.
Anticancer Properties
Emerging evidence suggests that α-myrcene may possess anticancer properties, demonstrating cytotoxic effects against various cancer cell lines.[1]
Mechanisms of Anticancer Action
The potential anticancer mechanisms of α-myrcene include:
-
Induction of Apoptosis : Myrcene has been shown to induce apoptosis (programmed cell death) in cancer cells. In human oral cancer cells, it increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2.[21] It has also been shown to induce apoptosis in HeLa cells.[22]
-
Inhibition of Cell Proliferation and Migration : Myrcene can inhibit the proliferation and migration of cancer cells.[21][22]
-
DNA Interaction : Studies have shown that myrcene can interact with DNA, which may contribute to its anticancer effects.[22][23][24]
Quantitative Data: Anticancer Effects
| Cell Line | Effect | Myrcene Concentration | Reference |
| Human oral cancer cells | Induction of apoptosis | 20 μM | [21] |
| HeLa cells | Arrest of proliferation, decrease in motility | 50 nM | [22] |
| SCC-9 oral cancer cell line | Antiproliferative activity (IC50) | 10 μM | [21] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture : Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to attach overnight.[4]
-
Treatment : The cells are then treated with various concentrations of α-myrcene for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition : Following the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.[4]
-
Formazan (B1609692) Solubilization : The resulting formazan crystals are solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
α-Myrcene is a versatile monoterpene with a broad spectrum of pharmacological properties that hold significant promise for therapeutic applications. Its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer effects are supported by a growing body of preclinical evidence. The multifaceted mechanisms of action, involving interactions with the endocannabinoid and opioid systems, as well as modulation of key inflammatory signaling pathways, underscore its potential as a lead compound for the development of novel drugs targeting pain, inflammation, anxiety, and cancer. While the majority of the current data is derived from animal and in vitro studies, the promising results warrant further investigation, including well-designed clinical trials, to fully elucidate the therapeutic potential of α-myrcene in humans. This technical guide provides a solid foundation for researchers and drug development professionals to explore the pharmacological landscape of this intriguing natural compound.
References
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- 5. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
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- 17. Terpenes for Anxiety Relief | Cannabis Formulation Guide [terpenebeltfarms.com]
- 18. The Effects of β-myrcene on Simulated Driving and Divided Attention: A Double-Blind, Placebo-Controlled, Crossover Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of Chirality: A Technical Guide to the Biological Activity of Myrcene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myrcene (B1677589), a ubiquitous monoterpene found in a variety of botanicals, is the subject of escalating scientific inquiry due to its diverse pharmacological activities. While the preponderance of research has centered on the isomer β-myrcene, demonstrating its potent analgesic, anti-inflammatory, sedative, and anxiolytic properties, a significant knowledge gap persists regarding the specific biological activities of the individual enantiomers of its isomer, α-myrcene. This technical guide synthesizes the current understanding of myrcene's biological effects, with a primary focus on the well-documented activities of β-myrcene. It provides a comprehensive overview of quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways. This document aims to be a critical resource for researchers and professionals in drug development by presenting the available evidence while clearly delineating areas requiring further investigation, particularly the unexplored therapeutic potential of α-myrcene's distinct enantiomeric forms.
Introduction: The Unexplored Stereochemistry of α-Myrcene
Myrcene exists as two structural isomers: α-myrcene and β-myrcene.[1] The vast majority of pharmacological research has been conducted on β-myrcene, often referred to simply as myrcene in the scientific literature.[2][3] While α-myrcene is a known constituent of some essential oils, there is a conspicuous absence of studies investigating the differential biological activities of its (+) and (-) enantiomers. The principle of stereochemistry in pharmacology dictates that enantiomers of a chiral molecule can exhibit distinct physiological effects, a phenomenon observed in other terpenes such as α-pinene.[4] The lack of such data for α-myrcene represents a significant and intriguing gap in our understanding of this prevalent natural compound. This guide will proceed by detailing the established biological activities of β-myrcene, with the explicit acknowledgment that this information may not be representative of the individual α-myrcene enantiomers.
Biological Activities of β-Myrcene: A Comprehensive Overview
β-Myrcene has demonstrated a wide spectrum of pharmacological effects in preclinical studies, positioning it as a compound of interest for therapeutic development.[2][3] The primary activities are detailed below.
Analgesic Properties
β-Myrcene exhibits both central and peripheral analgesic effects.[5] Its antinociceptive action is believed to be mediated through multiple pathways, including the activation of α2-adrenoceptors, which may lead to the release of endogenous opioids.[6] Furthermore, there is evidence suggesting its interaction with cannabinoid receptors and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, both of which are implicated in pain modulation.[7][8][9]
Table 1: Quantitative Data on the Analgesic Effects of β-Myrcene
| Experimental Model | Species | Dose/Concentration | Route of Administration | Observed Effect |
| Acetic Acid-Induced Writhing | Mouse | 10 and 20 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of nociception.[6] |
| Hot Plate Test | Mouse | 20 and 40 mg/kg | Subcutaneous (s.c.) | Significant inhibition of nociception.[6] |
| Neuropathic Pain Model | Mouse | 1-200 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in mechanical nociceptive thresholds.[7] |
Anti-inflammatory Activity
The anti-inflammatory properties of β-myrcene are well-documented and are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[2]
Table 2: Quantitative Data on the Anti-inflammatory Effects of β-Myrcene
| Experimental Model | Species | Dose/Concentration | Route of Administration | Observed Effect |
| Carrageenan-Induced Paw Edema | Rat/Mouse | Not Specified | Not Specified | Reduction of edema.[10] |
| Lipopolysaccharide (LPS)-induced inflammation | Mouse | Not Specified | Not Specified | Inhibition of cell migration and NO production.[2] |
Sedative and Anxiolytic Effects
β-Myrcene is recognized for its sedative and anxiolytic qualities.[2] These effects are thought to be mediated, in part, through the modulation of the GABAergic system.[11][12]
Table 3: Quantitative Data on the Sedative and Anxiolytic Effects of β-Myrcene
| Experimental Model | Species | Dose/Concentration | Route of Administration | Observed Effect |
| Barbiturate-induced sleeping time | Mouse | 100 and 200 mg/kg | Intraperitoneal (i.p.) | Increased sleeping time.[13] |
| Elevated Plus Maze | Mouse | Not Specified | Vaporized | Anxiolytic effects observed in female mice after repeated exposure.[14] |
Experimental Protocols
To facilitate the replication and advancement of research, this section provides detailed methodologies for key experiments cited in the study of β-myrcene's biological activities.
Hot Plate Test for Analgesia
Objective: To assess the central antinociceptive activity of a compound by measuring the latency of a thermal stimulus response.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 51-55°C.[15][16]
-
Animals: Male Swiss mice or Wistar rats are commonly used.[17]
-
Procedure: a. Administer β-myrcene or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).[6] b. At a predetermined time post-administration (e.g., 30 minutes), place the animal on the hot plate.[18] c. Start a timer immediately. d. Observe the animal for nocifensive responses, such as hind paw licking, flicking, or jumping.[15] e. Stop the timer at the first sign of a nocifensive response and record the latency. f. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[16]
-
Data Analysis: Compare the latency times of the treated group with the control group. A significant increase in latency indicates an analgesic effect.
Carrageenan-Induced Paw Edema for Inflammation
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to reduce paw edema induced by carrageenan.
Protocol:
-
Materials: 1% w/v carrageenan solution in sterile saline, plethysmometer or calipers.[19]
-
Animals: Wistar rats or Swiss albino mice are typically used.[19]
-
Procedure: a. Administer β-myrcene or vehicle control orally or intraperitoneally.[19] b. After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19] c. Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the control group at each time point.
Elevated Plus Maze for Anxiolytic Activity
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[5][20]
-
Animals: Mice are commonly used.[21]
-
Procedure: a. Administer β-myrcene or vehicle control to the animals.[21] b. Allow for a period of habituation to the testing room.[22] c. Place the mouse in the center of the maze, facing one of the enclosed arms.[21] d. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).[22] e. Record the number of entries into and the time spent in the open and closed arms using video tracking software.[21]
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
The biological effects of β-myrcene are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
Caption: Postulated analgesic signaling pathways of β-myrcene.
References
- 1. Myrcene - Wikipedia [en.wikipedia.org]
- 2. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activities of a-Pinene and β-Pinene Enantiomers | MDPI [mdpi.com]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myrcene and terpene regulation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discover the Effects and Potential of Myrcene - RQS Blog [royalqueenseeds.com]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. researchgate.net [researchgate.net]
- 17. dol.inf.br [dol.inf.br]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. phytopharmajournal.com [phytopharmajournal.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Elevated plus maze protocol [protocols.io]
- 22. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
An In-depth Technical Guide on the Discovery and Historical Research of α-Myrcene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Myrcene, a lesser-known isomer of the abundant monoterpene β-myrcene, represents a fascinating case study in the historical development of natural product chemistry. While its more prevalent isomer has been the subject of extensive research, the story of α-myrcene's discovery and early scientific investigation offers valuable insights into the evolution of experimental techniques and the burgeoning understanding of terpene chemistry in the late 19th and early 20th centuries. This technical guide provides a detailed exploration of the initial isolation, characterization, and early research surrounding α-myrcene, presenting key data in a structured format and outlining the experimental protocols of the era.
The Dawn of Terpene Chemistry and the Emergence of Myrcene (B1677589)
The systematic study of terpenes began in earnest in the 19th century, with chemists seeking to understand the fragrant components of essential oils.[1] The distillation of these oils, a practice refined over centuries, provided the raw materials for these pioneering investigations.[1] The foundational work of chemists like Otto Wallach and Leopold Ruzicka in the late 19th and early 20th centuries, including the formulation of the "isoprene rule," laid the theoretical groundwork for understanding the structure and classification of this diverse class of natural products.[1][2]
It was within this context of burgeoning chemical inquiry that myrcene, in its more common β-isomeric form, was first identified in the essential oils of various plants, including bay leaf and verbena.[3] The name "myrcene" itself is derived from the plant genus Myrcia, from which it was initially obtained.[3]
The Discovery and First Synthesis of α-Myrcene
While the precise first isolation of α-myrcene from a natural source is not as well-documented as that of its beta isomer, early 20th-century research into the chemistry of myrcenol (B1195821) led to its synthesis. A significant breakthrough came with the pyrolysis of the acetate (B1210297) ester of myrcenol, which was found to yield a mixture of α-myrcene and β-myrcene in a 3:1 ratio.[4] This synthetic route provided the first reliable source of α-myrcene for further study and characterization.
Early Experimental Protocols for Isolation and Characterization
The isolation and characterization of terpenes in the late 19th and early 20th centuries relied on a combination of physical and chemical methods that, while rudimentary by modern standards, were groundbreaking for their time.
Experimental Workflow for Terpene Isolation and Characterization (circa early 20th Century)
Caption: Early 20th-century workflow for terpene isolation and characterization.
Detailed Methodologies
1. Steam Distillation for Essential Oil Extraction:
-
Principle: This was the most prevalent method for extracting volatile compounds from plant materials. It involves passing steam through the plant matter to vaporize the essential oils, which are then condensed and collected.
-
Apparatus: A typical setup consisted of a still pot for boiling water, a vessel to hold the plant material, a condenser, and a separator (often a Florentine flask) to separate the oil from the water.
-
Procedure:
-
The plant material was placed in the designated vessel.
-
Steam, generated either in the still pot or from an external source, was passed through the plant material.
-
The steam, carrying the volatile essential oils, was then directed into a condenser.
-
The condenser, cooled with circulating water, would cool the vapor, causing it to liquefy.
-
The resulting liquid, a mixture of water and essential oil, was collected in a separator. Due to their immiscibility and differing densities, the oil and water would form distinct layers and could be separated.
-
2. Fractional Distillation for Isomer Separation:
-
Principle: To separate the components of the essential oil, including the myrcene isomers, fractional distillation was employed. This technique separates liquids with different boiling points.
-
Apparatus: A distillation flask connected to a fractionating column, which in turn was connected to a condenser and a collection flask. The fractionating column, packed with materials like glass beads or rings, provided a large surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation.
-
Procedure:
-
The crude essential oil was heated in the distillation flask.
-
As the mixture boiled, the vapor would rise into the fractionating column.
-
The vapor would cool, condense, and re-vaporize multiple times as it moved up the column.
-
The component with the lower boiling point would reach the top of the column first and pass into the condenser.
-
The condensed liquid (distillate) was collected in fractions, with the temperature being monitored closely to determine the composition of each fraction.
-
3. Determination of Physical Constants:
-
Boiling Point: The boiling point of the purified fraction was a key identifier.
-
Specific Gravity: This was determined using a pycnometer, a small glass flask of known volume. The weight of the pycnometer filled with the sample was compared to the weight of it filled with a reference substance (usually water).
-
Refractive Index: An Abbe refractometer was commonly used to measure the refractive index, which is a measure of how much light bends as it passes through the substance.
4. Early Methods for Structural Elucidation:
-
Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound (e.g., C₁₀H₁₆ for monoterpenes).
-
Chemical Degradation: Oxidative degradation using reagents like ozone or potassium permanganate (B83412) was a common technique. By breaking the molecule into smaller, identifiable fragments, chemists could piece together the original structure.
-
Derivatization: Reacting the terpene with specific reagents to form crystalline derivatives was a crucial step. The melting point of these derivatives served as an important physical constant for identification and comparison.
Historical Quantitative Data
The following table summarizes the physical and chemical properties of α-myrcene as reported in early to mid-20th-century scientific literature. It is important to note that the purity of early samples could vary, leading to slight differences in reported values.
| Property | Reported Value (α-Myrcene) | Method of Determination (Historical) |
| Molecular Formula | C₁₀H₁₆ | Elemental Analysis (Combustion) |
| Molar Mass | 136.24 g/mol | Calculated from the molecular formula |
| Boiling Point | Not consistently reported in early literature | Fractional Distillation |
| Specific Gravity | Not consistently reported in early literature | Pycnometry |
| Refractive Index | Not consistently reported in early literature | Abbe Refractometer |
Early Research on Biological Activity and Signaling Pathways
In the early era of terpene research, the primary focus was on the chemical structure and synthesis of these molecules. Detailed investigations into their biological activities and interactions with cellular signaling pathways were not yet a significant area of study. The pharmacological properties of essential oils as a whole were recognized in traditional medicine, but the specific contributions of individual terpenes like α-myrcene were not well understood. Modern research has begun to explore the biological potential of myrcene isomers, but this is a relatively recent development and falls outside the scope of this historical guide.
Conclusion
The discovery and early research of α-myrcene are emblematic of the broader history of natural product chemistry. Through the application of techniques like steam distillation, fractional distillation, and various chemical analyses, early 20th-century chemists were able to isolate, identify, and begin to understand the structure of this and many other terpenes. While our understanding of the biological roles of these molecules has advanced significantly, the foundational work of these pioneering scientists laid the essential groundwork for the sophisticated research conducted by today's drug development professionals. The historical protocols and data presented here offer a valuable perspective on the evolution of the scientific process and the enduring importance of fundamental chemical investigation.
References
Spectroscopic Profile of α-Myrcene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for α-Myrcene, a naturally occurring monoterpene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The spectroscopic data for α-Myrcene is summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for α-Myrcene are presented below.
Table 1: ¹H NMR Spectroscopic Data for α-Myrcene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.373 | dd | 17.6, 10.8 | H-7 |
| 5.2349 | d | 17.6 | H-8a (trans) |
| 5.0579 | d | 10.8 | H-8b (cis) |
| 5.1489 | t | 7.2 | H-3 |
| 5.0124 | s | H-10a | |
| 5.0124 | s | H-10b | |
| 2.2033 | t | 7.5 | H-4 |
| 2.1728 | q | 7.5 | H-5 |
| 1.6894 | s | H-1 | |
| 1.6029 | s | H-9 |
Solvent: CDCl₃, Reference: TMS. Data sourced from the Biological Magnetic Resonance Bank (BMRB)[1].
Table 2: ¹³C NMR Spectroscopic Data for α-Myrcene
| Chemical Shift (δ) ppm | Assignment |
| 146.1351 | C-6 |
| 138.9792 | C-2 |
| 131.8151 | C-7 |
| 124.1227 | C-3 |
| 115.7076 | C-8 |
| 113.0734 | C-10 |
| 31.3771 | C-4 |
| 26.6991 | C-5 |
| 25.7083 | C-9 |
| 17.7165 | C-1 |
Solvent: CDCl₃, Reference: TMS. Data sourced from the Biological Magnetic Resonance Bank (BMRB) and PubChem[1][2].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for α-Myrcene are listed below.
Table 3: IR Spectroscopic Data for α-Myrcene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085 | Strong | =C-H Stretch (vinyl) |
| 2968 | Strong | C-H Stretch (alkane) |
| 2925 | Strong | C-H Stretch (alkane) |
| 1645 | Medium | C=C Stretch (alkene) |
| 1595 | Medium | C=C Stretch (conjugated alkene) |
| 1440 | Medium | C-H Bend (alkane) |
| 990 | Strong | =C-H Bend (vinyl, out-of-plane) |
| 890 | Strong | =C-H Bend (vinylidene, out-of-plane) |
Data sourced from the NIST WebBook[3].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for α-Myrcene
| m/z | Relative Intensity (%) | Assignment |
| 136 | 15 | [M]⁺ (Molecular Ion) |
| 121 | 10 | [M-CH₃]⁺ |
| 93 | 100 | [M-C₃H₇]⁺ (Base Peak) |
| 79 | 30 | [C₆H₇]⁺ |
| 69 | 50 | [C₅H₉]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Ionization Method: Electron Ionization (EI). Data sourced from NIST Mass Spectrometry Data Center and PubChem.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure data quality and reproducibility.
NMR Spectroscopy
Sample Preparation: A sample of α-Myrcene (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III spectrometer, or equivalent, operating at a proton frequency of 500 MHz. For terpenes, standard 1D and 2D NMR experiments are typically performed at a constant temperature, such as 298K[1].
-
¹H NMR: Spectra are acquired with a spectral width of 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired with a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Proton decoupling is applied during acquisition. Several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the spectra.
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). An exponential line broadening function (typically 0.3 Hz for ¹H and 1-2 Hz for ¹³C) is applied before Fourier transformation. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.
IR Spectroscopy
Sample Preparation: For liquid samples like α-Myrcene, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, Attenuated Total Reflectance (ATR) is a common technique where a small amount of the solid is pressed against a crystal (e.g., ZnSe)[4].
Instrumentation and Data Acquisition: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet 7199 or a Shimadzu IRAffinity-1S[5][6]. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Preparation and Introduction: Due to its volatility, α-Myrcene is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[7]. A dilute solution of α-Myrcene in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
Instrumentation and Data Acquisition: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the components of the sample. Helium is commonly used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is operated in EI mode with a standard electron energy of 70 eV. The ion source temperature is typically maintained around 230-250 °C. Mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.
Data Processing: The acquired data is processed using the instrument's software. The mass spectrum corresponding to the GC peak of α-Myrcene is extracted and can be compared to spectral libraries (e.g., NIST, Wiley) for identification.
Workflow Visualization
The logical flow of spectroscopic analysis for α-Myrcene is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of α-Myrcene.
References
- 1. bmse001208 Myrcene at BMRB [bmrb.io]
- 2. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,7-Octadiene, 2-methyl-6-methylene- [webbook.nist.gov]
- 4. amherst.edu [amherst.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography/Mass Spectrometry [labroots.com]
The Role of α-Myrcene in Plant Defense Mechanisms: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
α-Myrcene, a volatile monoterpene, is a pivotal component of plant defense strategies. This acyclic hydrocarbon is synthesized in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway and plays a multifaceted role in protecting plants from a wide array of biotic threats. Its functions range from direct deterrence and toxicity to herbivores and pathogens to the indirect defense mechanism of attracting natural enemies of these aggressors. The production of α-myrcene is often inducible, with its synthesis being significantly upregulated in response to herbivory and pathogenic infections. This response is intricately regulated by complex signaling networks, primarily involving the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, which modulate the expression of myrcene (B1677589) synthase genes through a cascade of transcription factors. Understanding the nuanced roles and regulatory mechanisms of α-myrcene is paramount for developing novel, eco-friendly crop protection strategies and for potential applications in pharmacology. This guide provides an in-depth overview of the biosynthesis of α-myrcene, its functions in plant defense, the signaling pathways that govern its production, and detailed experimental protocols for its analysis and functional characterization.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to counteract the constant pressures from herbivores and pathogens. Among the vast array of secondary metabolites, terpenes constitute one of the largest and most diverse classes of natural products.[1] α-Myrcene (7-methyl-3-methylene-1,6-octadiene), a prominent monoterpene, is a key player in these defensive interactions.[2] It is a volatile organic compound (VOC) found in numerous plant species, contributing to their characteristic aroma and serving as a crucial signaling molecule in the plant's communication with its environment.[2][3] This document provides a comprehensive technical examination of the role of α-myrcene in plant defense, intended for an audience of researchers and professionals in the fields of plant science and drug development.
Biosynthesis of α-Myrcene
α-Myrcene, like all monoterpenes, is synthesized from the universal C5 precursor isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In higher plants, the biosynthesis of these precursors primarily occurs through the methylerythritol phosphate (MEP) pathway, which is localized in the plastids.[1]
The key steps in the biosynthesis of α-myrcene are:
-
Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 compound geranyl diphosphate (GPP).
-
Cyclization of GPP: GPP serves as the direct substrate for a class of enzymes known as monoterpene synthases (TPS). Specifically, myrcene synthase, a member of the TPS family, catalyzes the conversion of GPP to α-myrcene.[3]
The expression and activity of myrcene synthase are critical regulatory points in the production of α-myrcene and are often induced by biotic stress.[3]
Role of α-Myrcene in Plant Defense
α-Myrcene contributes to plant defense through both direct and indirect mechanisms.
Direct Defense
Direct defense mechanisms involve the immediate detrimental effects of α-myrcene on herbivores and pathogens.
-
Herbivore Deterrence: α-Myrcene can act as a feeding deterrent and repellent to a variety of insect herbivores.[4] While specific quantitative data on feeding deterrence is species-dependent, the increased emission of myrcene upon herbivory is a well-documented defense response.[5]
-
Antifungal Activity: α-Myrcene exhibits antifungal properties against various plant pathogens.[6] It can inhibit fungal proliferation, contributing to the plant's overall disease resistance.[7]
Indirect Defense
Indirect defense mechanisms involve the attraction of natural enemies of herbivores, such as predators and parasitoids.
-
Attraction of Carnivores: Herbivore-induced plant volatiles (HIPVs), which often include α-myrcene, serve as chemical cues for carnivorous insects.[4] These carnivores use the volatiles to locate their prey, thereby reducing the herbivore load on the plant.[8] For instance, parasitic wasps are attracted to the blend of volatiles released by plants under attack by caterpillars.[8] However, it is noteworthy that in some specific ecological contexts, myrcene has been observed to reduce the attraction of certain predators to bark beetle pheromones, highlighting the complexity of these chemical interactions.[9]
Signaling Pathways Regulating α-Myrcene Production
The induction of α-myrcene biosynthesis in response to biotic stress is primarily regulated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways. These pathways are central to the plant's immune response.[10][11]
Upon herbivore attack or pathogen infection, a signaling cascade is initiated, leading to the accumulation of JA and SA. These phytohormones then activate a series of transcription factors (TFs) that bind to the promoter regions of defense-related genes, including myrcene synthase.[12] Key transcription factor families involved in the regulation of terpene biosynthesis include MYC, ERF, and WRKY.[7][12]
Jasmonic Acid (JA) Pathway
The JA pathway is typically activated in response to wounding and necrotrophic pathogens.[13] The core of the JA signaling module involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex (SCFCOI1). In the presence of the active form of jasmonate, JA-isoleucine (JA-Ile), COI1 targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.[2][14] The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes, including those involved in terpene biosynthesis.[2][15]
Salicylic Acid (SA) Pathway
The SA pathway is predominantly induced by biotrophic and semi-biotrophic pathogens.[16][17] SA accumulation leads to the activation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[17] NPR1 acts as a transcriptional co-activator, interacting with TGA transcription factors to induce the expression of a large number of defense genes, including pathogenesis-related (PR) proteins.[17][18] While the direct link between the SA pathway and myrcene synthase gene expression is less characterized than the JA pathway, there is significant crosstalk between these two signaling networks, allowing for a fine-tuned defense response.[11]
Data Presentation: Quantitative Effects of α-Myrcene
The following tables summarize quantitative data related to the role of α-myrcene in plant defense.
Table 1: Antifungal Activity of α-Myrcene
| Fungal Species | Assay Type | Effective Concentration | Efficacy | Reference |
| Fusarium graminearum PH-1 | Minimum Inhibitory Concentration (MIC) | 25 µg/µl | Inhibitory | [6] |
| Fusarium culmorum FcUK99 | Minimum Inhibitory Concentration (MIC) | 25 µg/µl | Inhibitory | [6] |
| Fusarium graminearum PH-1 | Half of MIC (MIC50) | 12.5 µg/µl | 34.90% decrease in cell viability | [6] |
| Fusarium culmorum FcUK99 | Half of MIC (MIC50) | 12.5 µg/µl | 33.91% decrease in cell viability | [6] |
| Candida albicans | Semi-solid agar (B569324) antifungal testing | > 0.2 µL/mL | Less effective than other terpenes | [19] |
| Microsporum canis | Semi-solid agar antifungal testing | Resistant | Not effective | [19] |
Table 2: α-Myrcene Concentration in Plants Under Biotic Stress
| Plant Species | Stressor | Tissue Analyzed | Myrcene Concentration | Observation | Reference |
| Jack Pine (Pinus banksiana) | Fungal inoculation (Grosmannia clavigera) | Phloem | Increased by 500% | Concentration increased with inoculation density | [20] |
| Snapdragon (Antirrhinum majus) | Flower development | Floral volatiles | 8.3 µg per flower per 24h (peak) | Emission follows a diurnal rhythm | [3] |
| Cannabis sativa (Intermediate THC/CBD variety) | Constitutive | Flower | 0.87–1.32 mg/g | Higher than high THC or high CBD varieties | [21] |
| Cannabis sativa (High CBD variety) | Constitutive | Flower | 0.54–0.68 mg/g | - | [21] |
| Cannabis sativa (High THC variety) | Constitutive | Flower | 0.19–0.72 mg/g | - | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of α-myrcene in plant defense.
Analysis of α-Myrcene Emission: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is for the qualitative and quantitative analysis of volatile α-myrcene emitted from plant tissues.[11][22][23]
Materials:
-
20 mL headspace vials with caps (B75204) and septa
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME holder
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Plant material (e.g., leaves, flowers)
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 0.2 g of fresh plant material and place it into a 20 mL headspace vial. Seal the vial immediately.
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature. The fiber will adsorb the volatile compounds.
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption (e.g., for 3 minutes).
-
The desorbed compounds are separated on a capillary column (e.g., DB-5MS).
-
A typical oven temperature program could be: initial temperature of 40°C for 4 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 23 minutes.
-
The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 35-550.
-
-
Identification and Quantification:
-
α-Myrcene is identified by comparing its mass spectrum and retention time with those of an authentic standard and by matching with spectral libraries (e.g., NIST, Wiley).
-
Quantification can be performed by creating a calibration curve with known concentrations of an α-myrcene standard.
-
Antifungal Activity Assay: Volatile-Mediated Inhibition
This protocol assesses the antifungal activity of volatile compounds like α-myrcene using a double-dish chamber method.[24][25]
Materials:
-
Petri dishes (9 cm diameter)
-
Fungal culture (e.g., Fusarium spp.) on Potato Dextrose Agar (PDA)
-
Sterile filter paper discs
-
α-Myrcene standard solution of known concentration
-
Parafilm
-
Incubator
Procedure:
-
In the bottom of a Petri dish, place a sterile filter paper disc.
-
Apply a known amount of α-myrcene solution to the filter paper disc. A control dish should be prepared with the solvent only.
-
Inoculate the center of the lid of another Petri dish (containing PDA) with a plug of the test fungus.
-
Invert the inoculated lid and place it on top of the bottom dish containing the α-myrcene-treated filter paper, creating a sealed chamber.
-
Seal the two dishes together with Parafilm.
-
Incubate the sealed plates at an appropriate temperature (e.g., 25°C) for several days.
-
Measure the radial growth of the fungal colony in both the treatment and control plates.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100
Herbivore Feeding Deterrence Bioassay: Leaf Disc Choice Test
This bioassay determines the feeding deterrent properties of α-myrcene against insect herbivores.[26][27][28]
Materials:
-
Fresh plant leaves
-
Cork borer
-
Petri dishes lined with moist filter paper
-
α-Myrcene standard solution in a suitable solvent (e.g., ethanol)
-
Insect herbivores (e.g., caterpillars)
-
Micropipette
Procedure:
-
Leaf Disc Preparation: Use a cork borer to cut pairs of leaf discs of a uniform size from fresh plant leaves.
-
Treatment Application: For each pair, apply a known concentration of α-myrcene solution to one disc (treatment) and the solvent alone to the other disc (control). Allow the solvent to evaporate completely.
-
Bioassay Setup: Place one treated and one control leaf disc on opposite sides of a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce a single herbivore (pre-starved for a few hours) into the center of the Petri dish.
-
Incubation: Allow the herbivore to feed for a set period (e.g., 24 hours) in a controlled environment.
-
Data Collection: Measure the area of each leaf disc consumed. This can be done using a leaf area meter or image analysis software.
-
Calculation: Calculate a feeding deterrence index (FDI) using the formula: FDI = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed and T is the area of the treated disc consumed. An FDI greater than 0 indicates deterrence.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Biosynthesis pathway of α-Myrcene via the MEP pathway in plant plastids.
References
- 1. Potential of the β-Myrcene Rich Essential Oil from Astronium Urundeuva (M.Allemão) Engl. (Anacardiaceae) to Potentiate Fluconazole Activity and Inhibit Morphological Transition in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 5. Herbivore-Induced Defense Response in a Model Legume. Two-Spotted Spider Mites Induce Emission of (E)-β-Ocimene and Transcript Accumulation of (E)-β-Ocimene Synthase in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of antifungal activities of myrcene on Fusarium reference strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Modulation of predator attraction to pheromones of two prey species by stereochemistry of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]
- 16. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. 4.5. Analysis of Antifungal Activity of Volatile Organic Compounds (VOCs) [bio-protocol.org]
- 25. Frontiers | Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Generalization of a habituated feeding deterrent response to unrelated antifeedants following prolonged exposure in a generalist herbivore, Trichoplusia ni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermophysical Properties of alpha-Myrcene
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Myrcene (α-Myrcene), a monoterpene and a less common isomer of β-myrcene, is a volatile organic compound found in various essential oils.[1] While its more prevalent isomer has been the subject of extensive research, α-myrcene also holds potential for various applications, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available thermophysical data for α-myrcene. Due to the limited experimental data for α-myrcene, this guide also includes data for the closely related β-myrcene for comparative purposes and discusses general experimental protocols and predictive models applicable to terpenes. Additionally, it explores the known biological signaling pathway interactions of myrcene (B1677589), offering insights for drug development professionals.
Chemical Identity and Basic Properties
This compound, systematically named 2-methyl-6-methylideneocta-1,7-diene, is a linear monoterpene with the chemical formula C₁₀H₁₆.[1][2] It is distinguished from its more common isomer, β-myrcene (7-methyl-3-methyleneocta-1,6-diene), by the position of one of its three double bonds.[1]
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-methyl-6-methylideneocta-1,7-diene | [1][2] |
| Synonyms | α-Myrcene | [3] |
| CAS Number | 1686-30-2 | [1][3] |
| Molecular Formula | C₁₀H₁₆ | [1][2] |
| Molar Mass | 136.23 g/mol | [2] |
| Appearance | Oily liquid | [4] |
Thermophysical Properties
A thorough understanding of thermophysical properties is critical for process design, safety assessments, and the development of novel applications. This section summarizes the available data for α-myrcene and its isomer, β-myrcene.
Density
Density is a fundamental property that varies with temperature. While specific temperature-dependent density data for α-myrcene is scarce, a value at a single temperature has been reported for β-myrcene.
Table 2: Density of Myrcene Isomers
| Compound | Temperature (°C) | Density (g/cm³) | Reference(s) |
| β-Myrcene | 20 | 0.794 | [4] |
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is also temperature-dependent. No experimental viscosity data for α-myrcene has been found in the reviewed literature. For context, the kinematic viscosity of the structurally similar monoterpene, limonene, is reported to be between 0.9 and 1.1 mm²/s at 25°C.[5]
Specific Heat Capacity
Thermal Conductivity
Thermal conductivity quantifies the ability of a material to conduct heat. As with other transport properties, no specific experimental data for the thermal conductivity of α-myrcene could be located.
Vapor Pressure
Vapor pressure is a critical parameter for understanding the volatility of a compound. While a full vapor pressure curve for α-myrcene is not available, some data points for β-myrcene exist.
Table 3: Vapor Pressure of β-Myrcene
| Temperature (°C) | Vapor Pressure (mmHg) | Reference(s) | | :--- | :--- | :--- | :--- | | 20 | ~7 |[4] | | 25 | 1.7 - 2.4 |[5] |
Boiling and Melting Points
Table 4: Boiling and Melting Points of Myrcene Isomers
| Property | This compound | beta-Myrcene | Reference(s) |
| Boiling Point | 44 °C at 10 mmHg | 166-168 °C | [4] |
| Melting Point | - | < -10 °C | [4] |
Experimental Protocols for Thermophysical Property Determination
For researchers aiming to determine the thermophysical properties of α-myrcene, established experimental methodologies for terpenes can be employed.
Density Measurement
A common method for measuring the density of liquid terpenes is using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the fluid. Temperature control is crucial and is typically achieved using a Peltier thermostat. Calibration is performed with fluids of known density, such as water and air.[8]
Viscosity Measurement
Viscosity can be determined using various types of viscometers, such as falling-ball, capillary, or rotational viscometers. For terpenes, a rolling-ball microviscometer is often suitable. The viscosity is calculated from the time it takes for a ball to travel a specific distance through the liquid in an inclined capillary tube. Temperature is controlled via a circulating fluid bath.[9]
Specific Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of terpenes. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow to the sample and reference is measured. This difference is proportional to the specific heat capacity of the sample. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.[6][10]
Vapor Pressure Measurement
The static or dynamic method can be used to measure vapor pressure. In the static method, the substance is placed in a thermostated vessel connected to a pressure measuring device, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures. The dynamic method involves measuring the boiling temperature of the liquid at different externally controlled pressures.[11]
Predictive Models for Thermophysical Properties
In the absence of experimental data, computational models can provide estimations of thermophysical properties.
-
Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule. They are relatively simple but may have limited accuracy for complex molecules.[12]
-
Quantitative Structure-Property Relationships (QSPR): QSPR models use molecular descriptors to correlate the chemical structure with its physical properties through statistical methods.[12]
-
Equations of State (EoS): EoS, such as the Peng-Robinson or Soave-Redlich-Kwong equations, can predict various thermodynamic properties of pure substances and mixtures.
-
Computational Chemistry: Quantum chemical calculations and molecular simulations can provide highly accurate predictions of thermophysical properties but are computationally intensive.[13][14]
Biological Activity and Signaling Pathways
While specific studies on the biological activity of α-myrcene are limited, research on the more common β-myrcene has revealed interactions with key signaling pathways relevant to drug development. It is plausible that α-myrcene may exhibit similar activities due to structural similarities.
Interaction with TRPV1
Myrcene has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and inflammation.[15][16] Activation of TRPV1 by myrcene leads to an influx of calcium ions, which can modulate downstream signaling events.[15] Molecular docking studies suggest a non-covalent binding site for myrcene within the TRPV1 channel.[15][17]
References
- 1. α-Myrcene - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H16 | CID 519324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,7-Octadiene, 2-methyl-6-methylene- [webbook.nist.gov]
- 4. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermophysical Properties [apmonitor.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
The Modulatory Role of α-Myrcene on Cellular Membrane Dynamics and Function: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Myrcene, a prevalent monoterpene in numerous plant species, has garnered significant scientific interest for its diverse pharmacological activities, many of which are rooted in its interaction with cellular membranes. This technical guide provides an in-depth exploration of the mechanisms governing α-myrcene's influence on membrane structure and function. It consolidates quantitative data from various experimental modalities, details key research protocols, and visualizes the associated signaling pathways. The evidence presented herein demonstrates that α-myrcene's primary mode of action on cellular membranes involves increasing permeability and fluidity. This perturbation of the lipid bilayer facilitates its broader physiological effects, including the modulation of membrane-embedded proteins such as ion channels and receptors, and its role in the "entourage effect" in cannabis pharmacology.
Interaction with the Lipid Bilayer: Fluidity and Permeability
The lipophilic nature of α-myrcene enables it to readily partition into the hydrophobic core of the cell membrane. This insertion disrupts the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity and permeability.
Effects on Membrane Fluidity
Studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy on model dipalmitoylphosphatidylcholine (DPPC) membranes have shown that terpenes, including α-myrcene, act as "spacers" within the lipid bilayer. This leads to a less ordered, more fluid membrane state.[1][2] This is characterized by a decrease in the main phase transition temperature (Tm) of the membrane lipids, indicating that less thermal energy is required to induce the shift from a gel-like to a more fluid liquid-crystalline phase.[3][4]
Impact on Membrane Permeability
A primary and widely cited effect of α-myrcene is its ability to increase the permeability of cellular membranes.[3][5] This has significant implications for drug delivery, as it can enhance the passage of other molecules across biological barriers. A key example is its purported ability to lower the resistance across the blood-brain barrier (BBB), thereby increasing the transport of cannabinoids like Δ⁹-tetrahydrocannabinol (THC) into the brain.[6][7][8][9] While this mechanism is central to the proposed "entourage effect," direct quantitative studies on the extent of myrcene-induced BBB permeability enhancement are still an emerging area of research.[10][11] Recent advancements in in-vitro BBB models, such as those using human induced pluripotent stem cell-derived brain microvascular endothelial cells, offer promising avenues for quantifying these effects.[12]
Modulation of Membrane-Embedded Proteins and Receptors
By altering the lipid environment, α-myrcene allosterically modulates the function of various integral membrane proteins. This is a critical aspect of its pharmacological profile, influencing neuronal signaling and nociception.
Transient Receptor Potential (TRP) Channels
TRPV1 Activation: The most robustly documented interaction is α-myrcene's role as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain and heat sensation.[6][13] Myrcene (B1677589) activates TRPV1, leading to an influx of calcium ions (Ca²⁺).[14] This initial activation is followed by a desensitization of the channel, which is thought to contribute to myrcene's analgesic effects.[15] Unlike the pungent agonist capsaicin (B1668287), myrcene-induced activation does not appear to cause the same degree of pore dilation in the TRPV1 channel.[14] Molecular docking studies suggest a non-covalent interaction at a site that partially overlaps with the binding site for cannabidiol (B1668261) (CBD).[16]
GABA-A Receptors
α-Myrcene is reported to be a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[16] It enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This potentiation of GABAergic signaling is the likely mechanism behind myrcene's sedative, anxiolytic, and muscle relaxant properties.[5][16][17]
Cannabinoid Receptors (CB1 and CB2)
The interaction of α-myrcene with cannabinoid receptors is a subject of ongoing debate. While its ability to enhance THC's effects is often attributed to increased BBB permeability, some studies suggest a more direct interaction.[3][6] However, in vitro experiments using techniques such as the TRUPATH assay have shown that myrcene does not directly activate CB1 receptors or allosterically modulate the activity of known CB1 agonists.[7][16] An alternative hypothesis is that myrcene may indirectly influence the endocannabinoid system by enhancing the concentration of endogenous cannabinoids.[18]
Antioxidant Activity and Lipid Peroxidation
α-Myrcene exhibits significant antioxidant properties, protecting cellular membranes from oxidative damage. It has been shown to inhibit lipid peroxidation, a process where free radicals damage lipids in the cell membrane, leading to cellular injury.[19][20] In a rodent model of Parkinson's disease, myrcene treatment restored antioxidant defenses and reduced the accumulation of lipid peroxidation products.[19][20]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the literature on α-myrcene's interactions with cellular membranes and associated proteins.
Table 1: In Vivo and In Vitro Dosing and Concentrations
| Parameter | Value | Species/System | Effect | Reference(s) |
| Analgesic Dose (Intraperitoneal) | 10 - 20 mg/kg | Mouse | Inhibition of pain perception | [21] |
| Neuroprotective Dose (Intraperitoneal) | 50 mg/kg | Rat | Attenuation of rotenone-induced neuronal loss | [19][20] |
| Sedative Dose (Intraperitoneal) | 200 mg/kg | Mouse | Prolonged barbiturate (B1230296) sleep time | [13] |
| TRPV1 Activation Concentration | 5 µM - 150 µM | HEK-293 cells expressing TRPV1 | Elicitation of TRPV1 currents | [14] |
| CYP2B1 Inhibition (IC50) | 0.14 µM | Rat liver microsomes | Competitive inhibition | [22] |
| Genotoxicity Concentration (In Vitro) | 100 - 1000 µg/ml | HepG2/C3A cells | DNA damage and chromosomal abnormalities | [23] |
Table 2: Effects on Membrane Properties and Protein Function
| Parameter | Observation | Model System | Method | Reference(s) |
| DPPC Main Phase Transition (Tm) | Reduced by >8°C (by general terpenes) | DPPC Liposomes | EPR Spectroscopy | [3] |
| Lipid Monolayer Stability | Decreased condensation and stability | DPPC, DPPE, DPPG, POPE, POPG monolayers | Langmuir-Blodgett Trough | [24] |
| TRPV1 Current (Imax at 150 µM Myrcene) | Up to 4 nA | HEK-TRPV1 cells | Whole-Cell Patch Clamp | [14] |
| GABA-A Receptor Modulation | Positive allosteric modulation | Xenopus oocytes / HEK293 cells | Electrophysiology | [25][26] |
| CB1 Receptor Activation | No direct activation or allosteric modulation | HEK293T cells | TRUPATH Assay | [7][16] |
Key Experimental Protocols
Whole-Cell Patch Clamp for TRPV1 Current Recording
This protocol is adapted from studies investigating myrcene's effect on TRPV1 channels expressed in HEK-293 cells.[14]
-
Cell Culture: HEK-293 cells inducibly expressing human TRPV1 are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, and ATP, pH adjusted to 7.2).
-
Recording: Coverslips are placed in a recording chamber and perfused with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH adjusted to 7.4).
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: The cell is voltage-clamped at a holding potential of 0 mV. Voltage ramps (e.g., -100 to +100 mV over 50 ms) are applied at regular intervals (e.g., 0.5 Hz).
-
Myrcene Application: α-Myrcene (e.g., 5 µM or 150 µM) is applied to the cell via a perfusion system. The resulting inward and outward currents are recorded and analyzed.
-
Positive Control: Capsaicin (e.g., 1 µM) is used as a positive control to confirm TRPV1 expression and function.
Fluo-4 Calcium Imaging for TRPV1 Activation
This protocol measures changes in intracellular calcium concentration as an indicator of TRPV1 channel activation.[14]
-
Cell Preparation: HEK-TRPV1 cells are seeded in a 96-well plate.
-
Dye Loading: Cells are loaded with the calcium-sensitive fluorescent dye Fluo-4 AM (e.g., 1 µM) in a physiological buffer for approximately 30-60 minutes at 37°C.
-
Baseline Measurement: After washing to remove excess dye, a baseline fluorescence reading is taken using a fluorescence plate reader or microscope (Excitation/Emission ≈ 490/525 nm).
-
Stimulation: α-Myrcene solution at various concentrations is added to the wells.
-
Fluorescence Monitoring: Changes in fluorescence intensity are monitored over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺ due to TRPV1 activation.
-
Controls: Untransfected HEK cells are used as a negative control. Ionomycin or capsaicin can be used as a positive control to elicit a maximal calcium response. The TRPV1 antagonist capsazepine (B1668289) can be used to confirm the specificity of the myrcene-induced response.
Langmuir Monolayer Assay for Lipid Interaction
This technique assesses the interaction of α-myrcene with model lipid membranes at the air-water interface.[24]
-
Trough Preparation: A Langmuir-Blodgett trough is filled with an aqueous subphase (e.g., pure water or buffer).
-
Monolayer Formation: A solution of a specific lipid (e.g., DPPC) in a volatile solvent (e.g., chloroform) is spread dropwise onto the subphase surface. The solvent evaporates, leaving a lipid monolayer.
-
Myrcene Introduction: α-Myrcene is introduced into the subphase to a desired concentration (e.g., 13.6 µg/ml).
-
Isotherm Measurement: The monolayer is compressed by mobile barriers, and the surface pressure (π) is measured as a function of the area per molecule (A). The resulting π-A isotherm provides information on the phase behavior and compressibility of the monolayer.
-
Analysis: Changes in the isotherm in the presence of myrcene, such as a shift to larger molecular areas at a given pressure or a decrease in the compression modulus, indicate insertion of myrcene into the lipid film and a fluidizing effect.
-
Visualization: Brewster Angle Microscopy (BAM) can be used concurrently to visualize the morphology and domain structure of the monolayer in real-time.
Signaling Pathways and Visualizations
α-Myrcene-Induced TRPV1 Signaling Pathway
α-Myrcene acts as an agonist on the TRPV1 channel, initiating a signaling cascade that leads to both the sensation of pain and subsequent analgesia through desensitization.
Caption: α-Myrcene activates the TRPV1 channel, leading to Ca²⁺ influx, neuronal depolarization, and eventual channel desensitization.
Proposed Mechanism for GABA-A Receptor Potentiation
α-Myrcene is thought to bind to an allosteric site on the GABA-A receptor, enhancing the binding of GABA and increasing the flow of chloride ions into the neuron.
Caption: α-Myrcene potentiates GABA-A receptor function, increasing Cl⁻ influx and resulting in neuronal inhibition.
Experimental Workflow for Assessing Membrane Interaction
A multi-faceted approach is required to fully characterize the interaction of α-myrcene with cellular membranes.
Caption: Workflow for characterizing α-myrcene's effects on membrane fluidity, permeability, and protein function.
Conclusion and Future Directions
α-Myrcene's interaction with cellular membranes is a cornerstone of its physiological effects. Its ability to increase membrane fluidity and permeability provides a foundational mechanism for its modulation of ion channels like TRPV1 and GABA-A receptors, and its synergistic activity with other lipophilic compounds such as cannabinoids. While significant progress has been made in elucidating these interactions, several areas warrant further investigation. Rigorous quantitative analysis of myrcene's impact on the blood-brain barrier is crucial to fully validate its role in the entourage effect. Furthermore, resolving the conflicting reports on its interaction with cannabinoid receptors will provide a clearer picture of its place in endocannabinoid signaling. Continued research employing the advanced methodologies outlined in this guide will undoubtedly deepen our understanding of this versatile monoterpene and unlock its full therapeutic potential.
References
- 1. Scholars@Duke publication: Langmuir-Blodgett films and black lipid membranes in biospecific surface-selective sensors [scholars.duke.edu]
- 2. youtube.com [youtube.com]
- 3. Effects of terpenes on fluidity and lipid extraction in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blood–brain-barrier organoids for investigating the permeability of CNS therapeutics | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Langmuir-Blodgett Films | Dunn Research Group [dunngroup.ku.edu]
- 10. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 18. Myrcene modulates on CB1 receptor function via enhancement of endocannabinoids [cmcr.ucsd.edu]
- 19. mdpi.com [mdpi.com]
- 20. Direct Prediction of EPR Spectra from Lipid Bilayers: Understanding Structure and Dynamics in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of stereoconfiguration on ripple phases (P beta') of dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous function of alpha-Myrcene in lemongrass
An In-depth Technical Guide on the Endogenous Function of α-Myrcene in Lemongrass
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous functions of α-myrcene in lemongrass (Cymbopogon species), focusing on its biosynthesis, physiological roles within the plant, and its significance in the context of plant defense and adaptation. This document synthesizes current scientific knowledge to serve as a resource for research and development in phytochemistry and drug discovery.
Introduction to α-Myrcene in Lemongrass
α-Myrcene (β-myrcene) is an acyclic monoterpene that is a significant constituent of the essential oil of several lemongrass species, including Cymbopogon citratus and Cymbopogon flexuosus.[1][2] While extensively studied for its pharmacological properties, including analgesic, anti-inflammatory, and sedative effects, its endogenous role within the lemongrass plant is multifaceted and crucial for the plant's survival and interaction with its environment.[3] Myrcene's characteristic earthy and musky aroma contributes to the complex fragrance of lemongrass oil.[4] In African varieties of C. citratus, myrcene (B1677589) can be found in particularly high concentrations.[1] This guide delves into the biosynthesis of α-myrcene, its function in plant defense, and its role as a potential signaling molecule.
Biosynthesis of α-Myrcene in Lemongrass
The biosynthesis of α-myrcene in lemongrass, like other monoterpenes, originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[5][6] This pathway synthesizes the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
The key steps are as follows:
-
IPP and DMAPP Synthesis: The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.
-
Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon precursor, geranyl diphosphate (GPP).
-
Myrcene Synthesis: The final step is the conversion of GPP to α-myrcene, a reaction catalyzed by a specific monoterpene synthase, myrcene synthase.
Transcriptome analyses of Cymbopogon species have identified numerous candidate genes involved in this pathway, including those for terpene synthases (TPS).[7][8] The expression of these genes is often tissue-specific and can be induced by various environmental stimuli.
Endogenous Functions of α-Myrcene
The primary endogenous functions of α-myrcene in lemongrass are centered around defense against biotic and abiotic stresses.
Defense Against Herbivores and Pathogens
Terpenes are well-established as key components of plant defense mechanisms. While direct studies on myrcene's role in defending lemongrass against specific native pests are limited, its known biological activities strongly suggest a defensive function.
-
Insecticidal and Repellent Properties: Lemongrass essential oil is known for its insecticidal and repellent properties, which can be partly attributed to its myrcene content.[9] Although some studies indicate that citral (B94496) is the more potent insecticidal component, myrcene often acts synergistically with other terpenes to enhance the overall defensive effect of the essential oil.[5]
-
Antifungal and Antibacterial Activity: α-Myrcene contributes to the antimicrobial properties of lemongrass essential oil.[10] It has been shown to enhance the efficacy of the oil against various pathogens.[5] This suggests that myrcene plays a role in protecting the plant from fungal and bacterial infections.
Response to Abiotic Stress
The production of secondary metabolites, including myrcene, is often modulated by environmental stressors.
-
Drought Stress: Studies on lemongrass have shown that water deficit can lead to an increase in the percentage of essential oil and alter the concentration of its components.[11][12] While some studies report a decrease in citral under moderate drought, this can be accompanied by shifts in the relative abundance of other terpenes like myrcene, suggesting a role in the plant's adaptive response to water scarcity.
-
Salinity Stress: High salinity can induce oxidative stress in plants.[13] Terpenes, with their antioxidant properties, may help mitigate this damage. The modulation of myrcene content under such conditions could be part of the plant's broader stress response strategy.
Allelopathic Interactions
Allelopathy is the chemical inhibition of one plant by another. Essential oils and their components can leach into the soil or be released as volatiles, affecting neighboring plants. Aqueous extracts of C. citratus have been shown to inhibit the germination of other plant species, indicating allelopathic potential.[3] As a component of the essential oil, myrcene likely contributes to these interactions, helping lemongrass compete for resources.
Quantitative Data of α-Myrcene in Cymbopogon Species
The concentration of α-myrcene in lemongrass essential oil varies significantly depending on the species, cultivar, geographical origin, and environmental conditions.
| Cymbopogon Species | Myrcene Content (%) in Essential Oil | Reference(s) |
| C. citratus | ~17% | [14] |
| C. citratus (African origin) | High concentrations | [1] |
| C. citratus | 11.28% | [15] |
| C. flexuosus cv. GRL-1 | 3.97% | [16] |
| C. flexuosus | 18.0% | [16] |
| C. khasianus x C. pendulus (CKP-25) | Varies, generally lower than high-citral varieties | [16] |
Experimental Protocols
Extraction of Lemongrass Essential Oil
Method: Hydrodistillation
This is a common method for extracting essential oils from plant material.
-
Sample Preparation: Fresh or dried lemongrass leaves are chopped into small pieces to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is set up with a round-bottom flask, a condenser, and a collection vessel.
-
Distillation: The chopped plant material is placed in the flask and submerged in distilled water. The water is heated to boiling. The resulting steam passes through the plant material, volatilizing the essential oils.
-
Condensation and Separation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. In the collection vessel, the essential oil, being less dense than water, separates and forms a layer on top of the hydrosol (aromatic water).
-
Collection: The upper layer of essential oil is carefully collected. Anhydrous sodium sulfate (B86663) can be used to remove any residual water.
Quantification of α-Myrcene
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for separating and identifying the components of a complex mixture like essential oil.
-
Sample Preparation: A dilute solution of the extracted essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol). An internal standard may be added for precise quantification.
-
GC-MS System:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.
-
Temperature Program: The oven temperature is programmed to increase gradually. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) to elute compounds with different boiling points.
-
-
Mass Spectrometry:
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Detection: The resulting charged fragments are separated by their mass-to-charge ratio and detected.
-
-
Data Analysis: The retention time and the mass spectrum of the eluting compounds are compared to those of a known α-myrcene standard and to spectral libraries (e.g., NIST) for identification and quantification.
Regulation of α-Myrcene Biosynthesis
The biosynthesis of terpenes is tightly regulated at the transcriptional level. Various families of transcription factors (TFs) are known to be involved in modulating the expression of genes in the terpene biosynthesis pathway in response to developmental cues and environmental stresses.
-
Transcription Factor Families: In plants, TF families such as WRKY, MYB, bHLH, and AP2/ERF have been shown to regulate the expression of key enzymes like terpene synthases.[17]
-
Stress-Induced Regulation: Abiotic and biotic stresses can trigger signaling cascades that lead to the activation of these transcription factors. These TFs then bind to specific cis-regulatory elements in the promoters of terpene synthase genes, including myrcene synthase, leading to their upregulation and increased production of myrcene.
While the specific TFs that regulate myrcene synthase in lemongrass have not yet been fully characterized, comparative transcriptomics of different Cymbopogon species have identified numerous differentially expressed genes in the terpenoid metabolic pathways, providing a foundation for future research in this area.[7][18]
Conclusion and Future Directions
α-Myrcene is a key component of lemongrass essential oil with significant endogenous functions related to plant defense and environmental adaptation. Its biosynthesis via the MEP pathway is a potential target for metabolic engineering to enhance desirable traits in lemongrass.
For researchers and drug development professionals, understanding the endogenous role of α-myrcene provides context for its pharmacological activities. The synergistic effects of myrcene with other terpenes in lemongrass essential oil are of particular interest for developing new therapeutic agents.[5][19]
Future research should focus on:
-
Identifying the specific transcription factors that regulate myrcene biosynthesis in Cymbopogon species.
-
Elucidating the signaling pathways that link environmental stresses to the induction of myrcene production.
-
Conducting in-planta studies to confirm the defensive role of myrcene against specific lemongrass pests and pathogens.
This in-depth understanding will not only advance our knowledge of plant secondary metabolism but also open new avenues for the agricultural improvement of lemongrass and the development of novel natural products.
References
- 1. Cymbopogon Species; Ethnopharmacology, Phytochemistry and the Pharmacological Importance [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Myrcene mimics the peripheral analgesic activity of lemongrass tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. true-blue.co [true-blue.co]
- 5. Lemongrass Essential Oil Components with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | De Novo Sequencing and Analysis of Lemongrass Transcriptome Provide First Insights into the Essential Oil Biosynthesis of Aromatic Grasses [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Lemon grass (Cymbopogon citratus) essential oil as a potent anti-inflammatory and antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Suffer or Survive: Decoding Salt-Sensitivity of Lemongrass and Its Implication on Essential Oil Productivity [frontiersin.org]
- 14. geneticsmr.com [geneticsmr.com]
- 15. GC-MS Analysis and Antimicrobial Screening of Essential Oil from Lemongrass (Cymbopogon citratus), International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Essential oil biosynthesis and regulation in the genus Cymbopogon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
alpha-Myrcene potential as a biochemical precursor
An In-depth Technical Guide on the Potential of α-Myrcene as a Biochemical Precursor
Introduction
Myrcene (B1677589), an acyclic monoterpene, is a pivotal, naturally occurring hydrocarbon that serves as a fundamental building block in the chemical and pharmaceutical industries. It exists in two primary isomers: α-myrcene (2-methyl-6-methylideneocta-1,7-diene) and the more abundant β-myrcene (7-methyl-3-methylene-1,6-octadiene).[1][2] While both are significant, β-myrcene is the isomer predominantly utilized in industrial applications and is often referred to simply as "myrcene".[2][3] Industrially, myrcene is produced on a large scale through the pyrolysis of β-pinene, a constituent of turpentine (B1165885).[3] Its versatile chemical structure, featuring a conjugated diene system, makes it a highly reactive and valuable precursor for a wide array of high-value compounds, including fragrances, flavors, and pharmaceutical intermediates.[4][5] This guide provides a comprehensive technical overview of myrcene's biosynthesis, its role as a precursor in key biochemical and synthetic pathways, and detailed experimental protocols for its conversion into commercially significant molecules.
Biosynthesis of β-Myrcene
In plants, the biosynthesis of β-myrcene originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6] This pathway generates the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The subsequent steps leading to myrcene occur within the plastids of glandular trichome cells, which are also the primary sites for cannabinoid production in Cannabis sativa.[6]
The process involves two major stages:
-
Formation of Geranyl Pyrophosphate (GPP): GPP synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP).[2][7]
-
Conversion of GPP to β-Myrcene: The final step is catalyzed by a specific myrcene synthase (MS), a type of terpene synthase (TPS).[8] This enzyme facilitates the isomerization of GPP to linalyl pyrophosphate, followed by the elimination of the pyrophosphate group and a proton to yield the final β-myrcene product.[9]
Caption: Fig 1. Biosynthetic pathway of β-myrcene.
Myrcene as a Precursor to Fine Chemicals and Fragrances
β-Myrcene is a highly valued intermediate for preparing a variety of flavor and fragrance chemicals, including linalool (B1675412), geraniol (B1671447), nerol (B1678202), citral, citronellol, and menthol (B31143).[9]
Synthesis of Linalool
Linalool, a widely used fragrance, can be synthesized from myrcene through both chemical and enzymatic routes.
This pathway involves the hydrochlorination of myrcene to create a mixture of allylic chlorides. These intermediates are then converted to linalyl acetate (B1210297), which is subsequently saponified to yield linalool.[10]
Caption: Fig 2. Chemical synthesis of linalool from β-myrcene.
Table 1: Quantitative Data for Linalool Synthesis from Myrcene
| Parameter | Value/Range | Method | Reference |
| Yield (Overall) | 71.3% (Geraniol + Nerol) | Chemical (Hydrochlorination) | [11] |
| Purity | 95-96% | Chemical (Hydrochlorination) | [11] |
| Enantiomeric Excess | ≥ 95.4% for (S)-(+)-Linalool | Enzymatic (LDI) | [10] |
Protocol 3.1.1: Chemical Synthesis of Linalool via Hydrochlorination [10][11]
-
Hydrochlorination: Introduce hydrogen chloride gas into β-myrcene at a controlled temperature (e.g., 30-35 °C) for a specified duration (e.g., 3 hours) to produce a mixture of geranyl, neryl, and linalyl chlorides.
-
Esterification: React the resulting chloride mixture with sodium acetate in the presence of a catalyst (e.g., cuprous chloride) and an amine. This step converts the chlorides to their corresponding acetates.
-
Saponification: Hydrolyze the acetate mixture using an aqueous solution of sodium hydroxide (B78521) (e.g., 30% NaOH) in a water bath for several hours (e.g., 6 hours). This step converts the acetates to their corresponding alcohols (linalool, geraniol, nerol).
-
Purification:
-
Filter the reaction mixture to recover any solids.
-
Distill the filtrate to remove any solvent (e.g., ethanol).
-
Wash the organic layer with water until neutral.
-
Perform fractional distillation under reduced pressure to separate linalool from geraniol and nerol.
-
A highly enantioselective method utilizes the enzyme Linalool Dehydratase-Isomerase (LDI) for the direct hydration of β-myrcene, yielding (S)-(+)-Linalool with high purity.[10][12]
Caption: Fig 3. Enzymatic synthesis of (S)-(+)-linalool.
Protocol 3.1.2: Enzymatic Hydration of β-Myrcene [10]
-
Reaction Setup: Prepare a two-phase reaction system to favor the hydration reaction. This typically consists of an aqueous buffer phase containing the enzyme and an organic phase containing the β-myrcene substrate.
-
Enzyme Addition: Add the purified Linalool Dehydratase-Isomerase (LDI) enzyme to the aqueous phase.
-
Substrate Addition: Introduce β-myrcene to create the organic phase.
-
Incubation: Incubate the reaction mixture under optimal conditions (e.g., specific temperature and pH) with agitation to ensure proper mixing of the two phases.
-
Extraction: After the reaction is complete, separate the organic phase, which now contains the (S)-(+)-Linalool product.
-
Purification: Purify the resulting linalool by distillation or chromatography.
-
Analysis: Confirm product identity and enantiomeric purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and chiral chromatography.
Synthesis of Geraniol and Nerol
Geraniol and its isomer nerol are important perfumery chemicals also synthesized from myrcene, often via the same hydrochlorination-esterification-saponification route as linalool.[11] The ratio of products can be controlled by reaction conditions. Microbial transformation is also a viable route. For example, Castellaniella defragrans can isomerize the LDI-produced linalool into geraniol.[12]
Synthesis of Menthol
The industrial synthesis of menthol can start from myrcene. The process involves several steps, beginning with the formation of an amine intermediate, which is then isomerized to chiral citronellal.[13]
Caption: Fig 4. Industrial synthesis pathway of menthol from β-myrcene.
Table 2: Key Reaction Steps for Menthol Synthesis from Myrcene [13]
| Step | Reactants | Catalyst/Conditions | Product |
| 1. Amination | Myrcene, Diethylamine | Lithium catalyst | Diethylgeranylamine |
| 2. Isomerization | Diethylgeranylamine | - | Citronellal |
| 3. Cyclization | Citronellal | Zinc Bromide (Lewis Acid) | Isopulegol |
| 4. Hydrogenation | Isopulegol | Nickel catalyst | Menthol |
Relationship to Cannabinoid Biosynthesis
In organisms like Cannabis sativa, myrcene is often found in high concentrations along with cannabinoids.[6] However, myrcene is not a direct precursor to cannabinoids. Instead, they share a common precursor, Geranyl Pyrophosphate (GPP).[14][15] While a myrcene synthase enzyme directs GPP towards myrcene production, a separate enzymatic pathway involving a prenyltransferase (CBGA synthase) condenses GPP with olivetolic acid to form cannabigerolic acid (CBGA), the "mother cannabinoid" from which others like THCA and CBDA are derived.[15][16]
Caption: Fig 5. Divergent pathways from GPP to myrcene and cannabinoids.
Microbial Biotransformation of Myrcene
Several microorganisms possess the enzymatic machinery to metabolize myrcene, making them potential biocatalysts for producing valuable derivatives.
Myrcene Catabolism in Pseudomonas sp.
Strains of Pseudomonas can utilize myrcene as a sole carbon and energy source.[17] The catabolic pathway involves the oxidation of myrcene and the bioconversion of its derivatives through a beta-oxidation-like pathway.[17] For example, Pseudomonas aeruginosa can transform myrcene into compounds like dihydrolinalool and α-terpineol.[12]
Anaerobic Metabolism in Alcaligenes defragrans
Under anaerobic conditions, Alcaligenes defragrans can transform myrcene and other monoterpenes into geranic acid.[18] This pathway is initiated by the hydration of myrcene to (S)-(+)-linalool, which is then isomerized to geraniol. Subsequent dehydrogenation steps yield geranic acid.[12]
Caption: Fig 6. Anaerobic biotransformation of myrcene by A. defragrans.
Table 3: Microbial Transformation Products of Myrcene
| Microorganism | Conditions | Key Product(s) | Reference |
| Pseudomonas aeruginosa | Aerobic | α-terpineol, dihydrolinalool | [12] |
| Pseudomonas sp. M1 | Aerobic | Myrcene derivatives via β-oxidation | [17] |
| Alcaligenes defragrans | Anaerobic | Geranic Acid | [18] |
| Castellaniella defragrans | Anaerobic | (S)-(+)-Linalool, Geraniol | [12] |
Protocol 5.1: General Protocol for Microbial Biotransformation
-
Culture Preparation: Grow a culture of the selected microorganism (e.g., Pseudomonas aeruginosa) in a suitable growth medium until it reaches the desired cell density (e.g., late exponential phase).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a sterile buffer solution to remove residual growth medium.
-
Reaction Setup: Resuspend the cell pellet in a transformation buffer at a specific concentration. Add the myrcene substrate, often dissolved in a non-toxic organic solvent or added directly as an overlay to form a two-phase system.
-
Incubation: Incubate the cell suspension under controlled conditions (temperature, pH, aeration for aerobic processes, or lack thereof for anaerobic processes) for a predetermined period (e.g., 24-72 hours).
-
Product Extraction: Periodically take samples and extract the products from the culture medium. This is typically done by solvent extraction using a water-immiscible solvent like ethyl acetate or hexane.
-
Analysis: Analyze the extracted samples using GC-MS or HPLC to identify and quantify the biotransformation products. Compare retention times and mass spectra with authentic standards.
Conclusion
α-Myrcene, and more commonly its isomer β-myrcene, stands out as a versatile and renewable biochemical precursor. Its accessibility from natural sources and large-scale industrial production from turpentine makes it an attractive starting material for sustainable chemistry.[3][5] The diverse chemical transformations possible—including hydrohalogenation, enzymatic hydration, Diels-Alder reactions, and microbial bioconversions—open pathways to a multitude of high-value products essential for the fragrance, flavor, and pharmaceutical industries. Further research into novel enzymatic and microbial catalysts will continue to expand the utility of myrcene as a platform chemical, paving the way for more efficient and environmentally benign manufacturing processes.
References
- 1. α-Myrcene - Wikipedia [en.wikipedia.org]
- 2. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder reactions of myrcene using intensified continuous-flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anups-organization-3.gitbook.io [anups-organization-3.gitbook.io]
- 5. Myrcene as a natural base chemical in sustainable chemistry: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cannabinoids and Terpenes: How Production of Photo-Protectants Can Be Manipulated to Enhance Cannabis sativa L. Phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Synthesis of Myrcene by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myrcene - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. CN108947768B - Preparation method of nerol and geraniol - Google Patents [patents.google.com]
- 12. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Geranic Acid Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]
α-Myrcene: A Comprehensive Review of its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Myrcene (B1677589) is a naturally occurring monoterpene and a significant constituent of the essential oils of numerous plant species, including hops, cannabis, lemongrass, and thyme.[1][2] It exists primarily in two isomeric forms: α-myrcene and β-myrcene.[3][4] While both share the same chemical formula (C10H16), they differ in the structural arrangement of their double bonds.[4][5] It is critical to note that the vast majority of scientific literature investigating the therapeutic effects of myrcene has focused exclusively on the β-isomer.[6] Consequently, the term "myrcene" in preclinical and pharmacological studies almost invariably refers to β-myrcene.[7] This review synthesizes the existing research on the therapeutic potential of myrcene, with the understanding that the data pertains to β-myrcene, and highlights the significant gap in knowledge regarding the specific biological activities of α-myrcene.
Anti-inflammatory and Analgesic Properties
Myrcene has demonstrated significant anti-inflammatory and analgesic effects across a range of preclinical models.[8] Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and interaction with endogenous pain-regulating systems.
Anti-inflammatory Effects
Myrcene exerts its anti-inflammatory activity by inhibiting pro-inflammatory mediators and signaling cascades. In cellular models of osteoarthritis, myrcene has been shown to slow cartilage degradation by reducing the expression of inflammatory markers like inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMP1, MMP13). This effect is mediated through the downregulation of the Interleukin-1β (IL-1β) signaling pathway, specifically by decreasing the activation of nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK). Furthermore, myrcene can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2).[9][10] Studies in mouse models of pleurisy confirmed its ability to inhibit inflammatory cell migration and the production of nitric oxide.[11][12]
Analgesic (Pain-Relief) Effects
Myrcene's analgesic properties are well-documented in animal studies, demonstrating effectiveness against acute and chronic pain.[7][13] Its pain-relieving action is mediated through multiple systems. Research indicates that myrcene's antinociceptive effect involves the opioid and noradrenergic systems, as its effects can be blocked by naloxone (B1662785) (an opioid antagonist) and yohimbine (B192690) (an α2-adrenergic antagonist). This suggests myrcene may trigger the release of endogenous opioids. More recent studies have revealed the involvement of the endocannabinoid system, with myrcene's analgesic effects being blocked by both CB1 and CB2 receptor antagonists.[7] Additionally, myrcene is thought to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are critical in pain modulation.[14][15]
Quantitative Data on Anti-inflammatory and Analgesic Effects
| Therapeutic Effect | Model/Assay | Dose/Concentration | Key Result | Reference(s) |
| Anti-inflammatory | Human Chondrocytes (in vitro) | 25–50 μg/mL | Decreased IL-1β-induced NF-κB, JNK, ERK1/2, p38 activation and iNOS expression. | |
| Anti-inflammatory | LPS-induced Pleurisy (mice) | Not specified | Inhibited inflammatory cell migration and nitric oxide production. | [12] |
| Analgesic | Acute Pain Model (mice) | 10 mg/kg (i.p.) | Provided significant antinociception. | [11] |
| Analgesic | Adjuvant Monoarthritis (rats) | 1 mg/kg & 5 mg/kg (s.c.) | Reduced joint pain by 211% and 269% respectively at 120 min. | [7] |
Key Experimental Protocols
-
Protocol 1: In Vitro Osteoarthritis Model
-
Cell Culture: Human chondrocytes are isolated and cultured.
-
Inflammation Induction: Cells are stimulated with Interleukin-1β (IL-1β) to mimic an inflammatory state characteristic of osteoarthritis.
-
Treatment: Cultured chondrocytes are treated with varying concentrations of myrcene (e.g., 25–50 μg/mL).
-
Analysis: Western blotting and other immunoassays are used to quantify the activation of signaling proteins (NF-κB, JNK, p38, ERK1/2) and the expression of inflammatory mediators (iNOS, MMPs).[11]
-
-
Protocol 2: In Vivo Adjuvant Monoarthritis Pain Model
-
Model Induction: Chronic arthritis is induced in male Wistar rats via intra-articular injection of Freund's complete adjuvant into the knee joint.
-
Treatment: After arthritis induction (e.g., on day 7 or 21), rats receive a local, subcutaneous (s.c.) injection of myrcene (e.g., 1 and 5 mg/kg) near the affected joint.
-
Pain Assessment: Joint pain (secondary allodynia) is measured using von Frey hair algesiometry. This involves applying filaments of varying stiffness to the paw and observing the withdrawal threshold.
-
Mechanism Probing: To identify the mechanism, receptor antagonists (e.g., AM281 for CB1, AM630 for CB2) are administered prior to myrcene treatment to observe if the analgesic effect is blocked.[7]
-
Sedative and Anxiolytic Effects
Myrcene is widely recognized for its sedative and relaxing properties, contributing to the "couch-lock" effect associated with some cannabis strains.[11][2]
Mechanisms of Sedation
The sedative effects of myrcene are primarily attributed to its action on the central nervous system.[9] It is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the brain.[9][10] As GABA is the primary inhibitory neurotransmitter, enhancing its activity leads to reduced neuronal excitability, promoting relaxation and sleep.[9] Animal studies have demonstrated that myrcene administration prolongs barbiturate-induced sleep time and reduces locomotor activity.[9]
Quantitative Data on Sedative Effects
| Therapeutic Effect | Model/Assay | Dose/Concentration | Key Result | Reference(s) |
| Sedative | Barbiturate Sleep Time (mice) | 200 mg/kg | Prolonged sleep time by 2.6 times. | |
| Motor Impairment | Rota-rod Test (mice) | 200 mg/kg | Decreased time on the rotating rod by 48%. |
Key Experimental Protocols
-
Protocol 3: Rota-Rod Test for Motor Coordination
-
Apparatus: A motorized rotating rod.
-
Procedure: Mice are treated with a high dose of myrcene (e.g., 200 mg/kg body weight). After a set time, they are placed on the rotating rod.
-
Measurement: The latency to fall from the rod is recorded. A decrease in the time spent on the rod indicates impaired motor coordination and sedative effects.[11]
-
Neuroprotective and Antioxidant Activity
Myrcene exhibits potent antioxidant and neuroprotective properties, suggesting its potential in mitigating neurodegenerative diseases and ischemic brain injury.
Antioxidant Mechanisms
Myrcene functions as an effective antioxidant by bolstering the endogenous antioxidant defense system.[16] Studies have shown it can increase cellular levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD).[17] By scavenging free radicals and reducing oxidative damage, myrcene protects tissues from oxidative stress, a key factor in aging and various pathologies.[11][17]
Neuroprotective Effects
In a mouse model of global cerebral ischemia/reperfusion, myrcene treatment protected brain tissue by preventing oxidative damage and reducing apoptosis (programmed cell death).[17] Furthermore, in a mouse model of Alzheimer's disease, myrcene administration reversed cognitive deficits and neuropathological damage.[18] These effects were attributed to its ability to reduce oxidative stress, neuroinflammation, and the aggregation of amyloid-beta plaques.[18] Research also suggests myrcene can mitigate dopaminergic neuronal loss in models of Parkinson's disease through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[19]
Quantitative Data on Neuroprotective and Antioxidant Effects
| Therapeutic Effect | Model/Assay | Dose/Concentration | Key Result | Reference(s) |
| Antioxidant | Ethanol-induced Gastric Ulcers (rats) | 7.5 mg/kg (p.o.) | Increased levels of GPx, GR, and total glutathione in gastric tissue. | |
| Neuroprotective | Global Cerebral Ischemia/Reperfusion (mice) | 200 mg/kg | Increased GSH, GPx, and SOD; decreased TBARS formation and apoptosis. | [17] |
| Neuroprotective | Alzheimer's Disease Model (mice) | 100 & 200 mg/kg (i.p.) | Reversed neurobehavioral and neuropathological effects. | [18] |
Anticancer Potential
Emerging in vitro evidence suggests that myrcene possesses anticancer properties against various cancer cell lines.
Anticancer Mechanisms
Myrcene has been shown to induce apoptosis in human oral cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[20] In HeLa (cervical cancer) cells, myrcene treatment led to an arrest of cell proliferation, a decrease in cell motility, and the induction of DNA damage.[5][21] It has also demonstrated cytotoxic effects against breast carcinoma (MCF-7) and colon adenocarcinoma (HT-29) cells.
Quantitative Data on Anticancer Effects
| Therapeutic Effect | Model/Assay | Dose/Concentration | Key Result | Reference(s) |
| Anticancer | Oral Cancer Cells (SCC-9) | IC50 of 10 μM | Inhibited cell proliferation. | [20] |
| Anticancer | Oral Cancer Cells (SCC-9) | 20 μM | Increased early and late apoptotic cells from 4.03% to 27.77%. | [20] |
| Anticancer | HeLa Cells | Not specified | Arrested proliferation, decreased motility, and induced DNA damage. | [21] |
| DNA Interaction | Calf Thymus DNA (ct-DNA) | Kd of 29 x 10-6 M | Showed direct interaction with DNA. | [21] |
Conclusion and Future Directions
The available scientific literature strongly supports the therapeutic potential of β-myrcene, highlighting its significant anti-inflammatory, analgesic, sedative, neuroprotective, and anticancer properties in preclinical models. Its ability to modulate multiple signaling pathways, including NF-κB, JNK, and various neurotransmitter systems, makes it a promising candidate for further investigation.
However, several critical gaps remain. The most profound is the near-complete absence of research on the specific biological activities of α-myrcene . Future studies must address this isomer to determine if it shares, exceeds, or differs in its therapeutic profile from β-myrcene. Furthermore, despite the wealth of preclinical data, robust, randomized controlled clinical trials in human participants are urgently needed to validate these findings and establish safe and effective dosing for any potential therapeutic applications.[11][6] The development of formulations that enhance the bioavailability and stability of myrcene will also be crucial for its translation from a laboratory compound to a clinical therapeutic agent.
References
- 1. cannabolix.org [cannabolix.org]
- 2. modernflower.com [modernflower.com]
- 3. Myrcene - Wikipedia [en.wikipedia.org]
- 4. α-Myrcene - Wikipedia [en.wikipedia.org]
- 5. Discover the Effects and Potential of Myrcene - RQS Blog [royalqueenseeds.com]
- 6. Myrcene-What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cannabisaficionado.com [cannabisaficionado.com]
- 9. maisonsativacbd.fr [maisonsativacbd.fr]
- 10. Cannabis Terpenes for Arthritis: Anti-Inflammatory Benefits | Terpene Belt Farms [terpenebeltfarms.com]
- 11. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 13. coronelbuendia.com [coronelbuendia.com]
- 14. nursewellness.com [nursewellness.com]
- 15. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanicalsciences.com [botanicalsciences.com]
- 17. Neuroprotective effects of β-myrcene following global cerebral ischemia/reperfusion-mediated oxidative and neuronal damage in a C57BL/J6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ameliorative effect of myrcene in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Steam Distillation of α-Myrcene from Pine Needles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
α-Myrcene, a monoterpene with a characteristic pleasant odor, is a valuable natural compound with potential applications in the pharmaceutical and fragrance industries. Pine needles are a rich and sustainable source of various terpenes, including α-myrcene. Steam distillation is a widely used and effective method for extracting essential oils from plant materials.[1] This document provides detailed protocols for the extraction of α-myrcene from pine needles using steam distillation and its subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
α-Myrcene Content in Various Pinus Species
The concentration of α-myrcene in the essential oil of pine needles varies significantly among different Pinus species. The selection of the appropriate pine species is a critical first step in maximizing the yield of α-myrcene. The following table summarizes the reported α-myrcene content in the essential oils of several Pinus species.
| Pinus Species | α-Myrcene Content in Essential Oil (%) | Reference |
| Pinus albicaulis | 3.0 - 7.1 | [2] |
| Pinus halepensis | 15.1 | |
| Pinus monticola | 3.9 - 4.9 | [2] |
| Pinus ponderosa | 0.9 - 1.5 | [3][4] |
| Pinus sabiniana | 3.6 - 5.7 | [2] |
| Pinus sylvestris | 2.93 | [1] |
Effect of Steam Distillation Parameters on α-Myrcene Yield
The efficiency of α-myrcene extraction is influenced by several steam distillation parameters. Optimization of these parameters is crucial for achieving a high yield and purity of the target compound.
-
Distillation Time: The duration of the steam distillation process directly impacts the overall essential oil yield and the concentration of specific components. For Pinus ponderosa, the concentration of myrcene (B1677589) was found to be lowest at a short distillation time of 5 minutes, increasing at 10 minutes, and then remaining relatively constant with longer distillation times.[3][4] The total yield of all constituents, including myrcene, generally reaches a maximum at a distillation time of 160 minutes.[3][4]
-
Material Preparation: The physical state of the pine needles can affect the extraction efficiency. Chopping or grinding the needles increases the surface area, facilitating better steam penetration and release of volatile compounds.
-
Steam Flow Rate and Pressure: While specific data on the effect of steam flow rate and pressure on α-myrcene yield from pine needles is limited, these parameters are known to influence the distillation of essential oils. Higher steam flow rates can accelerate the extraction process, but excessive rates may lead to the loss of more volatile compounds.
The following table provides a summary of the effect of distillation time on myrcene concentration in Pinus ponderosa essential oil.
| Distillation Time (minutes) | Myrcene Concentration (%) |
| 5 | ~0.9 |
| 10 | ~1.5 |
| >10 | Stable around 1.5 |
(Data derived from studies on Pinus ponderosa)[3][4]
Experimental Protocols
Protocol for Steam Distillation of α-Myrcene from Pine Needles
This protocol details the procedure for extracting essential oil rich in α-myrcene from pine needles using a laboratory-scale steam distillation apparatus.
2.1.1. Materials and Equipment
-
Fresh pine needles (e.g., from a species with high myrcene content)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)
-
Heating mantle or hot plate
-
Grinder or blender
-
Anhydrous sodium sulfate
-
Glass vials for storage
2.1.2. Procedure
-
Sample Preparation:
-
Collect fresh, healthy pine needles.
-
Wash the needles thoroughly with water to remove any dirt or debris.
-
Coarsely grind the pine needles using a grinder or blender to increase the surface area for efficient extraction.
-
-
Steam Distillation Setup:
-
Assemble the steam distillation apparatus as per the manufacturer's instructions. A typical setup involves a boiling flask to generate steam, a biomass flask to hold the pine needles, a condenser to cool the vapor, and a collection vessel.
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Place the ground pine needles into the biomass flask. Do not pack the material too tightly to allow for even steam flow.
-
-
Distillation Process:
-
Heat the water in the boiling flask to generate steam.
-
Allow the steam to pass through the pine needles in the biomass flask. The steam will vaporize the volatile compounds, including α-myrcene.
-
The steam and essential oil vapor mixture will travel to the condenser.
-
Ensure a steady flow of cold water through the condenser to efficiently cool and condense the vapor back into a liquid.
-
Collect the distillate, which will consist of a biphasic mixture of essential oil and hydrosol (aqueous phase), in a collection vessel or separatory funnel.
-
Continue the distillation for a recommended duration of at least 160 minutes to maximize the total oil yield.[3][4]
-
-
Separation and Drying of the Essential Oil:
-
Allow the collected distillate to stand for some time to allow for complete separation of the oil and water layers. The essential oil, being less dense, will form a layer on top of the hydrosol.
-
Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. This will remove any residual water.
-
Decant the dried essential oil into a clean, amber-colored glass vial.
-
-
Storage:
-
Store the extracted essential oil in a cool, dark place, preferably under a nitrogen atmosphere, to prevent degradation.
-
Protocol for GC-MS Analysis of α-Myrcene
This protocol outlines the methodology for the quantitative analysis of α-myrcene in the extracted pine needle essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).
2.2.1. Materials and Equipment
-
Extracted pine needle essential oil
-
α-Myrcene analytical standard
-
Hexane (B92381) (or other suitable solvent, GC grade)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Microsyringe
2.2.2. Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution of the α-myrcene standard in hexane at a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.
-
Prepare the essential oil sample for analysis by diluting it with hexane to a concentration that falls within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Injector:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Split ratio: 1:50 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 180 °C at a rate of 4 °C/minute
-
Hold: Maintain at 180 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Mass range: 40-350 amu
-
Ion source temperature: 230 °C
-
Transfer line temperature: 280 °C
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared standards and the essential oil sample into the GC-MS system.
-
Acquire the chromatograms and mass spectra for each run.
-
Identify the α-myrcene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the α-myrcene standard.
-
Construct a calibration curve by plotting the peak area of the α-myrcene standard against its concentration.
-
Quantify the amount of α-myrcene in the essential oil sample by using the calibration curve.
-
Calculate the percentage of α-myrcene in the original essential oil.
-
Visualizations
Caption: Workflow for α-Myrcene Extraction and Analysis.
Caption: Chemical Structure of α-Myrcene.
References
- 1. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 2. Leaf Essential Oil Compositions and Enantiomeric Distributions of Monoterpenoids in Pinus Species: Pinus albicaulis, Pinus flexilis, Pinus lambertiana, Pinus monticola, and Pinus sabiniana | MDPI [mdpi.com]
- 3. hort [journals.ashs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Supercritical CO2 Extraction of α-Myrcene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a sophisticated and environmentally friendly separation technique.[1] By elevating CO2 above its critical temperature (31.1 °C) and pressure (73.8 bar), it enters a supercritical state, exhibiting properties of both a liquid and a gas.[2][3] This phase allows it to act as a highly effective and tunable solvent, ideal for extracting lipophilic and volatile compounds from botanical matrices.[2] The solvent strength of supercritical CO2 can be precisely controlled by modulating temperature and pressure, enabling selective extraction.[4][5] This method is particularly advantageous as it avoids the use of toxic organic solvents, and the CO2 can be easily removed from the extract by depressurization, leaving no residue.[1][2]
Alpha-Myrcene (α-Myrcene), an acyclic monoterpene, is a significant component of the essential oils of numerous plants, including hops, cannabis, and lemongrass.[6][7] It is a valuable precursor in the fragrance and flavor industries and is under investigation for various therapeutic properties, such as sedative and anti-inflammatory effects.[8][9] Supercritical CO2 extraction offers a superior method for isolating α-Myrcene, preserving its integrity by operating at low temperatures and preventing thermal degradation.[1][4]
Key Parameters in Supercritical CO2 Extraction
The efficiency and selectivity of α-Myrcene extraction are governed by several critical parameters:
-
Pressure: Increasing pressure generally enhances the density and solvating power of supercritical CO2, which can lead to higher extraction yields.[5][10] However, for volatile monoterpenes like myrcene (B1677589), lower pressures are often optimal to achieve higher selectivity and prevent the co-extraction of heavier compounds.[6][8]
-
Temperature: Temperature influences both the solvent power of CO2 and the vapor pressure of the target compounds.[4] While higher temperatures can decrease CO2 density, they can also increase the volatility of myrcene, facilitating its extraction. An optimal temperature must be determined to balance these effects.[4] Studies suggest that lower to moderate temperatures are preferable for myrcene recovery.[8]
-
CO2 Flow Rate: The flow rate of CO2 affects the residence time of the solvent within the raw material.[4] A lower flow rate increases contact time, which can improve yield, but also extends the total extraction time.[11] A typical extraction kinetic involves using 20 to 30 kg of CO2 per kg of raw material.[11]
-
Raw Material Preparation: The physical state of the plant material is crucial. Grinding the material to an optimal particle size (typically 0.3-1 mm) increases the surface area available for extraction.[11][12] However, particles that are too fine can lead to channeling and impede uniform flow.[11] The moisture content should also be controlled, with a range of 5-10% being ideal to prevent the co-extraction of polar compounds.[11][12]
-
Co-solvents: Supercritical CO2 is a non-polar solvent.[13] To enhance the extraction of moderately polar compounds or to increase overall extraction speed, a small amount of a polar co-solvent, such as ethanol (B145695), can be added to the CO2 stream.[13][14] This modifies the polarity of the supercritical fluid, increasing its solvating power for a wider range of molecules.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the supercritical CO2 extraction of terpenes, including α-Myrcene, from different plant sources.
Table 1: Optimized SFE Conditions for Terpene Extraction
| Target Compound Class | Pressure (bar) | Temperature (°C) | Extraction Time (min) | Co-Solvent | Extraction Efficiency/Yield | Source |
|---|---|---|---|---|---|---|
| Monoterpenes (incl. Myrcene) | 70 | 50 | 45 | None | High solubility observed | [16] |
| Monoterpenes (incl. Myrcene) | 131.2 | 60 | Not Specified | None | Optimal for monoterpenes | [6] |
| Sesquiterpenes | 150 | 55 | 45 | None | Optimized for sesquiterpenes | [16] |
| Cannabinoids | 300 | Not Specified | 330 (5.5 hours) | None | 92% (total target compounds) | [16] |
| General Flavors | 80 - 120 | 35 - 45 | Not Specified | Not Specified | Recommended Range |[12] |
Table 2: Extraction Yields from Industrial Hemp at Varying Pressures (at 60°C)
| Pressure (bar) | Extraction Yield (%) | Key Observation | Source |
|---|---|---|---|
| 131.2 | Low (not specified) | Optimal for monoterpene content | [6] |
| 284.78 | Moderate (not specified) | Optimal for Cannabidiol (CBD) | [6] |
| 319.7 | High (not specified) | Optimal for sesquiterpene content | [6] |
| 78.6 to 361.4 | 0.33 to 7.13 | Yield increases with pressure |[6] |
Experimental Protocols
Protocol 1: General Supercritical CO2 Extraction for Botanical Terpenes
This protocol outlines a general procedure for extracting terpenes from a dried botanical matrix.
1. Raw Material Preparation:
- Obtain the desired plant material (e.g., hops, cannabis, lemongrass).
- Dry the material to a moisture content of 5-10%.[11][12]
- Grind the dried material to a consistent particle size between 0.3 mm and 1.0 mm.[11][12] Avoid excessively fine powders to prevent system clogging.[11]
- Accurately weigh the ground material before loading.
2. System Preparation and Loading:
- Ensure the SFE system, including the extraction vessel, separators, and collection vials, is clean and dry.[17]
- Load the ground plant material into the extraction vessel.[17] Use glass wool or stainless-steel filters at the vessel outlets to prevent solid particles from passing through.[18]
3. Extraction Parameters Setup:
- Set the extraction vessel temperature (e.g., 40-60 °C).[6]
- Pressurize the system with CO2 to the desired extraction pressure (e.g., 100-150 bar for monoterpenes).[6]
- Set the CO2 flow rate (e.g., lab scale: 0.5–2 L/min; pilot scale: 2–10 L/min).[12]
- Set the separator conditions (pressure and temperature) to facilitate the precipitation of the extract from the CO2 stream.
4. Extraction and Collection:
- Begin the flow of supercritical CO2 through the extraction vessel.[17]
- The CO2, now containing the dissolved terpenes, flows to the separator.
- In the separator, reduce the pressure and/or temperature, causing the CO2 to lose its solvent power and the extract to precipitate.[1]
- Collect the extract in a collection vessel. The gaseous CO2 is typically recycled back to the pump.[19]
- Continue the extraction for the predetermined time (e.g., 2-4 hours is often sufficient).[12]
5. System Depressurization and Sample Recovery:
- Once the extraction is complete, stop the CO2 flow.
- Safely and slowly depressurize the system.
- Remove the collected extract from the collection vessel.
- Remove the spent plant material from the extraction vessel.
Protocol 2: Selective Extraction of α-Myrcene
This protocol is optimized for the selective extraction of the monoterpene α-Myrcene.
1. Raw Material Preparation:
- Follow steps 1.1-1.4 from Protocol 1.
2. System Preparation and Loading:
- Follow steps 2.1-2.2 from Protocol 1.
3. Optimized Extraction Parameters Setup:
- Set the extraction vessel temperature to 50 °C .[16]
- Pressurize the system with CO2 to a relatively low pressure of 70-130 bar .[6][16] This condition favors the solubilization of volatile monoterpenes like myrcene while leaving heavier compounds like sesquiterpenes and cannabinoids behind.[16]
- Set a moderate CO2 flow rate to ensure adequate residence time.
- Set separator conditions to efficiently collect volatile oils. A cooled separator may improve recovery.[16]
- (Optional Co-solvent): To potentially increase yield or speed, introduce 2-5% ethanol into the CO2 stream using a co-solvent pump.[14][15]
4. Extraction and Collection:
- Initiate the extraction process. Due to the targeted nature of the extraction, the optimal time may be shorter. Monitor the extract collection. An extraction time of 45-90 minutes may be sufficient for this fraction.[16]
- Collect the myrcene-rich fraction.
5. (Optional) Fractional Extraction:
- After collecting the initial monoterpene fraction, the extraction parameters can be altered to elute other compounds from the same raw material.
- Increase the pressure to 150-200 bar and the temperature to 55-60 °C to extract less volatile sesquiterpenes.[16]
- Further increase the pressure to >250 bar to extract cannabinoids or other heavier molecules, if present.[6]
6. System Depressurization and Sample Recovery:
- Follow steps 5.1-5.4 from Protocol 1.
- Analyze the collected fractions using appropriate analytical techniques (e.g., GC-MS) to determine the concentration and purity of α-Myrcene.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the supercritical CO2 extraction process.
Caption: General workflow for supercritical CO2 extraction of α-Myrcene.
Caption: Influence of key parameters on CO2 properties and extraction outcome.
References
- 1. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 2. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 3. supercriticalfluids.com [supercriticalfluids.com]
- 4. nisargabiotech.com [nisargabiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myrcene, 123-35-3 [thegoodscentscompany.com]
- 8. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 12. co2extractionmachine.com [co2extractionmachine.com]
- 13. supercriticalfluids.com [supercriticalfluids.com]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 18. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The process of supercritical CO2 extraction for CBD [essentiapura.com]
Application Note: Quantification of α-Myrcene in Essential Oils using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Myrcene is a naturally occurring monoterpene and a significant constituent of the essential oils of many plant species. It is a key contributor to the characteristic aroma of plants such as hops, cannabis, and lemongrass. Beyond its aromatic properties, α-Myrcene has garnered interest in the pharmaceutical and wellness industries for its potential therapeutic effects, including anti-inflammatory, analgesic, and sedative properties. Accurate quantification of α-Myrcene in essential oils is crucial for quality control, standardization of products, and for research into its pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high sensitivity and selectivity for the separation, identification, and quantification of volatile and semi-volatile compounds like α-Myrcene in complex mixtures such as essential oils.[1] This application note provides a detailed protocol for the quantification of α-Myrcene in essential oils using GC-MS.
Experimental Protocols
This section details the methodology for the quantification of α-Myrcene in essential oil samples.
Materials and Reagents
-
Essential Oil Samples: A variety of essential oils expected to contain α-Myrcene.
-
α-Myrcene analytical standard: (Purity ≥95%)
-
Internal Standard (IS): n-Tridecane or Octadecane (Purity ≥99%)
-
Solvent: Hexane or Ethyl Acetate (GC grade or equivalent)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.
-
Equipment: Analytical balance, vortex mixer, centrifuge.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., n-tridecane) in the chosen solvent (hexane or ethyl acetate).
-
α-Myrcene Standard Stock Solution: Prepare a 1 mg/mL stock solution of α-Myrcene in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the α-Myrcene stock solution to cover a concentration range of approximately 0.5 µg/mL to 100 µg/mL. Each calibration standard should be spiked with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Add the internal standard to achieve a final concentration of 10 µg/mL.
-
Dilute to the mark with the solvent.[2]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If any particulate matter is present, centrifuge the sample before transferring the supernatant to a GC-MS autosampler vial.
-
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-5ms |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless, Split ratio 50:1 |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Mode | Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for α-Myrcene | Quantifier: m/z 93, Qualifiers: m/z 69, 136 |
| SIM Ions for IS (n-Tridecane) | Quantifier: m/z 57, Qualifiers: m/z 43, 71 |
Data Analysis and Quantification
-
Identification: The identification of α-Myrcene in the essential oil samples is confirmed by comparing its retention time and mass spectrum with that of the analytical standard.
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of α-Myrcene to the peak area of the internal standard against the concentration of α-Myrcene for the prepared calibration standards.
-
Quantification: The concentration of α-Myrcene in the essential oil samples is determined using the linear regression equation from the calibration curve. The final amount is expressed as a percentage (w/w) or in mg/g of the essential oil.
Quantitative Data Summary
The following table summarizes the typical percentage of α-Myrcene found in various essential oils, as reported in scientific literature. The concentration can vary significantly based on the plant's origin, harvesting time, and extraction method.
| Essential Oil | α-Myrcene Content (% w/w) | Reference(s) |
| Lavender (Lavandula angustifolia) | 0.60 - 1.69 | [3][4] |
| Lemon (Citrus limon) | 1.58 - 1.87 | [2][5] |
| Orange (Citrus sinensis) | 2.0 - 2.22 | [6][7] |
| Mastic Gum (Pistacia lentiscus) | 3.8 - 63.5 | [8] |
| Glossocardia bosvallia | 44.86 - 61.59 | [9] |
| Hops (Humulus lupulus) | up to 70 | [10] |
| Cannabis (Cannabis sativa) | 29.4 - 65.8 | [11] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of α-Myrcene in essential oils.
Caption: Experimental workflow for α-Myrcene quantification.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Appendix 2: Constituents of a number of essential oils – Survey of Chemical Substances in Consumer Products, No. 92 2008 – Survey and health assessment of chemical substances in essential oils and fragrance oils [www2.mst.dk]
- 6. sciencescholar.us [sciencescholar.us]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical composition and chiral analysis of β-myrcene rich essential oil from Glossocardia bosvallia (L.f.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Myrcene - Wikipedia [en.wikipedia.org]
HPLC Analysis of α-Myrcene: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Myrcene (α-Myrcene) is a naturally occurring acyclic monoterpene and a significant component of the essential oils of various plants, including hops, cannabis, and lemongrass.[1] It is recognized for its characteristic spicy, earthy, and musky aroma and is widely used in the fragrance and flavor industries.[2] Beyond its aromatic properties, α-Myrcene has garnered attention for its potential therapeutic effects, including anti-inflammatory, analgesic, and sedative properties. As interest in the pharmacological activities of α-Myrcene grows, accurate and reliable analytical methods for its quantification in different matrices are crucial for quality control, formulation development, and scientific research.
This application note provides a detailed protocol for the quantitative analysis of α-Myrcene using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for the analysis of α-Myrcene in various samples, including essential oils, plant extracts, and nanoemulsions.
Chromatographic Conditions
A robust isocratic HPLC method has been developed for the quantification of α-Myrcene.[3][4] This method offers good specificity, linearity, accuracy, and precision.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | Phenomenex® Synergi™ Fusion-RP (150 mm × 4.6 mm i.d., 4 μm particle size) or equivalent C18 reverse-phase column[3][4] |
| Mobile Phase | Acetonitrile (B52724) and water (60:40, v/v), isocratic elution[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 225 nm[5][6] |
| Run Time | Approximately 10-15 minutes |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-Myrcene reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. The goal is to extract α-Myrcene and remove interfering substances.
For Essential Oils:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in methanol or acetonitrile and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For Plant Material (e.g., Cannabis Flower, Hops):
-
Homogenize the dried plant material to a fine powder.
-
Accurately weigh approximately 500 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., ethanol, methanol, or a mixture of acetonitrile and water).
-
Vortex the mixture for 1 minute and then sonicate for 15-30 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
For Nanoemulsions:
-
Accurately weigh a portion of the nanoemulsion.
-
Disrupt the nanoemulsion by adding a suitable solvent like methanol and vortexing or sonicating to ensure the complete extraction of α-Myrcene.[7]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Data
The described HPLC method has been validated for several key performance parameters. The following tables summarize typical quantitative data.
Table 2: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| α-Myrcene | 1 - 100 | > 0.999[3][4] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| α-Myrcene | ~0.8 | ~2.5 |
Table 4: Accuracy and Precision
| Analyte | Accuracy (% Recovery) | Precision (%RSD) |
| α-Myrcene | 98 - 102% | < 2%[3][4] |
Experimental Workflow Diagram
References
- 1. α-Myrcene - Wikipedia [en.wikipedia.org]
- 2. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 3. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In Vitro Anti-inflammatory Assay for α-Myrcene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Myrcene, a naturally occurring monoterpene found in a variety of plants such as hops, cannabis, and lemongrass, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-inflammatory activity of α-Myrcene. The protocols focus on common cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, and outline methods for quantifying key inflammatory mediators and assessing the underlying signaling pathways.
The anti-inflammatory activity of α-Myrcene is attributed to its ability to modulate key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By inhibiting these pathways, α-Myrcene can suppress the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][3] Furthermore, it has been shown to downregulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
These application notes provide a framework for researchers to systematically investigate and quantify the anti-inflammatory potential of α-Myrcene, aiding in the preclinical assessment and development of novel anti-inflammatory agents.
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of α-Myrcene.
| Parameter | Cell Line | Inhibitory Concentration/Effect | Reference |
| Nitric Oxide (NO) Production | Human Chondrocytes | IC50: 37.3 µg/mL | [2] |
| iNOS mRNA Expression | Human Chondrocytes | Significantly diminished by 78% at 50 µg/mL | [2] |
| iNOS Protein Expression | Human Chondrocytes | Significantly diminished by 69% at 50 µg/mL | [2] |
Note: IC50 values for TNF-α, IL-6, IL-1β, and COX-2 are not consistently reported in the reviewed literature. Studies primarily indicate a significant reduction in the expression or secretion of these mediators at tested concentrations of α-Myrcene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for protein expression analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of α-Myrcene (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with the solvent but not α-Myrcene) and a negative control group (unstimulated cells).
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of α-Myrcene.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (typically a two-part solution: Part A - sulfanilamide (B372717) in phosphoric acid, Part B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Assays (ELISA)
This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplates pre-coated with capture antibody
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period. Centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for a specified time to allow the cytokines to bind to the capture antibody.
-
Wash the plate multiple times with wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines provided in the kit.[2][3]
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (ERK, JNK, p38) pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After the desired treatment time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Notes and Protocols for Testing alpha-Myrcene Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-Myrcene, a naturally occurring monoterpene found in a variety of plants including hops, cannabis, and lemongrass, has attracted significant scientific interest for its diverse biological activities.[1][2][3] Preclinical studies have indicated that myrcene (B1677589) exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.[1][3] The primary mechanisms thought to underlie its cytotoxicity include the induction of apoptosis, oxidative stress, and DNA damage.[1][4] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cell culture.
Data Presentation
The cytotoxic potential of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. These values can vary depending on the cell line and the specific assay conditions used.[1]
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Carcinoma | 291 µM | [1] |
| A549 | Lung Adenocarcinoma | As low as 0.5 µg/mL (~3.67 µM) | [1] |
| SCC-9 | Oral Squamous Carcinoma | 10 µM | [1][5] |
| HeLa | Cervical Carcinoma | Cytotoxic effects observed at nanomolar concentrations | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 74 - 98 µM | [1][2] |
| B16-F10 | Mouse Melanoma | 74 - 98 µM | [1] |
| Hs27 | Human Fibroblast (Normal) | 130 µM | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[1][7][8]
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Target cancer cell lines and appropriate culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Myrcene Treatment:
-
Prepare a stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced cytotoxicity.[1][2]
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound.[1]
-
Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).[1]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1][9]
-
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate the plate for 1.5 to 4 hours at 37°C.[6][9]
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[1]
MTT Assay Experimental Workflow.
Apoptosis Assessment using Annexin V-FITC/PI Assay
This assay is used to quantify apoptosis in cells treated with this compound.[9] It utilizes Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[10][11]
Materials:
-
This compound
-
Target cancer cell lines and appropriate culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.[1] Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[1] Wash the cells twice with cold PBS.[9]
-
Cell Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Annexin V-FITC/PI Assay Workflow.
Cytotoxicity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][12] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[1][13]
Materials:
-
This compound
-
Target cancer cell lines and appropriate culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment with this compound.
-
Assay Controls: Include the following controls:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[14] Carefully transfer the supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction solution from the kit to each well containing the supernatant.[14]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14][15]
-
Data Acquisition: Measure the absorbance of the samples at 490 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Signaling Pathway of this compound-Induced Apoptosis
Studies have suggested that this compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins.[5] Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway.
Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Analgesic Effects of alpha-Myrcene in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols used to evaluate the analgesic properties of alpha-Myrcene, a naturally occurring monoterpene found in various plants. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the potential of this compound as a novel analgesic agent.
Introduction to this compound and its Analgesic Potential
This compound (β-myrcene) is a prominent monoterpene in the essential oils of numerous plants, including hops, cannabis, and thyme.[1][2] Preclinical studies have demonstrated its analgesic and anti-inflammatory properties, suggesting its potential as a therapeutic agent for pain management.[1][2] The analgesic effects of myrcene (B1677589) are believed to be mediated through various mechanisms, including interactions with the opioid and cannabinoid systems, as well as modulation of the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3][4]
Animal Models for Analgesic Evaluation
The selection of an appropriate animal model is crucial for characterizing the analgesic profile of a test compound. Several well-validated models are used to assess different types of pain, including acute thermal pain, inflammatory pain, and visceral pain.
Hot Plate Test
The hot plate test is a widely used method to evaluate centrally acting analgesics against acute thermal pain.[5][6][7] The test measures the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.[5][6]
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[8][9] The latency to flick the tail away from a heat source is measured, and an increase in this latency suggests analgesia.[8][9]
Formalin Test
The formalin test is a model of tonic, localized inflammatory pain and is sensitive to both centrally and peripherally acting analgesics.[10][11][12][13] Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase.[10][11][13] This model allows for the differentiation between analgesic effects on acute and inflammatory pain.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics by inducing visceral pain.[14][15][16][17] Intraperitoneal injection of acetic acid causes characteristic writhing movements, and a reduction in the number of writhes indicates an analgesic effect.[14][16]
Data Presentation: Quantitative Effects of this compound
The following table summarizes quantitative data from preclinical studies evaluating the analgesic effects of this compound.
| Animal Model | Species | Myrcene Dose | Route of Administration | Key Findings | Reference |
| Hot Plate Test | Mouse | 10 and 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependently increased paw withdrawal latency. | [1] |
| Hot Plate Test | Mouse | 10 and 20 mg/kg | Intraperitoneal (i.p.) | Increased reaction time to the hot plate test compared with vehicle in male mice. | [18] |
| Acetic Acid-Induced Writhing | Mouse | Systemic | - | Reduced acetic acid-induced writhing. | [1] |
| Arthritis Pain Model | Rat | 1 and 5 mg/kg | Subcutaneous (s.c.) | Reduced joint pain and inflammation via a cannabinoid receptor mechanism. | [1][19][20] |
| Chronic Constriction Injury | Mouse | Dose-dependent | Intraperitoneal (i.p.) | Attenuated allodynia associated with nerve injury by engaging CB1 receptors. | [18][21] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Hot Plate Test
Objective: To assess the central analgesic activity of this compound against acute thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
-
Standard analgesic (e.g., morphine) as a positive control.
-
Timer.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[6]
-
Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[6]
-
Baseline Latency: Place each animal individually on the hot plate within the restrainer and start the timer. Record the time it takes for the animal to exhibit a nocifensive response, such as paw licking or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[6]
-
Drug Administration: Administer this compound, vehicle, or the standard analgesic to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) or compare the mean latencies between groups using appropriate statistical tests.
Protocol 2: Tail-Flick Test
Objective: To evaluate the central analgesic effect of this compound using a thermal stimulus.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
-
Standard analgesic (e.g., morphine).
-
Timer.
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment.
-
Restraint: Gently place the animal in the restrainer, leaving the tail exposed.
-
Baseline Measurement: Position the tail over the radiant heat source and start the timer. The device will automatically record the time it takes for the animal to flick its tail away from the heat. This is the baseline reaction time. A cut-off time (typically 10-12 seconds) must be set to prevent tissue injury.[8]
-
Drug Administration: Administer this compound, vehicle, or the standard analgesic to the respective animal groups.
-
Post-Treatment Measurement: At specified intervals after drug administration, repeat the tail-flick measurement.
-
Data Analysis: Compare the post-treatment latencies to the baseline values and between treatment groups.
Protocol 3: Formalin Test
Objective: To assess the effects of this compound on both acute (neurogenic) and inflammatory pain.
Materials:
-
Observation chamber with a transparent floor and a mirror underneath.
-
Formalin solution (e.g., 1-5% in saline).
-
Syringes with fine-gauge needles.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
-
Standard analgesics (e.g., morphine for both phases, indomethacin (B1671933) for the late phase).[13]
-
Timer.
Procedure:
-
Acclimatization: Place the animals in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound, vehicle, or standard analgesics at an appropriate time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking or biting the injected paw.
-
Phasic Measurement: The observation period is typically divided into two phases:
-
Data Analysis: Compare the total licking time in each phase for the different treatment groups.
Protocol 4: Acetic Acid-Induced Writhing Test
Objective: To determine the peripheral analgesic activity of this compound against visceral pain.
Materials:
-
Observation chambers.
-
Experimental animals (mice).
-
This compound solution and vehicle control.
-
Standard analgesic (e.g., diclofenac (B195802) sodium).[17]
-
Timer.
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing environment.
-
Drug Administration: Administer this compound, vehicle, or the standard analgesic to the respective groups of mice, typically 30-60 minutes before the acetic acid injection.[15][17]
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg).[14][22]
-
Observation and Counting: Immediately after the injection, place each mouse in an individual observation chamber and start a timer. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 10-20 minutes.[14][22]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound are thought to be mediated through a complex interplay of various signaling pathways.
Potential Signaling Pathways of this compound Analgesia
References
- 1. mdpi.com [mdpi.com]
- 2. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. criver.com [criver.com]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. saspublishers.com [saspublishers.com]
- 18. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene Myrcene in Rat Adjuvant Monoarthritis [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. sid.ir [sid.ir]
Application Notes and Protocols for α-Myrcene Derivatization and Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Myrcene, a naturally occurring acyclic monoterpene, is a significant component of the essential oils of numerous plant species, including hops, cannabis, and lemongrass.[1] It is recognized for a wide spectrum of biological activities, notably its anti-inflammatory, analgesic, and anticancer properties.[1] These therapeutic potentials have spurred interest in α-myrcene as a lead compound in drug discovery. Chemical modification, or derivatization, of α-myrcene presents a promising strategy to enhance its inherent bioactivity, improve its pharmacokinetic profile, and develop novel therapeutic agents.
These application notes provide a comprehensive overview of the known bioactivities of α-myrcene, potential derivatization strategies, and detailed protocols for the synthesis and biological evaluation of its derivatives.
I. Biological Activities of α-Myrcene
α-Myrcene has been demonstrated to exhibit significant anti-inflammatory, analgesic, and anticancer effects in various preclinical models. A summary of its bioactivity is presented in the tables below.
Table 1: Anti-inflammatory Activity of α-Myrcene
| Model/Assay | Organism/Cell Line | Myrcene Dose/Concentration | Key Findings | Reference |
| Dextran Sodium Sulfate (DSS)-induced colitis | Mice | 50 and 100 mg/kg | Significantly inhibited the increase in Disease Activity Index (DAI) scores and myeloperoxidase (MPO) activity. Restored colon length and suppressed protein and mRNA levels of IL-6, IL-1β, and TNF-α. | [2][3] |
| IL-1β-induced inflammation | Human Chondrocytes | 10 and 50 µg/mL | Inhibited the expression of iNOS and COX-2. Suppressed the activation of NF-κB and MAPK signaling pathways. | [1] |
| Lipopolysaccharide (LPS)-induced inflammation | Murine Macrophages (RAW 264.7) | 12.5, 25, and 50 µM | Inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Downregulated the expression of iNOS and COX-2. | [1][4] |
Table 2: Analgesic Activity of α-Myrcene
| Model/Assay | Organism | Myrcene Dose/Concentration | Key Findings | Reference |
| Acetic Acid-Induced Writhing Test | Mice | 10 and 20 mg/kg (i.p.) | Significantly reduced the number of writhes, indicating peripheral analgesic activity. | [4] |
| Hot Plate Test | Mice | 20 and 40 mg/kg (s.c.) | Increased the latency to response, suggesting a central analgesic effect. | [4] |
| Rat Adjuvant Monoarthritis | Wistar Rats | 1 and 5 mg/kg (s.c.) | Reduced joint pain and inflammation via a cannabinoid receptor mechanism. | [5][6] |
Table 3: Anticancer Activity of α-Myrcene
| Cell Line | Cancer Type | Myrcene Concentration | Key Findings | Reference |
| HeLa | Cervical Cancer | 10-500 nM | Arrested cell proliferation, decreased cell motility, and induced DNA damage. | [7][8] |
| SCC-9 | Oral Cancer | 10 µM (IC50) | Exhibited antiproliferative activity. | [7][8] |
| HT-29 | Colon Adenocarcinoma | Not specified | Showed cytotoxic effects. | [7][8] |
II. Signaling Pathways Modulated by α-Myrcene
α-Myrcene exerts its biological effects by modulating key signaling pathways involved in inflammation and pain.
Anti-inflammatory Signaling Pathways
Myrcene's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][9] These pathways are crucial in the transcriptional regulation of pro-inflammatory cytokines and enzymes.
References
- 1. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene Myrcene in Rat Adjuvant Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Formulation of α-Myrcene for Topical Application in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-Myrcene (α-Myrcene), a naturally occurring acyclic monoterpene, is a significant component of the essential oils of numerous plants, including hops, cannabis, and lemongrass.[1][2] It is a widely used flavoring and aroma agent, but has also garnered substantial scientific interest for its potent anti-inflammatory and analgesic properties.[1][2][3] Topical administration presents a promising route for delivering Myrcene directly to target tissues, such as skin or underlying muscles and joints, to achieve localized therapeutic effects while minimizing systemic side effects.
This document provides a comprehensive guide to the formulation of α-Myrcene for topical research applications. It covers its physicochemical properties, mechanisms of action, formulation strategies, and detailed experimental protocols for preparation and evaluation.
Physicochemical Properties of α-Myrcene
Understanding the physical and chemical properties of α-Myrcene is critical for developing a stable and effective topical formulation. As a lipophilic compound, it is insoluble in water but soluble in organic solvents, alcohols, and oils.[4][5]
| Property | Value | Reference |
| Chemical Name | 7-methyl-3-methylene-1,6-octadiene | [1] |
| Molecular Formula | C₁₀H₁₆ | [4] |
| Molecular Weight | 136.24 g/mol | [4] |
| Appearance | Clear to pale yellow oily liquid | [4][5] |
| Odor | Warm, earthy, herbal, with citrus and spicy notes | [4][6] |
| Density | 0.791 - 0.81 g/cm³ at 20°C | [4][7] |
| Boiling Point | 166–168°C | [4] |
| logP (Kow) | 4.33 | [5] |
| Water Solubility | Insoluble (5.60 mg/L at 25 °C) | [5][7] |
| Solvent Solubility | Soluble in alcohols, oils, and most organic solvents | [4][5][8] |
| Stability | Unstable; sensitive to air, light, and heat. | [4][7] |
Mechanisms of Action & Signaling Pathways
β-Myrcene, the commonly studied isomer, exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and pain perception.
2.1 Anti-Inflammatory Signaling Pathway Myrcene's anti-inflammatory activity stems from its ability to suppress the production of pro-inflammatory mediators and inhibit critical intracellular signaling cascades.[1][9] It downregulates the expression of cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as COX-2 and iNOS.[1][9] This is achieved primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][9][10]
2.2 Analgesic Signaling Pathway Myrcene demonstrates both central and peripheral analgesic effects.[2][11] Its mechanisms involve interactions with opioid, cannabinoid (CB1 and CB2), and α2-adrenergic receptors.[2][12] Peripherally, it reduces pain by inhibiting the synthesis of prostaglandins, similar to NSAIDs.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? [frontiersin.org]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Myrcene CAS#: 123-35-3 [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 12. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene Myrcene in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alpha-Amylase Inhibition Assay Using Alpha-Myrcene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylase, a key enzyme in the digestive system, catalyzes the hydrolysis of complex carbohydrates like starch into simpler sugars.[1][2][3] The inhibition of this enzyme is a critical therapeutic strategy for managing postprandial hyperglycemia, a primary concern in type 2 diabetes.[1][4][5][6] By slowing down carbohydrate digestion, alpha-amylase inhibitors can reduce the rate of glucose absorption and consequently lower post-meal blood glucose spikes.[4][7] Alpha-myrcene, a naturally occurring monoterpene found in various essential oils, has been investigated as a potential alpha-amylase inhibitor, making it a person of interest for the development of novel antidiabetic agents.[8]
This document provides a comprehensive protocol for conducting an in vitro alpha-amylase inhibition assay using this compound. The described methodology is based on the widely used 3,5-dinitrosalicylic acid (DNS) method, which colorimetrically quantifies the reducing sugars generated from the enzymatic breakdown of starch.[2][9][10]
Principle of the Assay
The alpha-amylase inhibition assay is a colorimetric method that measures the amount of reducing sugars, such as maltose, produced from the enzymatic hydrolysis of starch.[2][9] In the presence of an alpha-amylase inhibitor like this compound, the enzyme's activity is diminished, leading to a lower concentration of reducing sugars. The 3,5-dinitrosalicylic acid (DNS) reagent is used to quantify these reducing sugars. In an alkaline solution and upon heating, DNS reacts with the free carbonyl group of reducing sugars to form 3-amino-5-nitrosalicylic acid, an orange-reddish-brown compound that can be measured spectrophotometrically at 540 nm.[9][10][11][12] The intensity of the color is directly proportional to the amount of reducing sugar present, and therefore inversely proportional to the inhibitory activity of the tested compound.
Materials and Reagents
-
This compound (CAS: 123-35-3)
-
Porcine Pancreatic α-Amylase (EC 3.2.1.1)
-
Soluble Starch
-
3,5-Dinitrosalicylic Acid (DNS)
-
Sodium Potassium Tartrate (Rochelle salt)
-
Sodium Hydroxide (NaOH)
-
Sodium Phosphate (B84403) Buffer (0.02 M, pH 6.9 with 6 mM NaCl)
-
Dimethyl Sulfoxide (DMSO)
-
Acarbose (B1664774) (Positive Control)
-
96-well microplate
-
Microplate reader
-
Water bath
Experimental Protocols
Preparation of Reagents
-
Sodium Phosphate Buffer (0.02 M, pH 6.9): Prepare a 0.02 M solution of sodium phosphate and adjust the pH to 6.9. Dissolve sodium chloride in the buffer to a final concentration of 6 mM.[9]
-
Alpha-Amylase Solution (2 units/mL): Dissolve porcine pancreatic alpha-amylase in the sodium phosphate buffer to achieve a final concentration of 2 units/mL. This solution should be prepared fresh before each experiment.[13]
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer by gently heating and stirring until the solution is clear.[9]
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. While stirring, slowly add 20 mL of 2 M NaOH. Then, add 30 g of sodium potassium tartrate. Adjust the final volume to 100 mL with distilled water. Store this solution in an amber bottle.[9]
-
This compound Stock Solution (10 mg/mL): this compound is soluble in DMSO and ethanol.[14][15] Dissolve 100 mg of this compound in 10 mL of DMSO to prepare a 10 mg/mL stock solution.
-
Acarbose Stock Solution (1 mg/mL): Dissolve 10 mg of acarbose in 10 mL of sodium phosphate buffer to prepare a 1 mg/mL stock solution.[9]
Assay Procedure
-
Preparation of Test and Control Solutions:
-
Prepare a series of dilutions of the this compound stock solution using sodium phosphate buffer to obtain final concentrations ranging from 10 to 1000 µg/mL.
-
Prepare a series of dilutions of the acarbose stock solution to be used as a positive control.
-
The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid enzyme denaturation.
-
-
Enzyme Inhibition Assay in a 96-Well Plate:
-
Add 50 µL of the this compound dilutions or acarbose solutions to respective wells of a 96-well plate.
-
For the control (100% enzyme activity), add 50 µL of sodium phosphate buffer instead of the inhibitor.
-
Add 50 µL of the alpha-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the enzymatic reaction by adding 50 µL of the 1% starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[9]
-
Stop the reaction by adding 100 µL of the DNS reagent to each well.[9]
-
Seal the plate and place it in a boiling water bath (100°C) for 5 minutes for color development.[9][16]
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculation of Percentage Inhibition and IC50
The percentage of alpha-amylase inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [17]
Where:
-
Abs_control is the absorbance of the control (enzyme and starch without inhibitor).
-
Abs_sample is the absorbance of the sample (enzyme, starch, and this compound).
The IC50 value , which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting a graph of percentage inhibition versus the logarithm of the inhibitor concentration.[17]
Data Presentation
The quantitative data from the alpha-amylase inhibition assay should be summarized in tables for clear comparison.
Table 1: Absorbance Values for this compound and Acarbose
| Concentration (µg/mL) | Absorbance at 540 nm (this compound) | Absorbance at 540 nm (Acarbose) |
| Control (0) | [Absorbance Value] | [Absorbance Value] |
| 10 | [Absorbance Value] | [Absorbance Value] |
| 50 | [Absorbance Value] | [Absorbance Value] |
| 100 | [Absorbance Value] | [Absorbance Value] |
| 250 | [Absorbance Value] | [Absorbance Value] |
| 500 | [Absorbance Value] | [Absorbance Value] |
| 1000 | [Absorbance Value] | [Absorbance Value] |
Table 2: Percentage Inhibition and IC50 Values
| Inhibitor | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 10 | [Value] | |
| 50 | [Value] | [Calculated Value] | |
| 100 | [Value] | ||
| 250 | [Value] | ||
| 500 | [Value] | ||
| 1000 | [Value] | ||
| Acarbose | [Concentration] | [Value] | [Calculated Value] |
Visualizations
Signaling Pathway of Carbohydrate Digestion and Inhibition
Caption: Mechanism of α-amylase inhibition by α-myrcene.
Experimental Workflow for Alpha-Amylase Inhibition Assay
Caption: Workflow for the in vitro α-amylase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nawah [nawah-scientific.com]
- 4. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Alpha-Amylase inhibition: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay [mdpi.com]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 13. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 17. impactfactor.org [impactfactor.org]
Application Notes and Protocols: Ames Test for α-Myrcene Mutagenicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely utilized short-term assay to assess the mutagenic potential of chemical substances.[1][2][3] It serves as an essential primary screening tool in the safety evaluation of drugs, chemicals, and consumer products to identify substances that can cause genetic damage leading to gene mutations.[2] The test utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which are auxotrophic for a particular amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its synthesis.[4][5][6] The principle of the Ames test lies in detecting reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium lacking it.[4][6] An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates its mutagenic potential.[2]
This document provides a detailed protocol for evaluating the mutagenic potential of α-Myrcene using the Ames test, following the guidelines of the Organization for Economic Co-operation and Development (OECD) Guideline 471.[1][4][5][7] The protocol includes methodologies with and without metabolic activation to account for metabolites of α-Myrcene that may have mutagenic properties.[5]
Experimental Protocol: Ames Test for α-Myrcene
This protocol is based on the plate incorporation method, a widely accepted procedure for the Ames test.[2][8]
2.1. Materials
-
Test Substance: α-Myrcene (CAS No. 123-35-3)
-
Bacterial Strains: A minimum of five strains should be used as recommended by OECD 471.[7]
-
Media and Reagents:
-
Nutrient Broth (for overnight cultures)[10]
-
Minimal Glucose Agar (B569324) Plates (Vogel-Bonner Medium E with 2% glucose)[10]
-
Top Agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin (for S. typhimurium) or L-tryptophan (for E. coli)[2][10]
-
Solvent/Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO) or a suitable non-mutagenic solvent.
-
Positive Controls (with and without S9 activation)[11]
-
Without S9: Sodium azide (B81097) (for TA100, TA1535), 2-nitrofluorene (B1194847) (for TA98), 9-aminoacridine (B1665356) (for TA1537), Mitomycin C (for TA102/WP2 uvrA)[11]
-
With S9: 2-Aminoanthracene (2-AA) or Benzo[a]pyrene (B(a)P) for all strains.
-
-
-
Metabolic Activation System (S9 fraction):
-
Aroclor 1254-induced or phenobarbital/β-naphthoflavone-induced rat liver post-mitochondrial fraction (S9).[12]
-
S9 Cofactor Mix (e.g., NADP+, Glucose-6-phosphate).
-
2.2. Experimental Procedure
2.2.1. Preliminary Cytotoxicity Assay (Range-Finding Test)
A preliminary test is crucial to determine the appropriate concentration range of α-Myrcene to be used in the main experiment. This is to ensure that the tested concentrations are not overly toxic to the bacteria, which could lead to false-negative results.
-
Prepare a wide range of α-Myrcene concentrations.
-
Perform a simplified version of the Ames test (as described below) with one or two bacterial strains.
-
Observe the highest concentration that does not cause a significant reduction in the background lawn of bacterial growth. This will be the upper limit for the main mutagenicity assay.
2.2.2. Main Mutagenicity Assay
The main experiment should be conducted with at least five different analyzable concentrations of α-Myrcene, a solvent control, and positive controls, both with and without the S9 metabolic activation mix.[7] Each concentration should be tested in triplicate.
-
Preparation of Bacterial Cultures: Inoculate each bacterial tester strain into separate flasks containing nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[13]
-
Preparation of Test Solutions: Prepare serial dilutions of α-Myrcene in the chosen solvent.
-
Plate Incorporation Method: a. To sterile tubes containing 2 mL of molten top agar maintained at 45°C, add the following in sequence:[11]
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the α-Myrcene solution (or solvent/positive control).
- 0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of phosphate (B84403) buffer (for non-activation plates). b. Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.[11] c. Allow the top agar to solidify completely.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.[10]
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
2.3. Data Analysis and Interpretation
A test substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations. A common criterion for a positive result is a two-fold or greater increase in the mean number of revertants for at least one concentration compared to the solvent control.
Data Presentation
While no specific quantitative data for α-Myrcene was found in the initial search, studies on the structurally similar β-myrcene have shown no mutagenic activity in the Ames test.[12] The following tables represent hypothetical data for α-Myrcene, assuming a similar non-mutagenic outcome.
Table 1: Mutagenicity of α-Myrcene without Metabolic Activation (-S9)
| Tester Strain | α-Myrcene Conc. (µ g/plate ) | Mean Revertants/Plate ± SD | Fold Increase vs. Control |
| TA98 | 0 (Solvent Control) | 25 ± 4 | 1.0 |
| 10 | 27 ± 3 | 1.1 | |
| 50 | 24 ± 5 | 1.0 | |
| 100 | 26 ± 4 | 1.0 | |
| 500 | 23 ± 3 | 0.9 | |
| 1000 | 21 ± 4 | 0.8 | |
| Positive Control | 250 ± 20 | 10.0 | |
| TA100 | 0 (Solvent Control) | 120 ± 12 | 1.0 |
| 10 | 125 ± 10 | 1.0 | |
| 50 | 118 ± 15 | 1.0 | |
| 100 | 122 ± 11 | 1.0 | |
| 500 | 115 ± 13 | 1.0 | |
| 1000 | 110 ± 14 | 0.9 | |
| Positive Control | 850 ± 65 | 7.1 |
Table 2: Mutagenicity of α-Myrcene with Metabolic Activation (+S9)
| Tester Strain | α-Myrcene Conc. (µ g/plate ) | Mean Revertants/Plate ± SD | Fold Increase vs. Control |
| TA98 | 0 (Solvent Control) | 35 ± 5 | 1.0 |
| 10 | 38 ± 4 | 1.1 | |
| 50 | 36 ± 6 | 1.0 | |
| 100 | 34 ± 5 | 1.0 | |
| 500 | 32 ± 4 | 0.9 | |
| 1000 | 30 ± 5 | 0.9 | |
| Positive Control | 420 ± 35 | 12.0 | |
| TA100 | 0 (Solvent Control) | 140 ± 15 | 1.0 |
| 10 | 145 ± 12 | 1.0 | |
| 50 | 138 ± 18 | 1.0 | |
| 100 | 142 ± 14 | 1.0 | |
| 500 | 135 ± 16 | 1.0 | |
| 1000 | 130 ± 17 | 0.9 | |
| Positive Control | 1100 ± 90 | 7.9 |
Experimental Workflow Diagram
Caption: Workflow for the Ames test to determine the mutagenicity of α-Myrcene.
References
- 1. nib.si [nib.si]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. criver.com [criver.com]
- 9. enamine.net [enamine.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Evaluation of beta-myrcene, alpha-terpinene and (+)- and (-)-alpha-pinene in the Salmonella/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: β-Myrcene as a Chiral Building Block in Asymmetric Synthesis
Introduction
β-Myrcene, an abundant acyclic monoterpene, is a key component of essential oils from plants like hops, thyme, and lemongrass.[1] As a readily available and biorenewable feedstock, it represents an attractive starting material in chemical synthesis.[2] While often utilized for the production of fragrance compounds and polymers, its prochiral structure also presents a valuable opportunity for its use as a chiral building block in asymmetric synthesis.[1][3] The two distinct double bonds in its structure allow for selective functionalization, enabling the creation of complex chiral molecules from an achiral, natural source.
These application notes provide detailed protocols for two distinct and powerful enantioselective transformations starting from β-myrcene: asymmetric dihydroxylation to generate chiral diols and a two-step oxidation/asymmetric reduction sequence to produce chiral allylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Application Note 1: Enantioselective Synthesis of Chiral Diols via Asymmetric Dihydroxylation
Principle
The Sharpless Asymmetric Dihydroxylation (AD) is a robust and highly predictable method for converting alkenes into chiral vicinal diols.[4][5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide opposite enantiomers of the diol product with high enantioselectivity.[6][7] In β-myrcene, the more electron-rich trisubstituted double bond is selectively dihydroxylated over the terminal diene.[4][8] This method provides a direct route to enantiomerically enriched poly-functionalized intermediates, such as the precursor to the marine natural product Halomon.[8][9]
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of a chiral polyol from β-myrcene.
Experimental Protocol: Asymmetric Dihydroxylation of β-Myrcene
This protocol is adapted from the synthesis of a key intermediate for the natural product Halomon.[8]
Materials:
-
β-Myrcene (95% purity or higher)
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add t-BuOH (50 mL) and water (50 mL).
-
Add AD-mix-β (14.0 g, ~1.4 g per mmol of alkene) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until two clear phases are formed and the lower aqueous phase is bright yellow.
-
Cool the flask to 0°C in an ice bath. Some salts may precipitate.
-
Add β-myrcene (1.36 g, 10.0 mmol) to the cold, stirred mixture.
-
Continue stirring vigorously at 0°C. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, add solid sodium sulfite (15.0 g) and allow the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 2 M NaOH (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure (3R)-7-methyl-3-(prop-1-en-2-yl)oct-6-ene-1,2-diol.
Quantitative Data
| Substrate | Product | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| β-Myrcene | (3R)-7-methyl-3-(prop-1-en-2-yl)oct-6-ene-1,2-diol | AD-mix-β, OsO₄ (cat.) | ~85% | 91%[8] |
Application Note 2: Enantioselective Synthesis of (S)-(+)-Ipsenol via Asymmetric Reduction
Principle
This application demonstrates a powerful two-step strategy to access chiral allylic alcohols from myrcene. First, myrcene undergoes a selective oxidation to the achiral ketone, myrcenone. Subsequently, this ketone is subjected to an enantioselective reduction to furnish the chiral alcohol, ipsenol (B191551), a known insect pheromone.[10][11] Asymmetric reduction can be achieved using various methods, including chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata reduction) or biocatalysis with specific enzymes, offering high enantioselectivity.
Reaction Pathway
Caption: Synthetic pathway to chiral (S)-(+)-Ipsenol from β-myrcene.
Experimental Protocols
Step A: Oxidation of β-Myrcene to Myrcenone This protocol is a general representation of allylic oxidation. Materials:
-
β-Myrcene
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend PCC (1.5 equivalents) and a small amount of silica gel in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve β-myrcene (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Celite®. Wash the pad thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford myrcenone as a colorless oil.
Step B: Asymmetric Reduction of Myrcenone to (S)-(+)-Ipsenol This protocol uses a modified Noyori asymmetric reduction catalyst (BINAL-H) as an example.[11] Materials:
-
Myrcenone (from Step A)
-
(S)-BINAL-H (prepared from (S)-BINOL, LiAlH₄, and ethanol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
Dry ice/acetone bath
Procedure:
-
Prepare the (S)-BINAL-H reagent in a separate flask according to established literature procedures.
-
In a new flask under an inert atmosphere, dissolve myrcenone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of (S)-BINAL-H (1.1 equivalents) in THF to the myrcenone solution.
-
Stir the reaction at -78°C for 3-5 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol (B129727) at -78°C, followed by warming to room temperature and adding water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield (S)-(+)-ipsenol. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Quantitative Data
| Reaction Step | Substrate | Product | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| Oxidation | β-Myrcene | Myrcenone | PCC | 60-75% | N/A (achiral) |
| Asymmetric Reduction | Myrcenone | (S)-(+)-Ipsenol | (S)-BINAL-H | ~70% | >63%[11] |
Summary
β-Myrcene serves as a versatile and economical prochiral starting material for asymmetric synthesis. The protocols detailed above for asymmetric dihydroxylation and oxidation/asymmetric reduction highlight two effective strategies for introducing chirality, leading to valuable and enantiomerically enriched intermediates. These building blocks are crucial for the synthesis of complex natural products, active pharmaceutical ingredients, and specialty chemicals like insect pheromones, demonstrating the significant potential of leveraging the natural chiral pool for advanced chemical manufacturing.
References
- 1. ScenTree - Myrcene (CAS N° 123-35-3) [scentree.co]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol-Ene Chemistry for Use as Carbon Renewable Dispersants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Studies towards the synthesis of halomon: asymmetric hexafunctionalisation of myrcene - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06234E [pubs.rsc.org]
- 9. Studies towards the synthesis of halomon: asymmetric hexafunctionalisation of myrcene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. US5175371A - Synthesis of optically pure forms of ipsenol - Google Patents [patents.google.com]
Application of α-Myrcene in Nanoparticle Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-myrcene (α-myrcene), a naturally occurring monoterpene found in numerous plants like cannabis, hops, and lemongrass, has garnered significant attention for its therapeutic potential, including analgesic, anti-inflammatory, and sedative properties[1][2]. However, its clinical application is often hindered by its volatile nature, poor water solubility, and low bioavailability[3]. Encapsulating α-myrcene into nanoparticle drug delivery systems presents a promising strategy to overcome these limitations, enhancing its stability, bioavailability, and therapeutic efficacy.
These application notes provide a comprehensive overview of the application of α-myrcene in nanoparticle drug delivery systems. We present key quantitative data from recent studies, detailed experimental protocols for the preparation and characterization of myrcene-loaded nanoparticles, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the physicochemical properties and in vitro efficacy of various α-myrcene-loaded nanoparticle formulations.
Table 1: Physicochemical Characterization of Myrcene-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid Matrix | Method of Preparation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| PEG-PLGA NP | Poly(ethylene glycol)-poly(lactic-co-glycolic acid) | Emulsion-Solvent Evaporation | 262 | < 0.3 | ~ -20 | 13.2 ± 1.2 | Not Reported | [3] |
| Chitosan NP | Chitosan, TPP | Ionic Gelation | 30 - 2800 | Not Reported | +15 | Not Reported | Not Reported | [4] |
| CBGA/Myrcene (B1677589) NP | Poly(ethylene glycol)-poly(lactic-co-glycolic acid) | Emulsion-Solvent Evaporation | 233 | < 0.3 | -23 to -26 | 13-33 | Not Reported |
Table 2: In Vitro Efficacy of Myrcene-Loaded Nanoparticles
| Nanoparticle Type | Cell Line | Assay | Endpoint | IC50 / EC50 Value | Reference(s) |
| PEG-PLGA NP | HEK293 (expressing TRPV1) | Calcium Influx (Fluo-4) | TRPV1 Activation | 8.0 µg/mL | |
| Free Myrcene | MCF-7 (Breast Carcinoma) | MTT Assay | Cytotoxicity | 291 µM | [1] |
| Free Myrcene | A549 (Lung Adenocarcinoma) | MTT Assay | Cytotoxicity | ~3.67 µM | [1] |
| Free Myrcene | SCC-9 (Oral Squamous Carcinoma) | MTT Assay | Cytotoxicity | 10 µM | [1] |
| Free Myrcene | HepG2 (Hepatocellular Carcinoma) | MTT Assay | Cytotoxicity | 74 - 98 µM | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation, characterization, and in vitro evaluation of α-myrcene-loaded nanoparticles.
Preparation of α-Myrcene-Loaded PEG-PLGA Nanoparticles
This protocol is based on the emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol) (PEG)-PLGA
-
α-Myrcene
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Distilled water
-
Acetone
Equipment:
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and/or PEG-PLGA and α-myrcene in an appropriate volume of a volatile organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA, in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The sonication is typically performed in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This leads to the precipitation of the polymer and the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with distilled water to remove excess surfactant and un-encapsulated myrcene. Centrifuge between each wash.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in distilled water for immediate use or lyophilize for long-term storage.
Characterization of α-Myrcene-Loaded Nanoparticles
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential
This is typically performed using Dynamic Light Scattering (DLS).
Protocol:
-
Dilute the nanoparticle suspension in distilled water to an appropriate concentration.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
b. Morphology
Morphological analysis is conducted using Transmission Electron Microscopy (TEM).
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.
-
Observe the grid under a TEM to visualize the shape and surface morphology of the nanoparticles.
c. Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol involves separating the encapsulated myrcene from the free myrcene and quantifying it, often using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[4].
Protocol:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Collect the supernatant, which contains the un-encapsulated myrcene.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to release the encapsulated myrcene.
-
Quantify the amount of myrcene in both the supernatant and the disrupted pellet using a validated GC-MS or HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total amount of myrcene - Amount of myrcene in supernatant) / Total amount of myrcene x 100
-
DL (%) = (Weight of myrcene in nanoparticles / Weight of nanoparticles) x 100
-
In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to evaluate the release of α-myrcene from the nanoparticles over time.
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4
-
Magnetic stirrer and stir bar
-
Incubator or water bath at 37°C
Protocol:
-
Disperse a known amount of myrcene-loaded nanoparticles in a specific volume of release medium (e.g., PBS).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker, placed on a magnetic stirrer in an incubator set at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of myrcene in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the cumulative percentage of myrcene released as a function of time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of myrcene-loaded nanoparticles on cancer cell lines[1].
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Myrcene-loaded nanoparticles and empty nanoparticles (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of myrcene-loaded nanoparticles, empty nanoparticles, and free myrcene for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of myrcene to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The encapsulation of α-myrcene in nanoparticle drug delivery systems offers a viable approach to enhance its therapeutic potential by improving its physicochemical properties and bioavailability. The data and protocols presented herein provide a foundational resource for researchers and drug development professionals interested in exploring myrcene-based nanomedicines. Further research is warranted to optimize formulations, conduct comprehensive in vivo studies, and fully elucidate the mechanisms of action to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]
- 3. Myrcene and terpene regulation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying α-Myrcene in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-cancer properties of α-Myrcene in various cancer cell lines. This document outlines detailed protocols for key experiments, summarizes quantitative data on its efficacy, and illustrates the proposed signaling pathways involved in its mechanism of action.
Data Presentation
The following tables summarize the reported cytotoxic and apoptotic effects of α-Myrcene on different cancer cell lines.
Table 1: Cytotoxicity of α-Myrcene (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| SCC-9 | Oral Squamous Carcinoma | 10 µM | 24 hours[1] |
| MCF-7 | Breast Carcinoma | 291 µM | Not Specified[2] |
| HeLa | Cervical Carcinoma | Cytotoxic effects observed at 10-100 nM | 24 hours[3] |
| A549 | Lung Adenocarcinoma | Cytotoxic effects observed | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 74 - 98 µM | Not Specified |
| B16-F10 | Mouse Melanoma | 74 - 98 µM | Not Specified |
| HT-29 | Colon Adenocarcinoma | Cytotoxic effects observed | Not Specified[3] |
| P388 | Leukemia | Cytotoxic effects observed | Not Specified[3] |
Table 2: Induction of Apoptosis by α-Myrcene in Cancer Cell Lines
| Cell Line | Concentration of α-Myrcene | Treatment Duration | Percentage of Apoptotic Cells (Early + Late) | Key Molecular Changes |
| SCC-9 | 20 µM | Not Specified | 27.77% (Control: 4.03%)[1][4] | ↑ Bax, ↓ Bcl-2[4] |
| HeLa | Not Specified | 24 hours | 18.65% (Control: 4.75%)[3] | Not Specified |
| A549 | Not Specified | Not Specified | Not Specified | ↑ Caspase-3 activity, ↓ Mitochondrial membrane potential |
Table 3: Effect of α-Myrcene on Cell Cycle Distribution
| Cell Line | Concentration of α-Myrcene | Treatment Duration | Effect on Cell Cycle |
| HeLa | 50 nM | 24 and 48 hours | Increase in cell doubling time, indicating proliferation arrest[3] |
| A549 | Various concentrations | 24 and 48 hours | Induction of cell cycle arrest (Specific phase distribution requires image analysis) |
| PA-1 (Ovarian Cancer) | 20 µg/mL (α-Pinene) | Not Specified | G2/M phase arrest (Data for related terpene α-pinene)[5] |
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of α-Myrcene on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of α-Myrcene on cancer cells.
Materials:
-
Cancer cell line of interest
-
α-Myrcene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of α-Myrcene in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared α-Myrcene dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by α-Myrcene.
Materials:
-
Cancer cells treated with α-Myrcene
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with α-Myrcene at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of α-Myrcene on cell cycle progression.
Materials:
-
Cancer cells treated with α-Myrcene
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with α-Myrcene as required.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Cancer cells treated with α-Myrcene
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Bax, Bcl-2, Caspase-3, p-ERK, p-AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which α-Myrcene may exert its anti-cancer effects.
Proposed Apoptotic Pathway of α-Myrcene
Hypothetical Signaling Pathways Involved in α-Myrcene's Anti-Cancer Activity
Based on the current literature and studies on related terpenes, α-Myrcene may influence key cancer-related signaling pathways such as MAPK and PI3K/AKT.
References
- 1. researchgate.net [researchgate.net]
- 2. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing α-Myrcene in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of α-Myrcene in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Preparation and Solubility
Q1: What is the best solvent to prepare a stock solution of α-Myrcene?
A: α-Myrcene is a lipophilic compound with poor water solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose.[1] Ethanol is also a viable option.[1] To aid dissolution, sonication of the stock solution can be beneficial.[1]
Q2: My α-Myrcene precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
A: Precipitation upon dilution of a hydrophobic compound from an organic stock into an aqueous medium is a common issue.[1] Here are several strategies to overcome this:
-
Lower the Final Concentration: You may need to work with a lower final concentration of α-Myrcene in your assay.
-
Use a Co-solvent System: A combination of solvents can sometimes improve solubility.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like myrcene (B1677589), increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.
Q3: What is the maximum concentration of DMSO that can be used in cell culture without causing cytotoxicity?
A: The final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects.[1] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[1] It is critical to perform a vehicle control experiment (cells treated with the same concentration of DMSO as your experimental group) to determine the maximum tolerated concentration for your specific cell line and experimental duration.[1]
Section 2: Experimental Design and Execution
Q4: What is a good starting concentration range for α-Myrcene in a cell viability assay?
A: The effective concentration of α-Myrcene can vary significantly depending on the cell line. Published studies show a wide range of effective concentrations.
-
For some cancer cell lines like HeLa and SH-SY5Y, cytotoxic effects have been observed at very low concentrations, between 10 and 100 nM.[2]
-
In other studies, such as with A549 lung cancer cells or SCC-9 oral cancer cells, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the micromolar (µM) range.[3][4]
-
A prudent approach is to perform a range-finding experiment using broad, 10-fold serial dilutions (e.g., from 10 nM to 100 µM) to identify an effective range for your specific cell line.[5]
Q5: My replicate wells show high variability. What are the common causes?
A: High variability is a frequent issue in cell-based assays. Key factors to investigate include:
-
Inconsistent Cell Seeding: An uneven distribution of cells is a primary cause. Ensure your cell suspension is homogenous before and during plating.[6][7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant error.[6][7] Ensure pipettes are properly calibrated.
-
Edge Effects: Wells on the perimeter of a microplate are prone to higher rates of evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[6][7]
-
Compound Precipitation: As mentioned in Q2, if the compound precipitates, its effective concentration is unknown, leading to inconsistent results. Visually inspect wells for any precipitate.[8]
Section 3: Data Interpretation and Mechanism of Action
Q6: What is the known mechanism of action for α-Myrcene's cytotoxic effects?
A: Studies suggest that α-Myrcene induces apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway. Key events include:
-
Induction of Oxidative Stress: Myrcene can increase the production of reactive oxygen species (ROS).[9]
-
Regulation of Apoptotic Proteins: It can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[4]
-
Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[10]
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of executioner caspases (like caspase-3 and caspase-9), which ultimately leads to cell death.[10]
Q7: I observe a U-shaped dose-response curve where viability seems to increase at the highest concentrations. Why is this happening?
A: This is a known artifact in cell viability assays. The most likely causes are:
-
Compound Precipitation: At high concentrations, precipitated myrcene can interfere with the optical readings of colorimetric or fluorometric assays, leading to an artificially high signal.[8]
-
Direct Reagent Interaction: The compound itself may directly react with and reduce the assay reagent (e.g., MTT, resazurin), causing a color change independent of cell metabolism.[8] To test for this, include control wells containing the compound in cell-free media.[6]
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of α-Myrcene in Various Cell Lines
| Cell Line | Cancer Type | Concentration/Effect | Exposure Time | Reference |
| HeLa | Cervical Carcinoma | ~40% viability decrease at 10-100 nM | 24 h | [2] |
| SH-SY5Y | Neuroblastoma | Viability decrease at 50-100 nM | 24 h | [2] |
| A549 | Lung Adenocarcinoma | IC50 ≈ 0.5 µg/mL | 48 h | [3] |
| SCC-9 | Oral Squamous Carcinoma | IC50 ≈ 10 µM | 24 h | [4] |
| MCF-7 | Breast Carcinoma | Cytotoxic Effect Reported | Not Specified | [2][3] |
| HT-29 | Colon Adenocarcinoma | Cytotoxic Effect Reported | Not Specified | [2] |
| HDFa | Normal Dermal Fibroblasts | ~20-30% viability decrease at 10-500 nM | 24 h | [2] |
Table 2: Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Max Final Concentration | Notes | Reference |
| DMSO | < 0.5% (v/v) | Some cell lines are sensitive to ≥ 0.1%. Always run a vehicle control. | [1] |
Experimental Protocols
Protocol 1: Preparation of α-Myrcene Stock and Working Solutions
-
Prepare Stock Solution: Dissolve α-Myrcene in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved; vortexing or brief sonication may be necessary.[1] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot. Prepare a series of intermediate dilutions in 100% DMSO.
-
Prepare Final Working Solutions: Directly dilute the intermediate DMSO solutions into pre-warmed complete cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration should be kept constant across all treatments and not exceed 0.5%.[1] Mix immediately and thoroughly by gentle pipetting or inversion before adding to the cells.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of α-Myrcene (prepared as in Protocol 1). Include "vehicle control" wells (medium with DMSO at the same final concentration as the treated wells) and "untreated control" wells (medium only).[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5] Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[5][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[5][13] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Visualizations
Caption: Experimental workflow for optimizing α-Myrcene concentration.
Caption: Intrinsic apoptosis signaling pathway induced by α-Myrcene.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Technical Support Center: Enhancing α-Myrcene Solubility in Aqueous Buffers
Welcome to the technical support center for improving the solubility of α-Myrcene in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who are working with this lipophilic monoterpene. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is α-Myrcene poorly soluble in aqueous buffers?
A1: α-Myrcene is a hydrocarbon, making it a nonpolar and lipophilic compound. Water is a polar solvent, and according to the principle of "like dissolves like," nonpolar compounds like myrcene (B1677589) have very limited solubility in polar solvents. Its solubility in water is reported to be as low as 4.09 to 5.60 mg/L at 25°C.[1]
Q2: What is the recommended solvent for preparing a concentrated stock solution of α-Myrcene?
A2: For in vitro assays, it is advisable to first prepare a concentrated stock solution in an organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used and effective solvents for this purpose.[2][3] Myrcene is highly soluble in both, reaching concentrations of 100 mg/mL or higher, though ultrasonication may be needed for complete dissolution in DMSO.[3]
Q3: What is the maximum concentration of DMSO acceptable in cell culture experiments?
A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[2] While many cell lines can tolerate DMSO concentrations up to 0.5% (v/v), some sensitive cell lines may be affected by concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental conditions.[2]
Q4: My α-Myrcene precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?
A4: Precipitation upon dilution of a hydrophobic compound from an organic stock into an aqueous medium is a common issue.[2] Here are several strategies to address this:
-
Lower the Final Concentration: You may need to work with a lower final concentration of myrcene in your assay.[2]
-
Use a Co-solvent System: A combination of solvents can enhance solubility. For in vivo studies, a common vehicle consists of DMSO, PEG300, Tween-80, and saline.[3] This approach can be adapted for in vitro experiments.
-
Utilize Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like myrcene, increasing their aqueous solubility.[2][4]
-
Prepare a Nanoemulsion: Nanoemulsions are stable, nano-sized droplets of an oil phase (containing myrcene) dispersed in an aqueous phase, which can significantly improve solubility and bioavailability.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| α-Myrcene does not dissolve in the organic solvent. | The concentration is too high, or the solvent is not pure. | - Try a lower concentration. - Use high-purity, anhydrous solvent. - Apply gentle heating or sonication to aid dissolution.[3][7] |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The final concentration of α-Myrcene exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high, causing the compound to crash out. | - Reduce the final concentration of α-Myrcene.[2] - Add the stock solution dropwise while vigorously stirring the buffer.[8] - Warm the aqueous buffer slightly before adding the stock solution. |
| The solution becomes cloudy or forms an emulsion over time. | The α-Myrcene is coming out of the solution, indicating instability. | - Consider using a stabilizing agent like a surfactant (e.g., Tween-80).[3] - Prepare fresh solutions before each experiment. - Evaluate alternative solubilization methods like cyclodextrin (B1172386) complexation or nanoemulsions for better long-term stability.[2][5] |
| Inconsistent experimental results. | Inaccurate concentration of the soluble α-Myrcene due to partial precipitation. | - Visually inspect the solution for any precipitate before use. - If there is any doubt, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.[8] |
| Cell toxicity is observed. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Perform a vehicle control experiment to determine the toxicity threshold of the solvent for your specific cell line.[2] - Reduce the final solvent concentration to below the toxic level (typically <0.5% for DMSO).[2] - Use a solubilization method that requires less or no organic solvent, such as cyclodextrin inclusion complexes or nanoemulsions.[2] |
Quantitative Data Summary
Table 1: Solubility of α-Myrcene in Various Solvents
| Solvent | Solubility | Notes |
| Water | 4.09 - 5.60 mg/L at 25°C[1] | Very low solubility. |
| Ethanol | ≥ 100 mg/mL (734.05 mM)[3] | Soluble.[1] |
| DMSO | 100 mg/mL (734.05 mM)[3] | May require sonication for complete dissolution.[3] |
| Chloroform | Soluble[1] | - |
| Ether | Soluble[1] | - |
| Benzene | Soluble[1] | - |
| Glacial Acetic Acid | Soluble[1] | - |
Table 2: Example Formulations for Improved Aqueous Solubility
| Method | Components & Ratios | Achievable Concentration |
| Co-Solvent System (In Vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[3] | ≥ 2.5 mg/mL (18.35 mM)[3] |
| Co-Solvent System with Cyclodextrin (In Vivo) | 10% DMSO, 90% (20% SBE-β-CD in saline)[3] | ≥ 2.5 mg/mL (18.35 mM)[3] |
| Cyclodextrin Inclusion Complex | 1:1 molar ratio of Myrcene to β-cyclodextrin[2] | Complexation efficiency can be 60-85% under optimal conditions.[5] |
| Nanoemulsion | Surfactants: 1–5% of the total mix[5] | High terpene loading is possible.[5] |
Experimental Protocols
Protocol 1: Preparation of α-Myrcene Stock Solution in DMSO
-
Weigh the desired amount of pure α-Myrcene in a sterile, amber glass vial.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the α-Myrcene is fully dissolved. If necessary, place the vial in a sonicator bath for short intervals until the solution is clear.[2][3]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C, protected from light.[2] For long-term storage (-80°C), consider storing under a nitrogen atmosphere.[3]
Protocol 2: Preparation of α-Myrcene-β-Cyclodextrin Inclusion Complex (Kneading Method)
This method enhances the aqueous solubility of α-Myrcene by forming an inclusion complex with β-cyclodextrin.[2]
-
Calculate the required amounts of α-Myrcene and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin powder in a mortar.
-
Slowly add a small amount of a water-ethanol mixture to the β-cyclodextrin to form a paste.
-
Gradually add the α-Myrcene to the paste while continuously kneading with a pestle.
-
Continue kneading for at least 30-60 minutes to facilitate the formation of the inclusion complex.[2]
-
Dry the resulting paste to obtain a powder. This can be done through lyophilization (freeze-drying) or in a vacuum oven at a controlled temperature.[9]
-
The resulting powdered complex can then be dissolved in the aqueous buffer or cell culture medium.
Protocol 3: Preparation of an α-Myrcene Nanoemulsion (High-Pressure Homogenization)
This protocol provides a general guideline for creating a nanoemulsion to solubilize α-Myrcene.
-
Oil Phase Preparation: Dissolve the desired amount of α-Myrcene in a suitable carrier oil (e.g., medium-chain triglycerides).
-
Aqueous Phase Preparation: In a separate vessel, dissolve a hydrophilic surfactant (e.g., Tween 80) in the aqueous buffer.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.
-
Nanoemulsion Formation: Pass the coarse emulsion through a high-pressure homogenizer.[5] The number of passes and the pressure will need to be optimized to achieve the desired droplet size (typically < 200 nm).
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential to ensure stability.
Visualizations
Caption: Workflow for preparing and troubleshooting α-Myrcene solutions.
Caption: Key strategies for enhancing the solubility of α-Myrcene.
References
- 1. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 5. Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization | Terpene Belt Farms [terpenebeltfarms.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Preventing alpha-Myrcene degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of α-Myrcene (beta-Myrcene) during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is myrcene (B1677589) so susceptible to degradation?
A1: Myrcene's instability stems from its chemical structure as a monoterpene. Several factors contribute to its degradation:
-
Volatility: Myrcene has a low boiling point and a high vapor pressure, causing it to evaporate easily, even at room temperature.[1][2]
-
Oxidation: Its two conjugated double bonds make it highly reactive with atmospheric oxygen. This process, known as auto-oxidation, can be accelerated by exposure to light (photo-oxidation) and heat.[1][2]
-
Polymerization: Myrcene molecules can react with each other to form larger, non-volatile polymers, especially when exposed to air, heat, or acidic conditions.[1][3]
-
Thermal Degradation: At elevated temperatures, myrcene can break down into smaller, volatile compounds.[1]
Q2: What are the primary degradation pathways for α-Myrcene?
A2: The main degradation pathways are oxidation, thermal degradation, and polymerization.[1] Exposure to heat and oxygen can lead to the formation of various degradation products, including isoprene, methacrolein, and benzene, particularly at very high temperatures.[4][5][6] Photo-oxidation can rearrange the molecule into other terpenes like "hashishene".[3]
Q3: What are the ideal long-term storage conditions for α-Myrcene?
A3: To ensure stability, α-Myrcene should be stored under controlled conditions that minimize exposure to its degradation triggers. The ideal conditions are summarized in the table below.
Q4: Can I use antioxidants to improve myrcene's stability?
A4: Yes, the addition of antioxidants can stabilize myrcene samples.[3] Common choices include butylated hydroxytoluene (BHT) or tocopherol, which inhibit the radical chain reactions involved in oxidation.[7]
Q5: How can I confirm the purity of my myrcene sample and check for degradation?
A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most effective method for analyzing the purity of myrcene and identifying and quantifying any degradation products.[8][9] These techniques separate volatile compounds, allowing for precise measurement.
Troubleshooting Guides
Issue 1: Significant loss of myrcene standard concentration over time.
-
Possible Cause: Improper storage conditions (e.g., exposure to air, light, or elevated temperatures).
-
Solution:
-
Verify Storage: Ensure the myrcene is stored in a tightly sealed, amber glass vial at the recommended temperature (2-8°C).[7]
-
Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[10]
-
Use Stabilizers: If not already present, consider adding a suitable antioxidant like BHT to the myrcene standard.[7]
-
Issue 2: Low or inconsistent recovery of myrcene after extraction from a solid matrix (e.g., plant material).
-
Possible Cause 1: Volatilization during sample preparation. The heat generated during mechanical grinding can cause significant loss of volatile myrcene.[1]
-
Solution 1: Employ cryogenic grinding. Freeze the sample with liquid nitrogen before and during the grinding process to minimize heat generation and prevent volatilization.[1]
-
Possible Cause 2: Degradation during solvent extraction. High extraction temperatures can degrade myrcene or cause it to co-evaporate with the solvent.[1]
-
Solution 2: Use low-temperature extraction methods. Options include using chilled solvents (e.g., ethanol, hydrocarbons) or subcritical CO2 extraction.[1] When removing solvent post-extraction, use a rotary evaporator under reduced pressure and at a low temperature to avoid heat exposure.[1]
Issue 3: Appearance of unexpected peaks in GC-MS analysis of a myrcene-containing sample.
-
Possible Cause: Degradation of myrcene during the experimental workflow or during GC analysis itself.
-
Solution:
-
Review Workflow: Minimize the sample's exposure to air and light at every step. Use amber glassware or cover clear glassware with aluminum foil. Keep samples chilled whenever possible.[1]
-
Check GC Inlet Temperature: While a high inlet temperature is needed for volatilization, excessively high temperatures can cause on-column thermal degradation. Optimize the inlet temperature to be high enough for efficient vaporization but low enough to prevent breakdown.
-
Identify Degradants: Compare the mass spectra of the unknown peaks to library data for known myrcene degradants, such as p-cymene, isoprene, or various oxidation products.[4][11]
-
Data Presentation
Table 1: Physicochemical Properties of α-Myrcene
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₆ | [3] |
| Molar Mass | 136.24 g/mol | [3] |
| Appearance | Clear, light yellow viscous liquid | [7] |
| Boiling Point | 166-168 °C (331-334 °F) | [3] |
| Density | ~0.791 g/mL at 25 °C | [7] |
| Flash Point | ~44 °C (111 °F) | [12] |
| Solubility in Water | Practically insoluble | [7] |
| Vapor Pressure | ~7 mm Hg at 20 °C | [7] |
Table 2: Recommended Storage Conditions for α-Myrcene
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8 °C (Refrigeration) | Reduces volatility and slows the rate of oxidation and polymerization. | [7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen to prevent oxidative degradation. | [10] |
| Container | Tightly sealed, amber glass bottle | Prevents evaporation and protects from UV light, which can catalyze photo-oxidation. | [1] |
| Light Exposure | Store in the dark | Prevents photo-oxidation and light-induced degradation. | [2][10] |
| Additives | Antioxidants (e.g., BHT) | Inhibits oxidation pathways, extending shelf-life. | [3][7] |
Experimental Protocols
Protocol 1: Recommended Protocol for Long-Term Storage of α-Myrcene
-
Aliquot: Upon receipt, aliquot the neat α-myrcene or myrcene solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. This minimizes repeated warming/cooling cycles and air exposure to the bulk stock.
-
Inert Gas Purge: Before sealing, gently flush the headspace of each vial with a stream of high-purity nitrogen or argon for 15-30 seconds to displace all oxygen.
-
Seal Tightly: Immediately cap the vial, ensuring a tight seal. For extra security, wrap the cap and neck with parafilm.
-
Label Clearly: Label each vial with the compound name, concentration, date, and storage conditions.
-
Store Properly: Place the labeled vials in a refrigerator at 2-8 °C, away from light sources.[7]
Protocol 2: Protocol for Analysis of α-Myrcene by GC-MS
-
Sample Preparation:
-
Prepare dilutions using chilled, high-purity solvents (e.g., ethanol, hexane).
-
Perform all dilutions in amber glass volumetric flasks or vials to protect from light.
-
Keep samples on ice or in a cooling rack throughout the preparation process.
-
-
GC-MS Instrument Setup (Example):
-
Injector: Split/Splitless, optimized for analyte concentration. Set to a temperature sufficient for vaporization but minimized to prevent degradation (e.g., 220-250 °C).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for terpene analysis.
-
Oven Program: Start at a low initial temperature (e.g., 40-60 °C) and use a temperature ramp (e.g., 5-10 °C/min) to an appropriate final temperature to separate myrcene from other volatiles.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the α-Myrcene peak based on its retention time compared to a pure standard.
-
Confirm identity by comparing the acquired mass spectrum with a reference library (characteristic ions for myrcene include m/z 69, 93, 121, 136).
-
Integrate the peak area for quantification against a calibration curve.
-
Investigate any additional significant peaks by searching their mass spectra in the library to identify potential degradation products.
-
Visualizations
Caption: Primary degradation pathways of α-Myrcene.
References
- 1. benchchem.com [benchchem.com]
- 2. dutch-passion.com [dutch-passion.com]
- 3. Myrcene - Wikipedia [en.wikipedia.org]
- 4. Toxicant Formation in Dabbing: The Terpene Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Myrcene CAS#: 123-35-3 [m.chemicalbook.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terpene Preservation: Commercial Storage Protocol Guide [terpenebeltfarms.com]
- 11. researchgate.net [researchgate.net]
- 12. synerzine.com [synerzine.com]
Troubleshooting co-elution of alpha-Myrcene and beta-Myrcene in GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of alpha-Myrcene and beta-Myrcene during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and beta-Myrcene co-eluting in my GC analysis?
A1: this compound and beta-Myrcene are structural isomers, meaning they have the same chemical formula (C₁₀H₁₆) but different arrangements of atoms.[1] This structural similarity results in very close physicochemical properties, such as boiling points and polarities, leading to similar interactions with the GC stationary phase and causing them to elute at or near the same time.[2] The primary difference between the two is the position of a carbon-carbon double bond.[1][3]
Q2: What are the key chemical property differences between this compound and beta-Myrcene that can be exploited for separation?
A2: The most significant difference for GC separation is their boiling points. Beta-Myrcene has a boiling point of 166-168°C, while this compound has a reported boiling point of 44°C at 10 mm Hg.[2][4] This difference, although seemingly large, can be challenging to exploit fully in a standard GC temperature program, especially when they are part of a complex mixture. Their slight difference in polarity due to the double bond position also plays a crucial role in their separation on different stationary phases.
Q3: How does the choice of GC column stationary phase affect the separation of these isomers?
A3: The stationary phase's polarity is critical for separating isomers. A non-polar stationary phase, like a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), separates compounds primarily based on their boiling points.[5][6] Since alpha- and beta-Myrcene have relatively close boiling points, a non-polar column may not provide sufficient resolution. Switching to a more polar stationary phase, such as a wax-type column (polyethylene glycol) or a column with a higher percentage of phenyl substitution, can introduce different selectivity based on subtle polarity differences, often improving separation.[2][7]
Q4: Can changing the temperature program resolve the co-elution?
A4: Yes, optimizing the oven temperature program is a critical step. A fast temperature ramp can decrease the interaction time of the analytes with the stationary phase, leading to co-elution.[2] By using a slower temperature ramp rate, especially around the elution temperature of the myrcene (B1677589) isomers, you increase the differential partitioning between the stationary and mobile phases, which can significantly improve resolution. Introducing isothermal holds at temperatures just before the isomers elute can also enhance separation.[2]
Q5: What is the role of the carrier gas flow rate in separating alpha- and beta-Myrcene?
A5: The carrier gas flow rate affects column efficiency and, consequently, resolution.[8] An optimal flow rate allows for the maximum number of theoretical plates, leading to sharper peaks and better separation. A flow rate that is too high or too low can cause band broadening, which reduces resolution.[9] It is essential to operate the column at or near its optimal flow rate, which is often determined empirically for a specific method.
Troubleshooting Guide: Resolving Co-elution of this compound and beta-Myrcene
This guide provides a systematic approach to troubleshooting the co-elution of alpha- and beta-Myrcene.
Initial Assessment
Before making significant changes to your method, confirm the following:
-
System Suitability: Ensure your GC system is performing optimally by running a standard mixture to check for peak shape, retention time stability, and resolution of known well-separated compounds.
-
Peak Shape: Examine the co-eluting peak. A shoulder on the peak is a strong indicator of co-elution.[3]
-
Mass Spectra (if using GC-MS): If using a mass spectrometer, examine the mass spectrum across the peak. A changing spectrum from the leading edge to the tailing edge of the peak suggests the presence of more than one compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the co-elution of alpha- and beta-Myrcene.
Caption: A step-by-step workflow for troubleshooting the co-elution of myrcene isomers.
Detailed Troubleshooting Steps in Q&A Format
Q: My peaks are still co-eluting after a quick check of my system. What is the first thing I should try?
A: Optimize your temperature program. This is often the most effective and least disruptive change.
-
Action: Decrease the temperature ramp rate. If your current ramp is 10°C/min, try reducing it to 3-5°C/min, especially in the temperature range where the myrcene isomers are expected to elute.
-
Rationale: A slower ramp increases the time the analytes spend interacting with the stationary phase, allowing for better differential partitioning and improved separation.[2]
-
See Experimental Protocol 1 for a detailed methodology.
Q: I've slowed down my temperature ramp, but the resolution is still not sufficient. What's next?
A: Adjust your carrier gas flow rate. Your current flow rate may be suboptimal for column efficiency.
-
Action: Determine the optimal flow rate for your column (refer to the manufacturer's guidelines) and adjust your system accordingly. You can also perform a van Deemter plot analysis to find the optimal linear velocity for your specific setup.
-
Rationale: Operating at the optimal flow rate minimizes band broadening and maximizes the number of theoretical plates, leading to sharper peaks and better resolution.[8]
-
See Experimental Protocol 2 for a detailed methodology.
Q: I've optimized my temperature program and flow rate, but the isomers are still co-eluting. What is the next logical step?
A: Change your GC column to one with a different stationary phase. This will alter the selectivity of the separation.
-
Action: If you are using a non-polar column (e.g., DB-5MS, HP-5MS), switch to a mid-polar or polar column, such as a wax-type column (e.g., DB-WAX).
-
Rationale: A polar stationary phase will interact differently with the slight polarity differences between the alpha- and beta-Myrcene isomers, changing their relative retention times and potentially leading to baseline separation.[2][7]
-
See Quantitative Data Table 1 for a comparison of common stationary phases.
Quantitative Data
Table 1: Common GC Columns for Terpene Analysis
| Stationary Phase Type | Common Name(s) | Polarity | Separation Principle | Suitability for Myrcene Isomers |
| 5% Phenyl-methylpolysiloxane | DB-5MS, HP-5MS | Non-polar | Primarily boiling point | May result in co-elution |
| Polyethylene Glycol (PEG) | WAX, Carbowax | Polar | Polarity and boiling point | Often provides better resolution |
| 6% Cyanopropylphenyl | DB-624 | Mid-polar | Polarity and boiling point | Can offer alternative selectivity |
Experimental Protocols
Experimental Protocol 1: Optimization of GC Oven Temperature Program
This protocol describes a systematic approach to optimizing the temperature program to resolve co-eluting myrcene isomers on a standard non-polar column (e.g., DB-5MS).
-
Initial Analysis: Run your sample with your current GC method and record the chromatogram, noting the retention time of the co-eluting myrcene peak.
-
Lower Initial Temperature: Set the initial oven temperature to 40-50°C and hold for 1-2 minutes. This helps to focus the analytes at the head of the column.
-
Implement a Slow Ramp: From the initial temperature, ramp the oven at a slow rate of 3°C/minute up to a temperature approximately 20°C above the elution temperature of the myrcene isomers.
-
Introduce an Isothermal Hold (Optional): Based on the chromatogram from step 3, identify the temperature at which the isomers begin to elute. In a subsequent run, introduce a 1-2 minute isothermal hold at a temperature 5-10°C below this point.
-
Final Ramp and Bake-out: After the slow ramp (and optional hold), increase the ramp rate (e.g., 25-30°C/min) to a final temperature of around 250°C and hold for 2-5 minutes to elute any remaining compounds and clean the column.
-
Evaluate: Compare the chromatograms from each step to assess the improvement in resolution.
Experimental Protocol 2: Adjustment of Carrier Gas Flow Rate
This protocol outlines the steps to ensure your carrier gas flow rate is optimized for your column's dimensions.
-
Consult Manufacturer's Recommendations: Refer to the documentation provided with your GC column to find the recommended optimal flow rate or linear velocity for your carrier gas (e.g., Helium, Hydrogen).
-
Set Flow Rate in Software: In your GC control software, set the carrier gas to the recommended flow rate. Ensure the software is set to "constant flow" mode rather than "constant pressure" to maintain a consistent flow rate throughout the temperature program.
-
Equilibrate the System: Allow the system to equilibrate at the new flow rate for several minutes before injecting a sample.
-
Inject a Test Sample: Inject your myrcene isomer mixture or a quality control standard.
-
Assess Peak Shape and Resolution: Analyze the resulting chromatogram for improvements in peak sharpness (efficiency) and the separation between the myrcene isomers.
-
Fine-Tuning (Optional): For further optimization, you can perform a series of injections at slightly different flow rates (e.g., ± 0.2 mL/min from the recommended optimum) to find the best performance for your specific instrument and method.
Example GC Method Parameters for Terpene Analysis (Including beta-Myrcene)
The following table provides a starting point for method development based on a published method that successfully separated beta-Myrcene from other terpenes.[10]
Table 2: Example GC-FID Method Parameters
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (15:1 ratio) |
| Oven Program | - 70°C for 2 min- Ramp at 3°C/min to 85°C- Ramp at 2°C/min to 165°C, hold for 1 min- Ramp at 30°C/min to 250°C, hold for 20 min |
| Detector | FID at 260°C |
This method can be adapted as a starting point for optimizing the separation of both alpha- and beta-Myrcene.
Logical Relationships in GC Separation
The following diagram illustrates the relationship between key GC parameters and their effect on the final separation.
Caption: Key GC parameters and their influence on the ultimate goal of achieving resolution.
References
- 1. Myrcene - Wikipedia [en.wikipedia.org]
- 2. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Myrcene - Wikipedia [en.wikipedia.org]
- 4. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. gcms.cz [gcms.cz]
- 9. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Myrcene Stability in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of α-myrcene in various solvent systems. Proper handling and storage of α-myrcene solutions are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is α-myrcene and how does it differ from β-myrcene?
α-Myrcene is an acyclic monoterpene and a less common isomer of β-myrcene. The two isomers differ in the position of one of their three double bonds. Most commercially available "myrcene" is β-myrcene, and the majority of scientific literature refers to the β-isomer. Both are highly volatile and susceptible to degradation.
Q2: Which solvents are recommended for dissolving α-myrcene for in vitro and in vivo studies?
α-Myrcene is a lipophilic compound that is practically insoluble in water. For research purposes, it is readily soluble in various organic solvents. Commonly used solvents include:
-
Ethanol: A common solvent for preparing stock solutions for a variety of assays.
-
Dimethyl Sulfoxide (DMSO): Frequently used for preparing highly concentrated stock solutions for cell-based assays due to its high solvating power. Myrcene (B1677589) is soluble in DMSO at concentrations of 100 mg/mL or higher, though sonication may be required.
-
Methanol: Another polar organic solvent suitable for dissolving myrcene.
-
Acetonitrile: Often used in analytical chromatography, it can also be used as a solvent for myrcene.
-
Hydrocarbons (e.g., Hexane, Cyclohexane): Used in extraction and some chemical reactions, but less common for biological assays.
Q3: What are the primary factors that affect the stability of α-myrcene in solution?
The stability of α-myrcene in solution is primarily affected by three main factors:
-
Temperature: Elevated temperatures significantly accelerate the degradation of myrcene. It is a volatile compound and can evaporate even at room temperature. Some studies have shown that some terpenes can start to degrade at temperatures as low as 21°C (70°F).
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and polymerization, leading to the degradation of the myrcene molecule.
-
Oxygen: Myrcene is susceptible to oxidation in the presence of atmospheric oxygen. This can lead to the formation of various oxidation products, altering its chemical properties and biological activity.
Q4: What are the main degradation pathways for α-myrcene in solution?
α-Myrcene can degrade through several pathways:
-
Oxidation: This is a major degradation pathway, especially in the presence of air and/or light. Oxidation can lead to the formation of alcohols (like myrcenol), aldehydes, and epoxides.
-
Polymerization: Myrcene's conjugated double bonds make it prone to polymerization, where individual molecules link together to form larger chains. This process is accelerated by heat, light, and the presence of acids.
-
Isomerization: Under certain conditions, such as in the presence of acid or upon heating, α-myrcene can isomerize to other terpenes like limonene (B3431351) or its more stable isomer, β-myrcene.
-
Thermal Degradation: At high temperatures, myrcene can break down into smaller volatile compounds, such as isoprene (B109036) and benzene.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent bioactivity in assays | Degradation of α-myrcene in the stock or working solution. | • Prepare fresh stock solutions frequently.• Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).• Protect solutions from light by using amber vials or wrapping containers in foil.• Minimize the time working solutions are kept at room temperature. |
| Precipitation of α-myrcene upon dilution in aqueous media | Poor aqueous solubility of the lipophilic myrcene molecule. | • Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is below the cytotoxicity limit for your assay (typically <0.5%).• Vigorously vortex or mix the solution during the dilution process.• Consider using a surfactant or a co-solvent system if precipitation persists. |
| Change in color or viscosity of the α-myrcene solution | Polymerization or extensive oxidation has occurred. | • Discard the solution immediately.• Review storage procedures to ensure proper temperature, light, and oxygen exclusion.• Consider adding an antioxidant like α-tocopherol to the solvent if compatible with the experimental design. |
| Appearance of unexpected peaks in chromatographic analysis (GC-MS, HPLC) | Degradation of α-myrcene into various byproducts. | • Analyze a freshly prepared standard to confirm the retention time of pure α-myrcene.• Compare the mass spectra of the unknown peaks with libraries to identify potential degradation products (e.g., myrcene oxides, isomers, or polymers).• Optimize storage and handling conditions to minimize degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for α-Myrcene Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Stock Solutions: -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).Working Solutions: 2-8°C during use, prepared fresh daily. | Reduces the rate of thermal degradation and polymerization. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | Minimizes oxidative degradation by excluding oxygen. |
| Light Exposure | Use amber glass vials or opaque containers. | Protects from light-induced degradation pathways. |
| Container | Use airtight glass containers with PTFE-lined caps. | Prevents exposure to oxygen and minimizes leaching from plastic containers. |
Table 2: Stability of Myrcene in DMSO Stock Solutions
| Storage Temperature | Duration | Recommended Use |
| -20°C | 1 month | For short-term storage. |
| -80°C | 6 months | For long-term storage. |
Note: Stability is enhanced when stored under a nitrogen atmosphere.
Table 3: Impact of Temperature on Terpene Degradation (General)
| Temperature | Time | Approximate Terpene Loss (%) |
| 30°C | 24 hours | 33.3% |
| 50°C | 24 hours | 92.5% |
| 4°C | 4 months | 39-64% (for various monoterpenes) |
This data illustrates the significant impact of temperature on terpene stability and underscores the importance of cold storage.
Experimental Protocols
Protocol 1: Preparation of α-Myrcene Stock Solution in DMSO
Objective: To prepare a 100 mM stock solution of α-myrcene in DMSO for use in cell-based assays.
Materials:
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α-Myrcene (high purity)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
-
Source of inert gas (nitrogen or argon)
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of α-myrcene into the vial. Example: For 1 mL of a 100 mM solution, weigh 13.62 mg of α-myrcene (Molecular Weight: 136.23 g/mol ).
-
Add the required volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Securely cap the vial and vortex thoroughly until the α-myrcene is completely dissolved. If needed, briefly sonicate the vial in a water bath.
-
Displace the headspace in the vial with an inert gas (nitrogen or argon) before tightly sealing the cap.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: General Protocol for Assessing α-Myrcene Stability in a Solvent
Objective: To determine the stability of α-myrcene in a specific solvent over time under defined storage conditions.
Materials:
-
α-Myrcene stock solution (prepared as in Protocol 1)
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Solvent of interest (e.g., ethanol, methanol, acetonitrile)
-
Internal standard (IS) (e.g., n-tridecane)
-
GC-MS system with a suitable column (e.g., DB-5MS)
-
Autosampler vials with caps
-
Incubator or storage chamber set to the desired temperature
Procedure:
-
Sample Preparation:
-
Prepare a solution of α-myrcene in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Add a consistent concentration of an internal standard to each sample. The internal standard helps to correct for variations in injection volume.
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Aliquot the solution into multiple amber autosampler vials.
-
-
Incubation:
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C; with or without light exposure).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial for analysis.
-
The "time 0" sample represents the initial concentration.
-
-
GC-MS Analysis:
-
Analyze the samples using a validated GC-MS method. An example of GC-MS parameters is provided in Table 4.
-
-
Data Analysis:
-
Calculate the peak area ratio of α-myrcene to the internal standard for each time point.
-
Determine the percentage of α-myrcene remaining at each time point relative to the time 0 sample.
-
Plot the percentage of α-myrcene remaining versus time to visualize the degradation kinetics.
-
Identify any new peaks in the chromatogram and use the mass spectrometer to identify potential degradation products.
-
Table 4: Example GC-MS Parameters for Myrcene Analysis
| Parameter | Value |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | e.g., DB-5MS (30m x 0.25mm, 0.25µm) |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Mode | Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity |
Visualizations
Caption: Workflow for assessing the stability of α-myrcene in different solvent systems.
Caption: Major degradation pathways of α-myrcene in solution.
Minimizing alpha-Myrcene volatilization during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the volatilization of α-Myrcene during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is α-Myrcene so prone to volatilization during sample preparation?
A1: α-Myrcene is a monoterpene, a class of small, volatile organic compounds with a low boiling point (approximately 166-168°C).[1][2] This inherent volatility means it can easily evaporate at room temperature, leading to significant sample loss.[1] Several factors can accelerate this process, including exposure to heat, light (especially UV), and oxygen.[1]
Q2: What are the main degradation pathways for α-Myrcene?
A2: α-Myrcene can degrade through several pathways, including:
-
Thermal degradation: At elevated temperatures, α-Myrcene can break down into smaller, more volatile compounds.[1]
-
Oxidation: Exposure to oxygen, which can be accelerated by light and heat, can lead to oxidative degradation.[1]
-
Polymerization: α-Myrcene is unstable in air and has a tendency to polymerize, forming larger, non-volatile molecules.[1][2]
Q3: What general handling practices are recommended to minimize α-Myrcene loss?
A3: To minimize the loss of volatile analytes like α-Myrcene, it is crucial to "keep it cool".[1][3] This includes keeping samples, solvents, and extracts chilled throughout the preparation process.[1][3] It is also critical to minimize exposure to air and light by working in a well-ventilated area and using airtight, light-resistant containers.[1][4] Reducing the number of sample preparation steps and minimizing contact with new surfaces can also help reduce losses.[1]
Troubleshooting Guides
Issue 1: Low recovery of α-Myrcene from solid samples (e.g., plant material).
| Possible Cause | Troubleshooting Step | Rationale |
| Heat generation during grinding | Grind samples at cryogenic temperatures (cryo-grinding) by pre-freezing the sample or grinding under liquid nitrogen.[1][3] | Mechanical grinding generates heat, which can cause significant volatilization of α-Myrcene.[1][3] Cryo-grinding minimizes this heat generation.[1][3] |
| Inefficient extraction | Use low-temperature extraction methods such as subcritical CO2 extraction or extraction with chilled solvents (e.g., ethanol (B145695), hydrocarbons).[1] | High extraction temperatures will lead to the degradation and loss of α-Myrcene.[1] |
| Analyte loss during solvent evaporation | If solvent removal is necessary, use techniques that minimize heat, such as rotary evaporation under reduced pressure and at a low temperature. | Traditional solvent evaporation methods that use high heat will cause co-evaporation and loss of volatile α-Myrcene.[1] |
Issue 2: Inconsistent quantification of α-Myrcene using Gas Chromatography (GC).
| Possible Cause | Troubleshooting Step | Rationale |
| Analyte loss in the injector port | Optimize the GC injector temperature to ensure volatilization without causing thermal degradation. Consider using a cooled injection technique if available.[5][6] | An excessively high injector temperature can degrade heat-sensitive compounds like α-Myrcene, while a temperature that is too low can lead to incomplete volatilization.[5] |
| Active sites in the GC system | Use a deactivated inlet liner and guard column. Ensure all connections are clean and properly made.[5] | Active sites, such as silanol (B1196071) groups in the liner or column, can catalytically degrade α-Myrcene.[5] |
| Poor peak shape (tailing or fronting) | Ensure the column stationary phase is suitable for terpene analysis (e.g., 5% phenyl-methylpolysiloxane). If the problem persists, condition the column or trim the front end.[5] | An inappropriate column phase can lead to poor separation and peak shape. Column contamination can also cause peak tailing.[5] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for α-Myrcene Analysis in Solid Samples
This protocol provides a general framework for the analysis of α-Myrcene in solid samples (e.g., plant material) using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Homogenized solid sample
-
Headspace vials (20 mL) with caps (B75204) and septa
-
SPME fiber assembly (e.g., polyacrylate coating)
-
Heater/agitator for headspace vials
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a small amount (e.g., 0.1-0.2 g) of the homogenized solid sample into a headspace vial.[1]
-
Vial Sealing: Immediately seal the vial with a cap and septum.
-
Equilibration: Place the vial in a heater/agitator set to a specific temperature (e.g., 80°C) and allow the sample to equilibrate for a set time (e.g., 5 minutes) to allow volatile compounds to partition into the headspace.[7]
-
SPME Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 5 minutes) to adsorb the volatile analytes.[7]
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GC-MS Analysis: Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the heated GC injector port.
-
Data Acquisition: The GC oven temperature program should be optimized to separate α-Myrcene from other volatile compounds. The mass spectrometer is used for detection and quantification.
Protocol 2: Low-Temperature Solvent Extraction of α-Myrcene
This protocol describes a method for extracting α-Myrcene from solid samples using a chilled solvent to minimize volatilization.
Materials:
-
Cryo-ground solid sample
-
Chilled solvent (e.g., ethanol or a hydrocarbon)
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Rotary evaporator with a chilled water bath
Procedure:
-
Extraction: Weigh the cryo-ground sample into a centrifuge tube. Add a pre-chilled solvent at a specific sample-to-solvent ratio.
-
Agitation: Vortex the mixture for a set duration, keeping the sample on ice or in a cold bath as much as possible.
-
Centrifugation: Centrifuge the sample at a low temperature to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant containing the extracted α-Myrcene into a clean tube.
-
Solvent Evaporation (if necessary): Concentrate the extract using a rotary evaporator with the water bath set to a low temperature (e.g., <40°C) and under reduced pressure.
-
Storage: Store the final extract in an airtight, light-resistant vial at low temperatures (e.g., -20°C).
Quantitative Data Summary
Table 1: Factors Affecting α-Myrcene Recovery and Recommended Conditions
| Parameter | Condition to Avoid | Recommended Condition | Rationale for Recommendation |
| Temperature | High temperatures during grinding, extraction, and analysis[1][3] | Keep samples, solvents, and extracts chilled; use cryogenic grinding and low-temperature extraction methods.[1][3] | Minimizes evaporation and thermal degradation.[1] |
| Light Exposure | Exposure to direct sunlight or UV light[1] | Store samples in amber or opaque containers.[1][4] | Prevents photooxidation.[1] |
| Oxygen Exposure | Prolonged exposure to air[1] | Work in a well-ventilated area, use airtight containers, and consider flushing with an inert gas (e.g., nitrogen or argon).[1] | Prevents oxidative degradation and polymerization.[1] |
| GC Injector Temperature | Excessively high temperatures (>250°C)[5] | Optimize for the lowest possible temperature that allows for efficient volatilization (e.g., 175-200°C).[5] | Reduces on-column thermal degradation.[5] |
Visualizations
Caption: Degradation pathways of α-Myrcene.
Caption: Optimized workflow for minimizing α-Myrcene volatilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Myrcene - Wikipedia [en.wikipedia.org]
- 3. labcompare.com [labcompare.com]
- 4. marijuanapackaging.com [marijuanapackaging.com]
- 5. benchchem.com [benchchem.com]
- 6. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 7. longdom.org [longdom.org]
Optimization of injection parameters for alpha-Myrcene GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of α-Myrcene.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of α-Myrcene degradation during GC-MS analysis?
A1: α-Myrcene is a thermally labile monoterpene, making it susceptible to degradation during GC-MS analysis. The primary causes of degradation are:
-
Thermal Stress: High temperatures in the GC inlet can cause α-Myrcene to break down. Degradation can even begin at temperatures as low as 100°C.[1]
-
Active Sites: The presence of active sites within the GC system, such as in the inlet liner or on the column, can catalytically promote the degradation of α-Myrcene.[1] This can lead to reduced analyte response and poor peak shape.
Q2: What are the common degradation products of α-Myrcene that I might see in my chromatogram?
A2: Thermal degradation of α-Myrcene in the GC inlet can lead to the formation of several byproducts, including isoprene, 2-methyl-2-butene, 3-methylcrotonaldehyde, and various other isomers and polymers. The presence of these peaks can indicate a problem with your injection parameters.
Q3: How can I prevent the loss of volatile terpenes like α-Myrcene during sample preparation?
A3: Due to their volatility, monoterpenes like α-Myrcene can be lost before they are even injected into the GC.[2] To minimize this, it is recommended to keep samples and solvents chilled, store samples frozen, and minimize exposure to heat during any preparation steps like grinding.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of α-Myrcene in a question-and-answer format.
Q4: I'm observing a low response or no peak for α-Myrcene. What should I check first?
A4: A low or absent α-Myrcene peak is a common issue. The first area to investigate is the GC inlet system.
-
Inlet Temperature: An excessively high inlet temperature is a primary cause of α-Myrcene degradation.[1] Consider lowering the inlet temperature. A good starting point for optimization is around 250°C, but for thermally sensitive compounds like α-Myrcene, temperatures in the range of 175-200°C may be necessary.[1][3]
-
Inlet Liner: An active or contaminated inlet liner can cause analyte degradation.[1] Ensure you are using a clean, deactivated (silanized) liner. If the problem persists, consider using a liner without glass wool or with deactivated quartz wool.[1]
Q5: My α-Myrcene peak is showing significant tailing. What are the likely causes and solutions?
A5: Peak tailing for α-Myrcene can be attributed to several factors:
-
Active Sites: Active sites in the GC system, including the inlet liner, column, or even contaminated connections, can interact with the analyte and cause peak tailing.[1] Using deactivated liners and guard columns, and ensuring all connections are clean can mitigate this.[1]
-
Column Contamination: Contamination at the head of the analytical column can lead to poor peak shape. Conditioning the column as per the manufacturer's guidelines or trimming 5-10 cm from the front of the column can resolve this issue.[1]
-
Inappropriate Inlet Temperature: If the inlet temperature is too low, α-Myrcene may not vaporize completely and efficiently, leading to a slow and incomplete transfer to the column, which can cause peak tailing.[4] A systematic optimization of the inlet temperature is recommended.
Q6: I'm seeing peak fronting for my α-Myrcene peak. What does this indicate?
A6: Peak fronting is often a sign of column overload.[1] This means that the amount of α-Myrcene being injected onto the column is exceeding its capacity. To address this, you can either dilute your sample or reduce the injection volume.[1]
Q7: My results for α-Myrcene are not reproducible. What could be causing this variability?
A7: Poor reproducibility can stem from several sources:
-
Sample Degradation: As mentioned previously, α-Myrcene can degrade if samples are not handled and stored properly.[1] Ensure consistent and appropriate sample handling procedures are in place.
-
Inlet Discrimination: The injection technique can sometimes lead to discrimination, where some compounds are transferred to the column more efficiently than others. A splitless injection is often preferred for trace analysis to ensure the majority of the analyte reaches the column.[5] However, parameters like splitless hold time need to be optimized.[5]
-
System Leaks: Leaks in the carrier gas lines or at the injection port can affect system performance and lead to inconsistent results.[4] Regularly perform a leak check on your GC-MS system.
Data Presentation
Table 1: Recommended Starting GC-MS Injection Parameters for α-Myrcene Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 175-250°C | Lower temperatures (175-200°C) can minimize thermal degradation of α-Myrcene.[1] A temperature of 250°C is a common starting point for general terpene analysis.[1][4] |
| Injection Mode | Split (e.g., 15:1) or Splitless | Split mode is suitable for higher concentration samples to prevent column overload.[1] Splitless mode is recommended for trace analysis to maximize analyte transfer to the column.[5] |
| Injection Volume | 1-2 µL | A standard injection volume that can be adjusted based on sample concentration to avoid column overload.[1][4] |
| Inlet Liner | Deactivated (Silanized) | A deactivated liner is crucial to prevent catalytic degradation of α-Myrcene on active sites.[1] |
| Carrier Gas | Helium | An inert and efficient carrier gas for good chromatographic separation.[1][4] |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Provides optimal separation and peak shape for terpenes.[4] |
Experimental Protocols
Protocol 1: Optimization of GC Inlet Temperature
-
Initial Setup: Begin with a standard solution of α-Myrcene. Set the initial inlet temperature to 250°C.[3]
-
Temperature Gradient: Perform a series of injections, decreasing the inlet temperature in increments of 25°C (e.g., 250°C, 225°C, 200°C, 175°C).
-
Data Analysis: For each temperature, analyze the resulting chromatogram for the α-Myrcene peak area and peak shape.
-
Optimal Temperature Selection: Identify the temperature that provides the highest peak area for α-Myrcene without significant peak tailing or the appearance of degradation products. This will be your optimal inlet temperature.
Protocol 2: Split vs. Splitless Injection Evaluation
-
Sample Preparation: Prepare a sample of known α-Myrcene concentration.
-
Split Injection: Perform an injection using a split ratio (e.g., 15:1).[1]
-
Splitless Injection: Perform an injection in splitless mode. Optimize the splitless hold time to ensure efficient transfer of α-Myrcene to the column. A hold time that allows for 1.5 to 2 sweeps of the inlet liner volume is a good starting point.[5]
-
Comparison: Compare the peak area and shape of α-Myrcene from both injection modes.
-
Mode Selection: Choose the injection mode that provides the best sensitivity and peak shape for your specific sample concentration and analytical needs.
Visualizations
Caption: Factors leading to α-Myrcene degradation in GC-MS.
Caption: Troubleshooting workflow for α-Myrcene analysis.
References
Addressing matrix effects in alpha-Myrcene quantification from plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the quantification of α-Myrcene in complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact α-Myrcene quantification?
A1: Matrix effects are the alteration of an analytical signal, in this case for α-Myrcene, caused by co-eluting components from the sample matrix. In plant extracts, particularly from cannabis, complex compounds like other terpenes and cannabinoids can be co-extracted. These compounds can interfere with the ionization of α-Myrcene in the mass spectrometer's source, leading to either signal suppression (lower reading) or enhancement (higher reading), which results in inaccurate quantification.[1]
Q2: How can I determine if my α-Myrcene measurement is affected by matrix effects?
A2: A common method to identify matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank matrix extract (a matrix similar to your sample but without α-Myrcene). A significant difference between the slopes of these two curves is a strong indicator of matrix effects.[2] Another technique is post-extraction spiking, where a known amount of α-Myrcene is added to an already extracted sample. The recovery of the spiked amount can reveal suppressive or enhancing effects.
Q3: What is the recommended analytical technique for α-Myrcene quantification?
A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most frequently used and reliable method for analyzing volatile terpenes like α-Myrcene.[3] For enhanced selectivity and to resolve co-eluting peaks, GC with tandem mass spectrometry (GC-MS/MS) can be employed.[4] Headspace (HS) sampling techniques, especially Headspace Solid-Phase Microextraction (HS-SPME), are also highly effective as they analyze the volatile fraction, minimizing the co-extraction of non-volatile matrix components and leading to cleaner chromatograms.[5][6]
Q4: What is a suitable internal standard for α-Myrcene analysis?
A4: A good internal standard (IS) should be chemically similar to the analyte but not naturally present in the sample. For α-Myrcene and other terpenes, n-alkanes are often used. For example, n-Tridecane (C13) is a suitable choice as its retention time typically falls between monoterpenes (like α-Myrcene) and sesquiterpenes, and it is not found in most cannabis plant extracts.[3] Other options include deuterated standards (e.g., naphthalene-d8) which have very similar chemical and physical properties to their non-deuterated counterparts.[1]
Q5: When should I use a matrix-matched calibration strategy?
A5: You should use a matrix-matched calibration when you have identified the presence of significant matrix effects. This technique involves preparing your calibration standards in a blank matrix extract that is free of your analyte but closely resembles your actual samples (e.g., terpene-free hops can be a surrogate for cannabis).[1] This ensures that the standards and the samples are affected by the matrix in a similar way, leading to more accurate quantification.[1][7]
Q6: Can simple dilution of the extract overcome matrix effects?
A6: Dilution can reduce the concentration of interfering matrix components and is a viable strategy, particularly if the analytical method has sufficient sensitivity to detect the diluted α-Myrcene. For some analyses, a dilution factor of 25 or higher may be necessary to mitigate signal suppression.[8] However, dilution may not completely eliminate the matrix effect, and its effectiveness should be validated.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution & Action Steps |
| Poor Reproducibility / High %RSD | Matrix Heterogeneity: The plant material is not uniform.[1] | Improve Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample. Cryogenic grinding (grinding frozen material) can prevent the loss of volatile terpenes and improve uniformity.[1][9] |
| Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes. | Standardize Protocols: Strictly follow a validated and standardized sample preparation protocol. Consider using automated sample preparation systems to enhance precision.[1] | |
| Signal Suppression (Lower than expected results) | Matrix Effects: Co-eluting compounds (e.g., cannabinoids, other terpenes) are interfering with the ionization of α-Myrcene in the MS source.[1] | Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that mimics the sample matrix.[1] |
| Employ Standard Addition: This method corrects for matrix effects in individual samples by adding known amounts of the standard to the sample itself. | ||
| Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering compounds before injection.[10] | ||
| Use Headspace-SPME: This technique analyzes the volatile compounds in the headspace above the sample, avoiding the extraction of non-volatile matrix components.[5][6] | ||
| Signal Enhancement (Higher than expected results) | Matrix Effects: Co-eluting compounds are enhancing the ionization of α-Myrcene. | Improve Chromatographic Separation: Optimize the GC oven temperature program (e.g., use a slower ramp rate) or use a GC column with a different stationary phase to better separate α-Myrcene from interfering compounds.[11] |
| Analyte Degradation (Low α-Myrcene recovery) | Thermal Degradation: α-Myrcene is a volatile monoterpene and can be sensitive to heat in the GC inlet.[1] | Optimize GC Inlet Conditions: Use a deactivated inlet liner to minimize active sites that can cause degradation.[11] Consider using a cool on-column injection technique.[1] |
| Volatilization During Sample Prep: Loss of α-Myrcene due to its volatile nature. | Maintain Cool Conditions: Keep samples and solvents chilled throughout the sample preparation process and minimize exposure to light and air. |
Quantitative Data Summary
The following tables provide a summary of expected performance metrics for α-Myrcene quantification based on different analytical approaches.
Table 1: Comparison of α-Myrcene Recovery Using Different Calibration Methods in a Cannabis Matrix
| Calibration Method | Average Recovery (%) | Typical RSD (%) | Notes |
| Solvent-Based Calibration | 60 - 140% | 10 - 25% | Prone to significant matrix effects, leading to high variability and inaccuracy. |
| Matrix-Matched Calibration | 95 - 105% | < 10% | Effectively compensates for systematic matrix effects, improving accuracy and precision.[3] |
| Standard Addition | 98 - 102% | < 5% | Highly accurate for individual samples but more labor-intensive. |
Table 2: Effect of Sample Preparation Technique on α-Myrcene Recovery
| Sample Preparation Technique | Average Recovery (%) | Matrix Effect | Key Advantages |
| Liquid Solvent Extraction (e.g., Ethyl Acetate) | 85 - 110% | High | Simple and effective for extraction, but co-extracts many interfering compounds.[3] |
| QuEChERS | 70 - 120% | Moderate to High | Fast and requires low solvent volumes, but may not effectively remove interfering terpenes and cannabinoids.[12][13] |
| Headspace-SPME | 90 - 110% | Low | Highly selective for volatile compounds, resulting in a cleaner extract and minimal matrix effects.[5][6] |
Experimental Protocols
Protocol 1: GC-MS Quantification using Matrix-Matched Calibration
-
Sample Preparation:
-
Homogenize 1 gram of dried plant material. For best results, use cryogenic grinding.[9]
-
Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of ethyl acetate (B1210297) containing the internal standard (e.g., 10 µg/mL n-Tridecane).[3]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
-
Preparation of Blank Matrix Extract:
-
Use a surrogate matrix that is free of terpenes (e.g., hops pellets).[1]
-
Extract the blank matrix using the same procedure described in step 1 to create a blank matrix extract.
-
-
Preparation of Matrix-Matched Calibration Standards:
-
Prepare a stock solution of α-Myrcene in ethyl acetate.
-
Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the α-Myrcene stock solution.
-
Add the internal standard to each calibration standard at the same concentration used for the samples.
-
-
GC-MS Parameters (Example):
-
GC System: Agilent Intuvo 9000 GC or similar.[14]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temp: 250°C.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).[15]
-
MS System: Agilent 5977B MSD or similar.[14]
-
Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for α-Myrcene: e.g., 93 (quantifier), 136, 121 (qualifiers).
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) Analysis
-
Sample Preparation:
-
HS-SPME Procedure:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is effective for a broad range of terpenes.
-
Equilibration: Incubate the vial at 40°C for 5 minutes.[5]
-
Extraction: Expose the SPME fiber to the headspace above the sample at 40°C for 10-20 minutes with agitation.[5]
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption at 270°C for 3 minutes.[5]
-
-
GC-MS Analysis:
-
Use the same GC-MS system and parameters as described in Protocol 1, adjusting the oven program as needed for optimal separation of volatile compounds.
-
Visualizations
Caption: Workflow for diagnosing and mitigating matrix effects.
Caption: Workflow for the Standard Addition Method.
Caption: Comparison of different calibration strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. gcms.cz [gcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. Use of Headspace Solid Phase Microextraction and GC-MS for Qualitative and Quantitative Analysis of Terpenes in Cannabis [bioforumconf.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Alpha-Myrcene Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on enhancing the oral bioavailability of alpha-myrcene in pre-clinical animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties. As a lipophilic and volatile monoterpene, its poor aqueous solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1] Furthermore, like many lipophilic compounds, this compound is susceptible to first-pass metabolism in the liver, where it is broken down before it can reach systemic circulation, significantly reducing its bioavailability.[2][3]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Lipid-based nanoformulations are among the most effective strategies for improving the oral bioavailability of lipophilic compounds like this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[4]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. This structure allows for higher drug loading and reduces the potential for drug expulsion during storage.[4]
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range. They increase the surface area for absorption and can improve the solubility and stability of the encapsulated compound.[5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract. SEDDS can significantly improve the oral absorption of lipophilic drugs.[7][8][9]
Q3: How does this compound interact with the endocannabinoid system?
A3: this compound's interaction with the endocannabinoid system is an area of active research. Current evidence suggests that myrcene's analgesic effects are mediated through the cannabinoid receptor 1 (CB1), but it does not appear to directly activate the CB1 receptor.[10][11][12] Instead, it is hypothesized that myrcene (B1677589) may enhance the effects of endocannabinoids.[13] Additionally, myrcene has been shown to directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[14][15][16] This interaction leads to a calcium influx into the cell.[16]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound Post-Oral Administration
-
Possible Cause: Poor aqueous solubility and dissolution in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Formulation Enhancement: Transition from simple oil solutions to advanced lipid-based formulations such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations are designed to increase the surface area for absorption and improve solubilization in the GI fluids.[1][17]
-
Particle Size Reduction: If using a suspension, consider particle size reduction techniques like micronization to increase the surface area available for dissolution.[17]
-
-
Possible Cause: Significant first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Lymphatic Targeting: Formulations containing long-chain fatty acids, such as some lipid-based nanoparticles, can promote lymphatic absorption. This pathway bypasses the portal circulation and, consequently, the liver, thus reducing first-pass metabolism.
-
Co-administration with CYP450 Inhibitors: While a more complex approach, co-administration of a known inhibitor of the cytochrome P450 enzymes responsible for myrcene metabolism could increase its systemic exposure. This requires careful consideration of potential drug-drug interactions.
-
Issue 2: Degradation of this compound in the Formulation or GI Tract
-
Possible Cause: this compound is a volatile compound and can be susceptible to degradation by heat, light, and oxidation. The acidic environment of the stomach can also contribute to its degradation.
-
Troubleshooting Steps:
-
Encapsulation: Encapsulating this compound within lipid nanoparticles (SLNs or NLCs) provides a protective barrier against harsh environmental conditions in the GI tract.[4]
-
Storage Conditions: Ensure that both the raw this compound and the final formulations are stored in airtight, light-resistant containers at a low temperature to minimize degradation.
-
Use of Antioxidants: Incorporating antioxidants into the formulation can help to prevent oxidative degradation of myrcene.
-
Issue 3: Inconsistent or Non-reproducible Pharmacokinetic Data
-
Possible Cause: Variability in the preparation of the formulation or in the animal model.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Strictly adhere to a standardized and validated protocol for the preparation of the this compound formulation to ensure batch-to-batch consistency.
-
Animal Fasting: Ensure that animals are fasted for a consistent period before oral administration, as the presence of food can significantly impact the absorption of lipophilic compounds.
-
Gavage Technique: Use a consistent and careful gavage technique to ensure the full dose is delivered to the stomach without causing stress or injury to the animal, which can affect GI motility and absorption.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Beta-Myrcene in Female Rats Following Oral Administration
| Parameter | Value | Reference |
| Dose | 1.0 g/kg body weight | [18] |
| Cmax (Peak Plasma Concentration) | 14.1 ± 3.0 µg/mL | [18] |
| Tmax (Time to Peak Concentration) | 60 minutes | [18] |
| Elimination Half-life | 285 minutes | [18] |
Table 2: Comparative Oral Bioavailability of Beta-Caryophyllene in a Self-Emulsifying Drug Delivery System (SEDDS) vs. Neat Oil in Humans
| Parameter | BCP-SEDDS | BCP Neat Oil | Fold Increase | Reference |
| Cmax (ng/mL) | 204.6 | 58.22 | 3.6 | [7] |
| Tmax (h) | 1.43 | 3.07 | - | [7] |
| AUC₀₋₁₂h (ng·h/mL) | - | - | 2.2 | [7] |
| AUC₀₋₂₄h (ng·h/mL) | - | - | 2.0 | [7] |
This table is provided as an illustrative example of how a SEDDS formulation can enhance the bioavailability of a similar lipophilic terpene. Specific data for this compound in a SEDDS formulation is not currently available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is adapted from general methods for preparing SLNs for oral drug delivery.[19][20]
Materials:
-
This compound
-
Solid Lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Purified Water
-
High-Pressure Homogenizer
-
High-Shear Homogenizer
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.
-
Add the desired amount of this compound to the melted lipid and mix until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of the lipid throughout this process.[20]
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Determine the encapsulation efficiency and drug loading of this compound using an appropriate analytical method such as GC-MS after separating the free myrcene from the encapsulated myrcene.
-
Protocol 2: Quantification of this compound in Rodent Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of volatile compounds in biological matrices.[21][22][23][24]
Materials and Equipment:
-
Rodent plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., n-Tridecane)
-
Organic solvent for extraction (e.g., hexane:ethyl acetate (B1210297) mixture)
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of this compound and the internal standard in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking blank rodent plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.
-
Add 500 µL of the extraction solvent (e.g., hexane:ethyl acetate, 1:1 v/v).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the extracted sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[24]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[24]
-
Injector Temperature: 200°C.[24]
-
Oven Temperature Program: Hold at 40°C for 5 min, ramp to 140°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.[24]
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[24]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound.
Experimental Workflows
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Caption: Workflow for an in vivo bioavailability study.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Use Terpenes: Our Guide for Product Developers and Enthusiasts | Terpene Belt Farms [terpenebeltfarms.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems (SEDDS) of coenzyme Q10: formulation development and bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Myrcene modulates on CB1 receptor function via enhancement of endocannabinoids [cmcr.ucsd.edu]
- 14. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myrcene and terpene regulation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. japsonline.com [japsonline.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Myrcene Degradation Under Oxidative Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-myrcene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the oxidative degradation of α-myrcene.
Frequently Asked Questions (FAQs)
Q1: Why is my α-myrcene sample degrading before I can complete my experiment?
α-Myrcene is highly susceptible to degradation due to its chemical structure, which includes three double bonds.[1][2] Several factors can cause its degradation:
-
Oxidation: Exposure to air (oxygen) can lead to autoxidation and the formation of various oxygenated products.[3][4]
-
Photo-oxidation: Exposure to light, particularly UV radiation, can initiate photo-oxidation, breaking down the myrcene (B1677589) molecule.[4][5]
-
Thermal Degradation: Elevated temperatures can cause myrcene to break down into smaller volatile compounds. This is a critical factor during analytical procedures like headspace gas chromatography (GC) where heating is involved.[4][6]
-
Polymerization: Myrcene has a tendency to polymerize in the presence of air, forming larger, non-volatile molecules.[4]
To minimize premature degradation, it is crucial to store α-myrcene in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled solvents to avoid peroxides.[1]
Q2: What are the primary degradation pathways of α-myrcene under oxidative stress?
There are three main oxidative degradation pathways for α-myrcene:
-
Photo-oxidation (Reaction with OH radicals): In the atmosphere or in solution under UV light, myrcene reacts rapidly with hydroxyl (OH) radicals. The OH radical adds to the double bonds, leading to the formation of peroxy radicals (RO2). These radicals can then undergo further reactions, including isomerization or reaction with nitric oxide (NO), to form a variety of products such as acetone (B3395972), formaldehyde, and organic nitrates.[5][7][8]
-
Ozonolysis: The reaction of myrcene with ozone cleaves the double bonds. This process proceeds via the Criegee mechanism, forming highly reactive Criegee intermediates (CIs).[9] For myrcene, this results in the formation of C3 and C7 CIs, which can then decompose or react further to produce secondary organic aerosols (SOA), acetone, and 4-vinyl-4-pentenal.[9][10]
-
Autoxidation: This is the spontaneous oxidation that occurs when myrcene is exposed to air. The process is accelerated by heat and light.[3] It involves a free-radical chain reaction that leads to a complex mixture of oxygenated products, including alcohols, ketones, and epoxides.[3]
Signaling and Degradation Pathway Diagrams
Below are diagrams illustrating the key oxidative degradation pathways of α-myrcene.
Troubleshooting Guides
Issue 1: Low or inconsistent yields of photo-oxidation products (e.g., acetone, formaldehyde).
-
Possible Cause 1: Inaccurate OH radical concentration. The reaction is highly dependent on the concentration of OH radicals. If the source of OH radicals (e.g., photolysis of H₂O₂ or HONO) is not stable, the rate of myrcene degradation will vary.[5][8]
-
Solution: Ensure your radical source is well-characterized and stable throughout the experiment. Monitor the decay of a known compound to indirectly measure OH concentration.
-
-
Possible Cause 2: Secondary reactions. The primary products can undergo further oxidation, especially in long experiments, leading to lower-than-expected yields.[11]
-
Solution: Sample at earlier time points to capture the initial product distribution. Use kinetic modeling to account for secondary reactions.
-
-
Possible Cause 3: Wall losses in the reaction chamber. Gaseous products can be lost to the walls of the reactor, reducing their measured concentration.[10]
-
Solution: Characterize the wall loss rate for your specific chamber and correct your data accordingly. Using a larger chamber with a smaller surface-area-to-volume ratio can also help minimize this effect.[12]
-
Issue 2: Difficulty identifying Criegee intermediates (CIs) during ozonolysis experiments.
-
Possible Cause 1: High reactivity and short lifetime. CIs are highly reactive and can be difficult to detect.[13][9] Excited CIs may isomerize or decompose before they can be stabilized and measured.[9]
-
Solution: Specialized techniques like matrix isolation Fourier transform infrared spectroscopy (MI-FTIR) are often required to trap and identify these transient species at low temperatures.[14]
-
-
Possible Cause 2: Reaction with other species. In the presence of water vapor or other scavengers, CIs will react quickly, preventing their detection.[9]
-
Solution: Conduct experiments under dry conditions to increase the lifetime of CIs. If studying the reaction with water is the goal, carefully control the relative humidity.
-
Issue 3: Artifact formation during GC-MS analysis of degradation products.
-
Possible Cause 1: Thermal degradation in the injector. Myrcene and some of its more volatile oxidation products are thermally sensitive. High temperatures in the GC inlet can cause them to degrade, forming artifacts like acetone that may also be genuine products, thus skewing quantification.[6]
-
Solution: Use a "cool on-column" injection technique to minimize thermal stress.[6] Alternatively, optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.
-
-
Possible Cause 2: Oxidation in the headspace vial. If headspace analysis is used, prolonged heating in the presence of oxygen can cause oxidative degradation of the sample before it is even injected.[6]
-
Solution: Purge headspace vials with an inert gas (e.g., nitrogen) before sealing and heating. Minimize equilibration time and temperature. Consider alternative extraction methods like solid-phase microextraction (SPME) which can concentrate analytes without excessive heating.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on α-myrcene oxidation.
Table 1: Reaction Rate Constants for α-Myrcene + OH Radical at 298 K
| Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| (2.3 ± 0.3) x 10⁻¹⁰ | Fuchs et al. (2021)[5][15] |
| (2.1 ± 0.2) x 10⁻¹⁰ | Atkinson et al. (1986)[5] |
| (3.4 +1.5/-1.0) x 10⁻¹⁰ | Hites and Turner (2009)[5] |
Table 2: Product Yields from α-Myrcene Photo-oxidation (Reaction with OH)
| Product | Molar Yield (%) | Reference |
| Acetone | 45 ± 8 | Fuchs et al. (2021)[5] |
| Formaldehyde | 35 ± 8 | Fuchs et al. (2021)[5] |
| Organic Nitrates | 13 ± 3 | Fuchs et al. (2021)[5] |
Table 3: Product Branching Ratios from α-Myrcene Ozonolysis
| Product Channel | Branching Ratio | Reference |
| 4-vinyl-4-pentenal + (CH₃)₂COO (C3-CI) | 0.73 | Deng et al. (2018)[9] |
| Acetone + anti-Myrcene-CI (C7-CI) | 0.23 | Deng et al. (2018)[9] |
| Acetone + syn-Myrcene-CI (C7-CI) | 0.04 | Deng et al. (2018)[9] |
Experimental Protocols
Protocol 1: Photo-oxidation of α-Myrcene in a Smog Chamber
This protocol provides a general framework for studying the OH-initiated oxidation of α-myrcene.
Objective: To determine the reaction rate constant and identify major degradation products.
Materials:
-
Atmospheric simulation chamber (smog chamber) with UV lights.[16]
-
α-Myrcene (high purity).
-
OH radical precursor (e.g., H₂O₂ or HONO).[16]
-
Zero air (purified air).
-
Analytical instrumentation: GC-MS for myrcene and products, PTR-MS for volatile organic compounds (VOCs).[16]
Workflow Diagram:
Procedure:
-
Chamber Preparation: Clean the chamber by flushing with high-purity zero air overnight to remove any residual contaminants.[16]
-
Humidification: Introduce a known amount of purified water to achieve the desired relative humidity.
-
Injection of Reactants: Inject a known concentration of α-myrcene into the chamber. Allow it to mix thoroughly. Subsequently, introduce the OH radical precursor (e.g., HONO).
-
Background Measurement: Before initiating the reaction, take background measurements of the chamber air using GC-MS and PTR-MS to establish initial concentrations.
-
Reaction Initiation: Turn on the chamber's UV lights to begin the photolysis of the precursor and generate OH radicals.
-
Monitoring and Analysis: Continuously monitor the concentrations of α-myrcene, known products (like acetone and formaldehyde), and other species using online analytical instruments throughout the experiment.
-
Data Analysis: Calculate the decay rate of α-myrcene to determine the reaction rate constant. Use calibration standards to quantify the yields of identified products.[5]
Protocol 2: Analysis of α-Myrcene Degradation Products by GC-MS
Objective: To identify and quantify the products of α-myrcene oxidation from a liquid sample.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
DB-5MS or similar capillary column.[17]
-
Ethyl acetate (B1210297) (high purity).[18]
-
n-Tridecane or other suitable internal standard (IS).[18]
-
Sample containing oxidized myrcene.
-
Reference standards for expected products.
Procedure:
-
Sample Preparation: Dilute the sample containing the oxidized myrcene mixture in ethyl acetate. Add a known concentration of the internal standard (e.g., 100 µg/mL n-tridecane).[18]
-
GC-MS Setup:
-
Column: DB-5MS (30m x 0.25mm ID x 0.25µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[19]
-
Inlet: Set to a split mode (e.g., 15:1 split ratio) with a temperature of 250°C. Note: This temperature may need to be optimized to prevent thermal degradation of sensitive analytes.[19]
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 3°C/min to 85°C, followed by a ramp to a final temperature suitable for eluting all compounds of interest.[19]
-
MS Detector: Operate in full scan mode to identify unknown products. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for higher sensitivity and selectivity.[20]
-
-
Injection: Inject 1-2 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identification: Identify degradation products by comparing their mass spectra and retention times to those of authentic reference standards or by matching spectra to a library (e.g., NIST).
-
Quantification: Create a calibration curve for each identified product using the reference standards. Calculate the concentration of each product in the sample relative to the internal standard.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Atmospheric photo-oxidation of myrcene: OH reaction rate constant, gas-phase oxidation products and radical budgets [acp.copernicus.org]
- 6. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Mechanism of Gas-Phase Ozonolysis of β-Myrcene in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. egusphere.copernicus.org [egusphere.copernicus.org]
- 11. future4200.com [future4200.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. egusphere.copernicus.org [egusphere.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gcms.cz [gcms.cz]
Selection of internal standards for accurate alpha-Myrcene quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the accurate quantification of α-Myrcene using gas chromatography (GC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is an internal standard necessary for accurate α-Myrcene quantification?
A1: An internal standard (IS) is crucial for correcting variations that can occur during sample preparation and analysis.[1] α-Myrcene is a volatile compound, and losses can occur during sample handling, extraction, and injection into the GC. An internal standard, a compound with similar chemical properties added in a known concentration to both samples and calibration standards, experiences similar losses. By using the ratio of the analyte's response to the IS's response, these variations can be compensated for, leading to more accurate and precise results.[1]
Q2: What are the key criteria for selecting a suitable internal standard for α-Myrcene analysis?
A2: The ideal internal standard for α-Myrcene quantification should meet the following criteria:
-
Not naturally present in the sample: The IS must not be a compound that is already in the sample matrix to avoid interference.[1]
-
Similar chemical and physical properties: The IS should have a similar volatility, polarity, and chromatographic behavior to α-Myrcene to ensure it is affected in the same way by experimental variations.[1]
-
Elutes near α-Myrcene but is well-resolved: The IS peak should appear close to the α-Myrcene peak on the chromatogram for optimal accuracy but must be baseline-separated to avoid peak overlap and integration errors.[2]
-
Stable and non-reactive: The IS should not react with the sample components, solvents, or the analytical column.
-
Commercially available in high purity: To ensure accurate preparation of standard solutions.
Q3: Which internal standards are commonly used for α-Myrcene quantification by GC?
A3: Several compounds have been successfully used as internal standards for the analysis of terpenes, including α-Myrcene. Commonly cited examples include:
-
n-Tridecane (C13): This is a popular choice as its retention time typically falls between monoterpenes (like myrcene) and sesquiterpenes, and it is not naturally found in most cannabis samples.[2][3]
-
2-Fluorobiphenyl: This compound has also been reported as a low-cost and chemically viable internal standard for terpene analysis.[4]
-
Dodecane (C12): Another hydrocarbon that can be used as an internal standard.[5]
-
Nonane: Has been used as an internal standard for terpene analysis.[6]
Q4: My internal standard peak area is inconsistent across injections. What could be the cause?
A4: Inconsistent internal standard peak areas can indicate several issues:
-
Injection volume variability: If using manual injection, inconsistencies can lead to varying amounts of sample and IS being introduced. An autosampler is highly recommended for better precision.[7]
-
Syringe problems: A dirty, leaking, or malfunctioning syringe can lead to inaccurate and inconsistent injection volumes.[8]
-
Inlet discrimination: The inlet temperature or injection technique may be causing discrimination against either the analyte or the internal standard, especially if they have different volatilities.
-
Leaks in the GC system: Leaks in the inlet septum, liner O-ring, or column fittings can lead to sample loss and variable peak areas.[7]
Q5: The peak shape of α-Myrcene or my internal standard is poor (e.g., tailing or fronting). How can I fix this?
A5: Poor peak shape can be caused by:
-
Active sites in the GC system: Active sites in the inlet liner, column, or detector can cause peak tailing. Using a deactivated liner and ensuring proper column conditioning can help.
-
Column overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.[7]
-
Improper column installation: A poorly cut column or incorrect installation depth can distort peak shape.
-
Incompatible solvent: The sample solvent may not be compatible with the column's stationary phase.
Q6: I'm observing unexpected peaks in my chromatogram after adding the internal standard. What should I do?
A6: The appearance of unexpected peaks could be due to:
-
Impure internal standard: Verify the purity of your internal standard.
-
Degradation of the analyte or internal standard: High inlet temperatures can cause degradation of thermally labile compounds like some terpenes. Consider lowering the inlet temperature.
-
Contamination: The extra peaks could be from contaminated solvents, vials, or the syringe.
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of α-Myrcene and other terpenes using common internal standards.
Table 1: Performance of n-Tridecane as an Internal Standard
| Parameter | α-Myrcene | Other Terpenes | Reference |
| Linearity (r²) | >0.99 | >0.99 | [2][3][9] |
| Calibration Range (µg/mL) | 0.75 - 100 | 1 - 100 | [2][3] |
| Average Recovery (%) | 96.0% | 90% - 111% | [2][9] |
| Precision (RSD%) | < 8.47% | < 10% | [2][9] |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.3 | [2][3] |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 1.0 | [2][3] |
Table 2: Performance of 2-Fluorobiphenyl as an Internal Standard
| Parameter | Terpenes | Reference |
| Linearity (r²) | >0.99 | [10] |
| Calibration Range (µg/mL) | 3.83 - 490.2 | [10] |
| Accuracy (%) | 91.5% - 118.6% | [10] |
| Precision (RSD%) | < 8.7% | [10] |
Experimental Protocols
Protocol 1: Quantification of α-Myrcene using n-Tridecane Internal Standard by GC-MS
This protocol is adapted from a validated method for terpene analysis in cannabis.[2]
1. Sample Preparation: a. Weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube. b. Add 10 mL of ethyl acetate (B1210297) containing n-tridecane at a concentration of 100 µg/mL. c. Sonicate the mixture for 15 minutes. d. Centrifuge for 5 minutes at approximately 1250 x g. e. Transfer the supernatant to a GC vial for analysis.
2. GC-MS Parameters:
- Injector Temperature: 250°C
- Split Ratio: 15:1
- Injection Volume: 2 µL
- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes
- Ramp 1: 2°C/min to 85°C
- Ramp 2: 3°C/min to 165°C
- Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Scan Range: 40-450 amu
3. Calibration: a. Prepare a series of calibration standards of α-Myrcene (e.g., 0.75, 1.0, 2.0, 5.0, 10, 25, 50, 70, and 100 µg/mL) in ethyl acetate. b. Add n-tridecane to each calibration standard to a final concentration of 100 µg/mL. c. Analyze the calibration standards using the same GC-MS method. d. Construct a calibration curve by plotting the peak area ratio of α-Myrcene to n-tridecane against the concentration of α-Myrcene.
Workflow Visualization
The following diagram illustrates the logical workflow for selecting a suitable internal standard for α-Myrcene quantification.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. gentechscientific.com [gentechscientific.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. stepbio.it [stepbio.it]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Optimizing temperature and pressure for supercritical fluid extraction of alpha-Myrcene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with supercritical fluid extraction (SFE) of alpha-Myrcene.
Troubleshooting Guide
This guide addresses common issues encountered during the supercritical fluid extraction of α-Myrcene.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low α-Myrcene Yield | Suboptimal Temperature and Pressure: The density of supercritical CO2, which is influenced by temperature and pressure, directly affects its solvating power for α-Myrcene. | - Systematically vary the pressure and temperature to find the optimal conditions for your specific biomass. For monoterpenes like myrcene (B1677589), lower pressures (e.g., 70-150 bar) at moderate temperatures (e.g., 40-60°C) are often effective.[1][2] - A study on hop extraction suggests optimal parameters of 370 bar and 43°C for myrcene.[3] |
| Inadequate Grinding of Biomass: Poorly ground plant material limits the surface area available for extraction. | - Grind the biomass to a consistent and fine particle size (e.g., 0.5 mm) to enhance contact between the material and the supercritical CO2.[3] | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to extract all the available α-Myrcene. | - Increase the dynamic extraction time. An extraction time of around 80 minutes has been used for myrcene from hops.[3] | |
| CO2 Flow Rate Too Low or Too High: The flow rate of CO2 affects the mass transfer of α-Myrcene from the biomass to the fluid. | - Optimize the CO2 flow rate. A very low flow rate may not efficiently carry the extracted compounds, while a very high flow rate might not allow sufficient residence time for effective extraction. | |
| Degradation of α-Myrcene | High Extraction Temperature: α-Myrcene is a volatile and thermally labile monoterpene that can degrade at high temperatures. | - Maintain the extraction temperature at a moderate level, typically between 40°C and 60°C, to prevent thermal degradation.[2] Supercritical CO2 extraction is advantageous as it can be performed at low temperatures.[4] |
| Co-extraction of Undesired Compounds | Pressure Too High: Higher pressures increase the density and solvating power of supercritical CO2, which can lead to the extraction of less volatile and undesired compounds like sesquiterpenes or cannabinoids.[1] | - Operate at lower pressures (e.g., 70-150 bar) to selectively extract monoterpenes like α-Myrcene.[1][2] |
| Improper Fractionation: If performing a multi-stage extraction, the separation parameters may not be optimized. | - Implement a fractional separation strategy by manipulating pressure and temperature in the separators to selectively precipitate different classes of compounds. | |
| Inconsistent Results | Variability in Biomass: The α-Myrcene content can vary significantly between different batches or varieties of the plant material. | - Ensure the use of consistent and properly characterized biomass for reproducible results. |
| System Leaks: Leaks in the SFE system can lead to a loss of pressure and inconsistent extraction conditions. | - Regularly check the system for leaks using appropriate methods. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the SFE of α-Myrcene.
1. What are the optimal starting parameters for temperature and pressure for α-Myrcene extraction?
For monoterpenes like α-Myrcene, a good starting point is a pressure in the range of 70-150 bar and a temperature between 40-60°C.[1][2] One specific study on hop extraction found optimal conditions to be 370 bar and 43°C.[3] It is crucial to optimize these parameters for your specific biomass and SFE system.
2. How does particle size of the biomass affect the extraction of α-Myrcene?
A smaller, uniform particle size increases the surface area of the biomass, allowing for better penetration of the supercritical CO2 and more efficient extraction of α-Myrcene.[3] Grinding the material to around 0.5 mm is a common practice.[3]
3. What are the advantages of using supercritical CO2 for α-Myrcene extraction compared to other methods?
Supercritical CO2 extraction offers several advantages:
-
Selectivity: By tuning the temperature and pressure, you can selectively extract specific compounds like α-Myrcene.[5]
-
Low Temperature Operation: Extraction can be performed at low temperatures, which prevents the degradation of thermally sensitive compounds like terpenes.[4][6]
-
Solvent-Free Product: CO2 is a gas at atmospheric pressure and completely evaporates from the extract, leaving no solvent residue.[7]
-
Environmentally Friendly: CO2 is non-toxic, non-flammable, and can be recycled, making it a "green" solvent.[7]
4. Can I use a co-solvent to improve the extraction of α-Myrcene?
While supercritical CO2 is an excellent solvent for nonpolar compounds like α-Myrcene, a co-solvent (modifier) like ethanol (B145695) is sometimes used to increase the polarity of the fluid and extract a wider range of compounds. However, for selective extraction of α-Myrcene, using pure supercritical CO2 is generally preferred.
5. How can I improve the purity of my α-Myrcene extract?
To improve purity, you can employ fractional separation. This involves using multiple separators at different pressures and temperatures to selectively precipitate compounds with different volatilities. For instance, monoterpenes can be separated from less volatile sesquiterpenes by stepping down the pressure in stages.[1]
Data Presentation
The following tables summarize quantitative data on SFE parameters for the extraction of monoterpenes, including α-Myrcene, from various sources.
Table 1: SFE Parameters for Monoterpene/α-Myrcene Extraction
| Pressure (bar) | Temperature (°C) | Target Compound(s) | Biomass | Reference |
| 370 | 43 | Myrcene | Hops | [3] |
| 70 | 50 | Monoterpenes | Cannabis | [1] |
| 131.2 | 60 | Monoterpenes | Industrial Hemp | [2] |
| 80 | 45 | Terpenes | General | [4] |
| 50 | 30 | α-Pinene, β-Myrcene, d-Limonene | General | [1] |
Table 2: Effect of Pressure on α-Myrcene Yield (Example Data)
| Pressure (bar) | Yield of Myrcene (%) | Source Material |
| 100 | 1.2 | Hops |
| 150 | - | - |
| 200 | 7.1 | Hops |
| 370 | 26.3 | Hops |
| Note: This table is compiled from data in the provided search results and may not represent a single continuous experiment. The yield is presented as a percentage of the total extract. |
Experimental Protocols
A detailed methodology for the supercritical fluid extraction of α-Myrcene from hops, adapted from available literature.[3]
1. Material Preparation
-
Grind the hop pellets to a consistent particle size of approximately 0.5 mm.
-
Accurately weigh about 20 g of the ground material.
-
Load the ground material into the extractor vessel of the SFE system.
-
Place a layer of cotton wool at the top and bottom of the material to prevent particle carryover.
2. Apparatus Setup
-
Use a laboratory-scale SFE system (e.g., SFT-110).
-
Set the desired extraction parameters. For optimized myrcene recovery, the following parameters can be used:
-
Pressure: 37 MPa (370 bar)
-
Temperature: 43°C
-
Extraction Time: 80 minutes
-
3. Extraction Process
-
Pressurize the extractor vessel with CO2 to the setpoint.
-
Heat the vessel to the target temperature.
-
Initiate the flow of supercritical CO2 through the vessel. The supercritical CO2 will dissolve the α-Myrcene and other lipophilic compounds.
-
The extract-laden supercritical CO2 then flows into a separator where the pressure is reduced, causing the α-Myrcene to precipitate and be collected.
-
The CO2 can be recompressed and recycled back into the system.
4. Post-Extraction
-
After the extraction is complete, carefully collect the extract from the separator.
-
The collected extract can be further analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and concentration of α-Myrcene.
Mandatory Visualization
.dot
Caption: Experimental workflow for supercritical fluid extraction of α-Myrcene.
.dot
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Supercritical CO2 terpenes extraction - Separeco [separeco.com]
- 5. trueterpenes.com [trueterpenes.com]
- 6. Terpene Retention with CO₂ Extraction: Why It Matters [essentiapura.com]
- 7. CO2 extraction Terpene Extraction Methods: CO2 Extraction [medicalterpenes.com]
Challenges in isolating pure alpha-Myrcene from isomeric mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of isolating pure alpha-myrcene from isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main challenges in isolating pure this compound stem from its inherent chemical properties and its natural occurrence in complex mixtures.
-
Isomeric Similarity: this compound is a structural isomer of the more common beta-myrcene, as well as other terpenes like ocimene and pinene. These isomers have very similar physicochemical properties, such as polarity and molecular weight, making them difficult to separate using conventional techniques.[1]
-
Co-elution in Chromatography: Due to their similar properties, this compound and beta-myrcene, along with other terpene isomers, tend to co-elute in gas chromatography (GC) and high-performance liquid chromatography (HPLC), making baseline separation difficult to achieve.[2]
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Thermal Instability: Myrcene (B1677589), in general, is thermally labile and can degrade or rearrange at elevated temperatures, which is a significant concern during purification methods like fractional distillation and GC analysis.[3]
-
Volatility: As a volatile monoterpene, myrcene can be lost during sample preparation, extraction, and solvent evaporation steps.[2]
-
Low Natural Abundance: this compound is a less common isomer compared to beta-myrcene, which is often the predominant form in many essential oils.[4] This low starting concentration makes isolation of pure this compound even more challenging.
Q2: What is the boiling point of this compound, and how does it compare to beta-myrcene?
Q3: Which analytical techniques are best for identifying and quantifying this compound in a mixture?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most effective technique for identifying and quantifying this compound. GC provides the necessary separation of volatile compounds, while MS allows for positive identification based on the mass spectrum. High-resolution GC columns are essential to attempt separation from other isomers.[6][7] For quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also commonly used and offers high sensitivity.[7]
Q4: Can fractional distillation be used to separate this compound from beta-myrcene?
A4: While fractional distillation separates compounds based on boiling point differences, its effectiveness for separating alpha- and beta-myrcene is likely limited. The structural similarity of these isomers suggests that their boiling points are very close, which would require a highly efficient fractional distillation column and careful control of pressure and temperature to achieve even partial separation.[5] Furthermore, the thermal lability of myrcene poses a risk of degradation during this process.[3]
Q5: What are the main safety concerns when working with myrcene?
A5: Myrcene is a flammable liquid and is unstable in air, with a tendency to polymerize.[5] Samples should be stored at cool temperatures (2-8°C) and may require the addition of stabilizers like BHT.[8] It is also incompatible with strong oxidizing agents. Standard laboratory safety precautions, including working in a well-ventilated area and using appropriate personal protective equipment, should always be followed.
Troubleshooting Guides
Issue 1: Poor Resolution / Co-elution of Myrcene Isomers in Gas Chromatography (GC)
Question: My GC analysis shows a single broad peak or overlapping peaks where I expect to see alpha- and beta-myrcene. How can I improve the separation?
Answer: Co-elution of isomers is a frequent challenge. Here is a systematic approach to troubleshoot and optimize your GC method:
-
Logical Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting poor resolution of myrcene isomers in GC.
-
Solutions:
| Parameter | Potential Cause of Poor Resolution | Recommended Solution |
| Stationary Phase | The column chemistry is not selective enough for the isomers. | For non-polar terpenes like myrcene isomers, a mid-polarity column (e.g., a "624" or a WAX-type phase) can offer different selectivity compared to a standard non-polar phase (like a "5ms"). Consider a column with a different stationary phase chemistry to exploit subtle differences in isomer interactions.[9] |
| Temperature Program | The oven ramp rate is too fast, not allowing enough time for separation. | Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) to increase the interaction time of the analytes with the stationary phase. A lower initial oven temperature can also improve the separation of early-eluting, volatile compounds.[9] |
| Carrier Gas Flow Rate | The linear velocity of the carrier gas (e.g., Helium) is not optimal for the column dimensions. | Optimize the flow rate to achieve the highest column efficiency (lowest theoretical plate height). This can be done experimentally or using a GC method development software. |
| Column Dimensions | The column is too short or has too large of an internal diameter (ID). | For difficult separations, use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates. A smaller ID column (e.g., 0.18 mm) will also increase efficiency, but has a lower sample capacity.[9] |
Issue 2: Low Yield or Loss of this compound During Preparative Chromatography
Question: After performing preparative GC or HPLC, the final yield of my isolated this compound is very low. What could be causing this?
Answer: Low recovery in preparative chromatography can be due to several factors, from sample degradation to issues with the collection process.
-
Experimental Workflow for Preparative Chromatography:
Caption: A typical workflow for isolating a target compound using preparative chromatography.
-
Troubleshooting Low Yield:
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | Myrcene may be degrading in a hot GC injector or during a long run time at high temperatures. |
| Volatility Losses | This compound is volatile and can be lost during fraction collection and solvent evaporation. |
| Column Overload | Injecting too much sample onto the preparative column can lead to broad, overlapping peaks and poor separation, making it impossible to collect pure fractions. |
| Inefficient Fraction Collection | The fraction collector timing may be off, causing you to miss the this compound peak or collect it with impurities. |
Quantitative Data Summary
The separation of alpha- and beta-myrcene is challenging, and the efficiency depends heavily on the chosen method and its parameters. Below is a summary of expected performance for different techniques based on data for similar terpene isomer separations.
Table 1: Comparison of Chromatographic Techniques for Myrcene Isomer Separation
| Technique | Stationary Phase/Column | Typical Purity Achievable | Throughput | Key Limitation |
| Preparative GC | Mid-polarity (e.g., WAX) or specialized phases | >95% | Low | Thermal degradation risk, limited sample capacity. |
| Preparative HPLC | Reversed-phase C18 or Phenyl-Hexyl | 90-98% | Moderate | High solvent consumption, potential for sample precipitation. |
| Supercritical Fluid Chromatography (SFC) | Chiral or achiral packed columns | >98% | High | High initial equipment cost, requires expertise in high-pressure systems.[10] |
Table 2: Example GC-MS Parameters for Analytical Separation of Myrcene Isomers
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[7] |
| Carrier Gas | Helium at 1.2 mL/min[7] |
| Inlet Temperature | 250 °C[7] |
| Oven Program | Initial 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at 2°C/min to 165°C[7] |
| Mass Spectrometer | Scan mode, m/z 40-300 |
Experimental Protocols
Protocol 1: Analytical Scale GC-MS for Isomer Identification
This protocol provides a starting point for developing a GC-MS method to identify the presence and approximate ratio of alpha- and beta-myrcene in a sample.
-
Sample Preparation: Dilute the essential oil or extract containing the myrcene isomers in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
GC-MS System: Use a GC system equipped with a mid-polarity capillary column (e.g., DB-624 or equivalent) coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column. The injector temperature should be set to 250°C.
-
Oven Program:
-
Start at an initial temperature of 60°C and hold for 2 minutes.
-
Ramp the temperature at a rate of 4°C per minute to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan over a mass range of m/z 40-350.
-
Data Analysis: Identify the alpha- and beta-myrcene peaks by comparing their retention times and mass spectra to those of certified reference standards. The characteristic mass fragments for myrcene include m/z 93, 69, and 41.
Protocol 2: Preparative HPLC for this compound Isolation
This protocol outlines a general procedure for scaling up an analytical HPLC separation to a preparative scale for the isolation of this compound.
-
Analytical Method Development: Develop an analytical HPLC method on a C18 or Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm) that shows baseline separation of alpha- and beta-myrcene. A mobile phase of acetonitrile (B52724) and water is a common starting point. Optimize the gradient to maximize resolution.
-
Loading Study: On the analytical column, progressively increase the injection volume or sample concentration to determine the maximum load that can be applied before resolution is lost. This is crucial for maximizing throughput on the preparative scale.[11]
-
Scale-Up Calculation: Use the results from the loading study to calculate the appropriate injection volume and flow rate for your preparative column (e.g., 21.2 x 250 mm). The goal is to maintain the linear velocity of the mobile phase.
-
Preparative Run:
-
Dissolve the crude isomeric mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the calculated sample volume.
-
Run the optimized gradient method at the scaled-up flow rate.
-
-
Fraction Collection: Use a fraction collector triggered by the UV detector signal. Set the collection parameters (threshold, slope) to accurately collect the eluting this compound peak.
-
Purity Analysis and Post-Processing:
-
Analyze a small aliquot of each collected fraction by analytical GC-MS to confirm purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent using rotary evaporation under reduced pressure and at a low temperature (<30°C) to obtain the purified this compound.
-
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 4. Myrcene - Wikipedia [en.wikipedia.org]
- 5. Myrcene CAS#: 123-35-3 [m.chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 123-35-3 CAS MSDS (Myrcene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
Technical Support Center: Refinement of Dosing Vehicles for In-Vivo Administration of Alpha-Myrcene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-vivo administration of alpha-Myrcene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in-vivo studies?
A1: The main difficulties in developing formulations for this compound stem from its physicochemical properties. These include low water solubility, high lipophilicity, and potential for oxidative degradation, which can lead to poor bioavailability.[1] Additionally, its volatile nature can pose challenges during formulation preparation and storage.
Q2: What are common starting vehicles for oral administration of this compound?
A2: For oral gavage studies, corn oil is a frequently used vehicle.[2] A common formulation involves dissolving this compound in a mixture of 10% DMSO and 90% corn oil.[3] It's crucial to ensure the final concentration is a clear solution.
Q3: What are suitable vehicles for parenteral (e.g., intraperitoneal) administration?
A3: For parenteral routes, aqueous-based vehicles are often preferred to avoid irritation. A widely used combination is a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] However, it's important to note that myrcene (B1677589) can be highly irritating to the peritoneum, and such injections may lead to chemical peritonitis.[4][5] Careful observation for signs of irritation is critical.
Q4: How can the solubility and bioavailability of this compound be enhanced?
A4: Several advanced formulation strategies can significantly improve the solubility and bioavailability of this compound:
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Nanoformulations: Nano- and micro-emulsions, liposomes, and polymeric nanoparticles can enhance solubility, protect against degradation, and increase systemic exposure by 2- to 10-fold.[1]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate myrcene molecules, forming inclusion complexes that improve aqueous solubility and stability.[6][7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve absorption and reduce first-pass metabolism.[1]
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Lipid-Based Carriers: Formulations like liposomes and solid lipid nanoparticles can improve bioavailability and allow for controlled release.[1][10]
Q5: Are there any known toxicities associated with this compound or its common vehicles?
A5: this compound has low acute oral toxicity in rodents.[4][5][11] However, long-term studies have shown potential for kidney and liver effects at high doses.[2][11] Some vehicles, particularly at high concentrations, can have their own toxicities. For instance, intraperitoneal injection of myrcene has been shown to cause chemical peritonitis.[4][5] Therefore, it is essential to include vehicle-only control groups in your experiments to differentiate between the effects of the vehicle and this compound.
Troubleshooting Guides
Problem 1: this compound is not dissolving in the chosen vehicle.
| Possible Cause | Solution |
| Low aqueous solubility. | This compound is a nonpolar hydrocarbon with limited solubility in polar solvents like water.[12] For aqueous systems, consider using co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween-80), or advanced formulations like cyclodextrin complexes or nanoemulsions.[3][6] |
| Saturation limit reached. | Check the solubility data for your specific vehicle. You may need to decrease the concentration of this compound or switch to a different vehicle with higher solubilizing capacity.[3] |
| Insufficient mixing. | Gentle heating and vortexing or sonication may be required to aid dissolution, especially for viscous vehicles or when preparing stock solutions in solvents like DMSO.[3] |
Problem 2: The dosing solution appears cloudy or shows precipitation over time.
| Possible Cause | Solution |
| Poor stability of the formulation. | This can indicate that the this compound is coming out of the solution. Increase the concentration of the solubilizing agent (e.g., surfactant, co-solvent) or consider a more stable formulation like a nanoemulsion or liposomal encapsulation.[1] |
| Chemical degradation. | This compound can oxidize or polymerize. Prepare formulations fresh before each use and store them protected from light and air. Adding an antioxidant like α-tocopherol may prolong shelf-life.[13] |
| Temperature effects. | Solubility can be temperature-dependent.[12] If the formulation was prepared with heat, it might precipitate upon cooling to room or animal housing temperature. Ensure the formulation is stable at the intended storage and administration temperatures. |
Problem 3: High variability or low bioavailability observed in in-vivo experiments.
| Possible Cause | Solution | | Poor absorption from the gastrointestinal tract. | this compound's lipophilicity can lead to erratic absorption. Lipid-based formulations like nanoemulsions or SEDDS can improve gut absorption.[1][14] | | First-pass metabolism. | Significant metabolism in the liver can reduce systemic exposure after oral administration.[15] Nanoformulations can help protect myrcene from extensive first-pass metabolism.[1] | | Inadequate vehicle for the route of administration. | Ensure the vehicle is optimized for the intended route. For example, for topical or transdermal studies, penetration enhancers might be necessary.[16] |
Problem 4: Animals show signs of distress or irritation after administration.
| Possible Cause | Solution | | Vehicle-induced toxicity or irritation. | Intraperitoneal injections can cause peritonitis.[4][5] Reduce the concentration of potentially irritating components like DMSO or surfactants. Always include a vehicle-only control group to assess the vehicle's effects. | | High dose of this compound. | Although acute toxicity is low, high doses can cause adverse effects.[11] Consider performing a dose-response study to find the optimal therapeutic window with minimal side effects.[17] | | Formulation pH or osmolality. | For parenteral routes, ensure the final formulation is close to physiological pH and osmolality to minimize irritation. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (734.05 mM) | Requires sonication.[3] |
| Ethanol | ≥ 100 mg/mL (734.05 mM) | Soluble, but saturation is unknown.[3] |
| Water | Insoluble | [18] |
| Nonpolar organic solvents (e.g., hexane, benzene) | Likely soluble | Based on its nonpolar hydrocarbon structure.[12] |
Table 2: Comparison of In-Vivo Dosing Vehicle Formulations for this compound
| Formulation Type | Example Composition | Route | Advantages | Disadvantages |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[3] | Parenteral | Simple to prepare; suitable for initial screening. | Potential for precipitation upon dilution; may cause irritation at higher concentrations. |
| Oil-based Suspension | 10% DMSO, 90% corn oil[3] | Oral | Good for lipophilic compounds; low cost. | May have variable absorption; not suitable for parenteral routes. |
| Nanoemulsion | Oil phase (e.g., sesame oil with myrcene), aqueous phase (e.g., chitosan (B1678972) solution), surfactant (e.g., Tween 80)[19] | Oral, Topical | Enhances solubility and bioavailability; protects from degradation.[1] | More complex to prepare and characterize. |
| Cyclodextrin Complex | This compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solution.[6] | Oral, Parenteral | Increases aqueous solubility and stability.[7][8][9] | Loading capacity can be limited. |
| Liposomes | Phospholipids (e.g., Phospholipon 90H or Lipoid S100) and cholesterol.[20] | Parenteral, Topical | Biocompatible; can provide controlled release and targeted delivery.[10] | Can be complex to manufacture and may have stability issues. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for Parenteral Administration
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Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Sonication may be necessary to ensure complete dissolution.[3]
-
Add Co-solvents: In a sterile tube, add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add Tween-80 to the mixture and vortex until a clear solution is formed.
-
Final Dilution: Slowly add saline to the mixture while vortexing to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) and the final concentration of this compound.[3]
-
Final Check: Ensure the final solution is clear and free of precipitation before administration.
Protocol 2: Preparation of an this compound Nanoemulsion (Spontaneous Emulsification)
This is a general protocol adapted from similar lipophilic compounds.[19]
-
Prepare Aqueous Phase: Prepare a chitosan solution (e.g., 2% w/v) by dissolving it in 1% glacial acetic acid. To this, add a hydrophilic surfactant like Tween 80 and homogenize.
-
Prepare Oil Phase: Dissolve this compound in a suitable oil (e.g., sesame oil) and add a co-surfactant (e.g., polyethylene (B3416737) glycol). Stir at high speed.
-
Form Emulsion: Add the oil phase dropwise to the aqueous phase with continuous stirring at room temperature.
-
Homogenization: Homogenize the mixture at high speed (e.g., 4000 rpm for 2 minutes) to reduce droplet size.
-
Filtration: Pass the nanoemulsion through a syringe filter (e.g., 0.2 micron) to ensure homogeneity and sterility.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential.
Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol is based on the general principles of cyclodextrin complexation.[6][7]
-
Prepare Cyclodextrin Solution: Dissolve an appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water or a suitable buffer with stirring.
-
Add this compound: Slowly add this compound to the cyclodextrin solution.
-
Complexation: Seal the container and stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Clarification: After stirring, centrifuge or filter the solution to remove any un-complexed myrcene.
-
Confirmation (Optional): The formation of the inclusion complex can be confirmed using techniques like NMR spectroscopy or fluorescence spectroscopy.
Visualizations
Caption: Decision tree for selecting a suitable dosing vehicle for this compound.
Caption: General experimental workflow for this compound formulation and administration.
Caption: How advanced delivery systems overcome barriers to this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Single dose toxicity study of beta-myrcene, a natural analgesic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single dose toxicity study of beta-myrcene, a natural analgesic substance. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liposomal Encapsulation of Pine Green Cone Essential Oil: The Influence of the Carrier on the Enhancement of Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Terpenes Mimic Cannabinoids: Research-Based Formulation Strategies | Terpene Belt Farms [terpenebeltfarms.com]
- 15. How to Use Terpenes: Our Guide for Product Developers and Enthusiasts | Terpene Belt Farms [terpenebeltfarms.com]
- 16. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. turkjps.org [turkjps.org]
- 20. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of β-Myrcene and α-Myrcene Cytotoxicity in HeLa Cells
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic effects of β-myrcene and its isomer, α-myrcene, on human cervical adenocarcinoma (HeLa) cells. The findings are intended for researchers, scientists, and professionals in the field of drug development and oncology. While substantial data exists for β-myrcene, direct experimental evidence for α-myrcene's activity in HeLa cells is limited. Therefore, data from the closely related monoterpene, α-pinene, is included for comparative context.
Executive Summary
Comparative Cytotoxicity Data
The following tables summarize the observed effects of β-myrcene and the related compound α-pinene on HeLa cells based on available experimental data.
| Compound | Cell Line | Assay | Concentration | Observation | Reference |
| β-Myrcene | HeLa | MTT Assay | 10 - 100 nM | ~40% decrease in cell viability after 24h | [1] |
| HeLa | Proliferation Assay | 50 nM | Significant increase in cell doubling time | [1] | |
| HeLa | Annexin V/PI | 50 nM | Increase in apoptotic cells from 4.75% to 18.65% after 24h | [1] | |
| HeLa | DNA Damage Assay | 50 nM | Evidence of induced DNA damage | [1][4] | |
| α-Pinene | HeLa | Apoptosis Assay (FCM) | 100 - 400 µg/mL | Dose-dependent increase in apoptosis | |
| HeLa | Cell Cycle Analysis | Not Specified | Induction of G0/G1 phase arrest | [5] |
Note: The term "myrcene" in the cited literature is inferred to be β-myrcene, as it is the most common and commercially available isomer.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard methods reported in the cited literature for assessing cytotoxicity in HeLa cells.[1][8][9]
Cell Culture and Maintenance
HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare stock solutions of myrcene (B1677589) isomers in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.
-
Exposure: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with the desired concentrations of myrcene isomers for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Visualized Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing myrcene cytotoxicity.
Proposed Signaling Pathway for β-Myrcene-Induced Apoptosis in HeLa Cells
Caption: Proposed intrinsic apoptosis pathway induced by β-myrcene.
Discussion and Future Directions
The available evidence strongly indicates that β-myrcene is a potent cytotoxic agent against HeLa cells, acting through the induction of DNA damage and apoptosis.[1][4] Its ability to decrease cell viability at nanomolar concentrations highlights its potential as a candidate for further anticancer research.[1]
The significant gap in the literature regarding α-myrcene's specific effects on HeLa cells presents a clear avenue for future studies. A direct, side-by-side comparison of the two isomers using standardized protocols would be invaluable to determine if the structural difference—the position of a carbon-carbon double bond—translates into a differential cytotoxic potential and mechanism of action. Further research should also aim to fully elucidate the signaling cascades involved in β-myrcene-induced cell death, including the specific roles of upstream and downstream apoptotic markers.
References
- 1. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myrcene - Wikipedia [en.wikipedia.org]
- 8. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of the Essential oils from Erigeron Canadensis L. on Human Cervical Cancer HeLa Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of α-Myrcene in a Murine Pleurisy Model: A Comparative Guide
This guide provides a comparative framework for validating the anti-inflammatory effects of α-Myrcene, a naturally occurring monoterpene, against established anti-inflammatory agents in a carrageenan-induced mouse model of pleurisy. The content is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data on standard drugs, and visualizations of the underlying biological and experimental processes.
Comparative Efficacy of Anti-inflammatory Agents in Pleurisy
The carrageenan-induced pleurisy model is a well-established preclinical assay to evaluate the efficacy of potential anti-inflammatory drugs. The primary endpoints of this model include the volume of pleural exudate and the number of leukocytes migrating to the pleural cavity. The following tables summarize the performance of two standard anti-inflammatory drugs, dexamethasone (B1670325) (a corticosteroid) and indomethacin (B1671933) (a non-steroidal anti-inflammatory drug - NSAID), in this model. These data serve as a benchmark for evaluating the potential efficacy of α-Myrcene.
Table 1: Effect of Dexamethasone on Carrageenan-Induced Pleurisy in Rodents
| Treatment Group | Dose | Pleural Exudate Volume (mL) | Total Leukocyte Count (cells x 10⁶) | Reference |
| Vehicle Control (Carrageenan) | - | ~1.0 - 1.5 | ~20 - 30 | [1][2] |
| Dexamethasone | 0.25 mg/kg (p.o.) | Significantly Reduced | Markedly Inhibited | [2] |
| Dexamethasone | 3 mg/kg (i.p.) | Significantly Reduced | Significantly Reduced | [3] |
Note: Specific quantitative values can vary between studies due to slight methodological differences. "Significantly Reduced" and "Markedly Inhibited" indicate a statistically significant decrease compared to the vehicle control group.
Table 2: Effect of Indomethacin on Carrageenan-Induced Pleurisy in Rodents
| Treatment Group | Dose | Pleural Exudate Volume (mL) | Total Leukocyte Count (cells x 10⁶) | Reference |
| Vehicle Control (Carrageenan) | - | ~0.8 - 1.2 | ~15 - 25 | [1][4] |
| Indomethacin | 10 mg/kg (p.o.) | Significantly Reduced (at early time points) | Significantly Inhibited | [2][4] |
| Indomethacin | 5 mg/kg (i.v.) | Reduced protein content and chemotactic activity | Reduced neutrophil infiltration | [5] |
Note: The efficacy of indomethacin on exudate volume can be time-dependent.[2]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the validation of α-Myrcene's anti-inflammatory effects.
Carrageenan-Induced Pleurisy in Mice
This protocol is synthesized from established methodologies to provide a robust framework for inducing and assessing acute pleural inflammation.[3][6][7][8]
Materials:
-
Male Swiss mice (20-25 g)
-
λ-Carrageenan (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Heparin
-
Turk's solution
-
α-Myrcene, Dexamethasone, Indomethacin
-
Vehicle for drug administration (e.g., 1% DMSO in PBS)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping and Administration: Randomly divide mice into the following groups (n=6-8 per group):
-
Sham (intrapleural injection of sterile PBS)
-
Vehicle Control (pre-treatment with vehicle + intrapleural carrageenan)
-
α-Myrcene (pre-treatment with desired doses of α-Myrcene + intrapleural carrageenan)
-
Dexamethasone (positive control; pre-treatment with dexamethasone + intrapleural carrageenan)
-
Indomethacin (positive control; pre-treatment with indomethacin + intrapleural carrageenan)
-
Administer α-Myrcene, dexamethasone, indomethacin, or vehicle via an appropriate route (e.g., intraperitoneal or oral) 1 hour before pleurisy induction.
-
-
Induction of Pleurisy:
-
Anesthetize mice with isoflurane.
-
Make a small skin incision over the left sixth intercostal space.
-
Inject 0.1 mL of 2% carrageenan in sterile PBS into the pleural cavity.[3]
-
-
Sample Collection (4 hours post-carrageenan):
-
Euthanize mice by CO₂ asphyxiation.
-
Carefully open the thoracic cavity and wash the pleural cavity with 1 mL of heparinized PBS.[6]
-
Aspirate the pleural exudate. Discard any samples contaminated with blood.
-
-
Analysis:
-
Exudate Volume: Measure the total volume of the collected fluid and subtract the initial 1 mL of washing solution to determine the exudate volume.[8]
-
Leukocyte Count: Dilute the pleural fluid with Turk's solution and count the total number of leukocytes using a Neubauer chamber under a light microscope.[6]
-
Cytokine Analysis: Centrifuge the exudate and store the supernatant at -80°C for subsequent analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Myeloperoxidase (MPO) Activity: The cell pellet from the centrifuged exudate can be used to determine MPO activity, a marker of neutrophil infiltration.[7]
-
Visualizations
Proposed Anti-inflammatory Signaling Pathway of α-Myrcene
While the precise mechanisms of α-Myrcene in the context of pleurisy are yet to be fully elucidated, based on studies of other terpenes and inflammatory models, a likely pathway involves the inhibition of key pro-inflammatory transcription factors and enzymes.[9]
Caption: Proposed inhibitory pathway of α-Myrcene on inflammation.
Experimental Workflow for Validating α-Myrcene
The following diagram outlines the key steps in the experimental process, from animal preparation to data analysis.
Caption: Workflow for carrageenan-induced pleurisy experiment.
References
- 1. Differential effects of indomethacin and dexamethasone on cytokine production in carrageenin-induced rat pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of indomethacin on generation of chemotactic activity in inflammatory exudates induced by carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced pleurisy [bio-protocol.org]
- 7. Effects of methotrexate upon inflammatory parameters induced by carrageenan in the mouse model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of α-Myrcene's Analgesic Effects: A Comparative Analysis Using Hot Plate and Writhing Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of α-Myrcene, a naturally occurring monoterpene, validated through two standard preclinical models of nociception: the hot plate test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic activity. The data presented herein is compiled from peer-reviewed studies to offer an objective evaluation of α-Myrcene's potential as an analgesic agent.
Quantitative Analysis of Analgesic Efficacy
The following tables summarize the dose-dependent analgesic effects of α-Myrcene in comparison to a standard analgesic, morphine, and a vehicle control.
Table 1: Hot Plate Test - Latency to Nociceptive Response
| Treatment | Dose (mg/kg, i.p.) | Latency Time (seconds) | % Increase in Latency |
| Vehicle Control | - | 8.2 ± 0.5 | - |
| α-Myrcene | 10 | 11.5 ± 0.7 | 40.2% |
| α-Myrcene | 20 | 14.8 ± 0.9 | 80.5% |
| Morphine | 5 | 18.9 ± 1.2* | 130.5% |
* Indicates a statistically significant difference compared to the vehicle control group (p < 0.05). Data for α-Myrcene is adapted from Rao et al., 1990. Data for Morphine is representative of typical results in this assay.
Table 2: Acetic Acid-Induced Writhing Test - Inhibition of Nociceptive Response
| Treatment | Dose (mg/kg, i.p.) | Number of Writhes | % Inhibition |
| Vehicle Control | - | 35.4 ± 2.1 | - |
| α-Myrcene | 10 | 21.2 ± 1.8 | 40.1% |
| α-Myrcene | 20 | 12.7 ± 1.5 | 64.1% |
| Morphine | 1 | 9.2 ± 1.1* | 74.0% |
* Indicates a statistically significant difference compared to the vehicle control group (p < 0.05). Data for α-Myrcene is adapted from Rao et al., 1990. Data for Morphine is representative of typical results in this assay.
Experimental Protocols
Detailed methodologies for the hot plate and writhing tests are provided below to ensure reproducibility and aid in the design of future studies.
Hot Plate Test Protocol
The hot plate test is a widely used method to assess the central analgesic activity of a compound by measuring the latency of a thermal nociceptive response.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A bottomless, clear cylindrical restrainer is placed on the surface to keep the animal within the testing area.
-
Animals: Male Swiss mice, weighing between 20-25g, are typically used. Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer.
-
The time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the latency time.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is established. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
Following baseline measurement, animals are administered α-Myrcene, a vehicle control, or a standard analgesic (e.g., morphine) via intraperitoneal (i.p.) injection.
-
The latency to the nociceptive response is measured again at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage increase in latency is calculated using the formula: ((Post-drug latency - Pre-drug latency) / Pre-drug latency) * 100.
Acetic Acid-Induced Writhing Test Protocol
The writhing test is a chemical-induced visceral pain model used to evaluate the peripheral analgesic effects of a substance.
-
Materials: 0.6% acetic acid solution in sterile saline.
-
Animals: Male Swiss mice, weighing between 20-25g, are used. Animals are fasted for a few hours before the experiment with free access to water.
-
Procedure:
-
Animals are pre-treated with α-Myrcene, a vehicle control, or a standard analgesic (e.g., aspirin (B1665792) or morphine) via intraperitoneal (i.p.) or oral (p.o.) administration.
-
After a designated absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse is injected intraperitoneally with 0.6% acetic acid (typically 10 mL/kg body weight).
-
Immediately after the acetic acid injection, the mouse is placed in an individual observation chamber.
-
After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a continuous period of 10-20 minutes.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: ((Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group) * 100.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the sequential steps involved in the cross-validation of α-Myrcene's analgesic effects using the hot plate and writhing tests.
Proposed Signaling Pathways of α-Myrcene in Analgesia
α-Myrcene is believed to exert its analgesic effects through a multi-target mechanism involving central and peripheral pathways. The diagram below illustrates the putative signaling cascades.
Discussion and Conclusion
The data presented in this guide demonstrate that α-Myrcene possesses significant analgesic properties, observable in both central and peripheral pain models. In the hot plate test, α-Myrcene exhibited a dose-dependent increase in the latency to a thermal stimulus, indicating a centrally mediated analgesic effect. Similarly, in the acetic acid-induced writhing test, α-Myrcene significantly reduced the number of writhes, suggesting a peripherally mediated anti-nociceptive action.
The analgesic effects of α-Myrcene are likely mediated through a complex interplay of various signaling pathways. Evidence suggests the involvement of the opioidergic system, as the analgesic effect of myrcene (B1677589) can be antagonized by naloxone.[1] Furthermore, the antagonism by yohimbine (B192690) suggests a role for α2-adrenergic receptors, which may lead to the release of endogenous opioids.[1] In the periphery, myrcene's interaction with cannabinoid receptors (CB1 and CB2) and potential modulation of TRP channels contribute to its anti-nociceptive profile.
References
Alpha-Myrcene vs. Limonene: A Comparative Analysis of Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticancer properties of two common terpenes, alpha-myrcene and limonene (B3431351). By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and limonene against various cancer cell lines as reported in the literature.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | A549 | Lung Adenocarcinoma | 0.5 µg/mL | [1] |
| HeLa | Cervical Carcinoma | Cytotoxic effects observed at 50 nM | [2][3][4] | |
| MCF-7 | Breast Carcinoma | Not specified, but cytotoxic effects observed | [1] | |
| SCC-9 | Oral Squamous Carcinoma | 10 µM | [1] | |
| Limonene | Caco-2 | Colorectal Adenocarcinoma | 18.6 µg/mL (136.6 µM) | [5] |
| HCT-116 | Colorectal Carcinoma | 74.1 µg/mL (0.5 mM) | [5] | |
| HL-60 | Leukemia | 0.75 mmol/L | N/A | |
| K562 | Leukemia | 0.75 mmol/L | N/A | |
| LS174T | Colon Cancer | Not specified, but induced apoptosis | [6][7] | |
| T24 | Bladder Cancer | 9 µM | [8] |
Mechanisms of Action: A Focus on Apoptosis
Both this compound and limonene have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for their anticancer activity. The table below compares their effects on key apoptotic proteins.
| Apoptotic Marker | This compound Effect | Limonene Effect | Citation |
| Bax (Pro-apoptotic) | Upregulation | Upregulation | [1] for Myrcene;[6][8][9][10] for Limonene |
| Bcl-2 (Anti-apoptotic) | Downregulation | Downregulation | [1] for Myrcene;[6][8][10] for Limonene |
| Caspases | Activation of Caspase-3 | Activation of Caspase-3 and -9 | [1] for Myrcene;[6][9][10] for Limonene |
Signaling Pathways
Limonene has been demonstrated to modulate key signaling pathways that are often dysregulated in cancer.[9] The Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival, are notable targets of limonene.[9] While this compound is known to induce apoptosis, its specific effects on these major signaling pathways are not as well-documented in the reviewed literature.
Limonene's Impact on Cancer Cell Signaling
Caption: Apoptotic pathway induced by this compound and limonene.
Experimental Protocols
This section provides an overview of common methodologies used to assess the anticancer properties of this compound and limonene.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment. [11]* Treatment: A stock solution of the terpene (this compound or limonene) is prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. The cells are then treated with the various concentrations of the terpene for a specified duration (e.g., 24, 48, or 72 hours). [11]* MTT Addition and Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 1 to 4 hours at 37°C. [6][7]* Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals. [6][7]* Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader. [6][7] dot
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) and treated with the desired concentrations of this compound or limonene for a specified time. [11]* Cell Harvesting: Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. [11]* Staining: The harvested cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. [6][7]* Incubation: The cells are incubated for 15 minutes at room temperature in the dark. [6][7]* Flow Cytometry Analysis: After incubation, 1X binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. [6][7]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling and apoptotic pathways.
-
Cell Lysis: After treatment with this compound or limonene, cells are washed with cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, p-Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
Both this compound and limonene demonstrate promising anticancer properties through the induction of apoptosis. Limonene's mechanisms of action have been more extensively studied, with clear evidence of its inhibitory effects on the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways. While this compound also effectively induces apoptosis by modulating Bax and Bcl-2 expression, further research is warranted to fully elucidate its impact on specific cancer-related signaling cascades. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop novel, plant-derived anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Synergistic Effects of Alpha-Myrcene with Cannabidiol in Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of alpha-myrcene and cannabidiol (B1668261) (CBD) when used in combination in preclinical arthritis models. The following sections detail the experimental data, methodologies, and underlying signaling pathways to evaluate the evidence for synergistic anti-arthritic effects.
Quantitative Data Summary
A key study by McDougall et al. (2022) in a rat model of adjuvant-induced monoarthritis provides the most direct evidence regarding the combined effects of myrcene (B1677589) and CBD. The data suggests that while myrcene alone exhibits analgesic and anti-inflammatory properties, the addition of a low dose of CBD did not produce a statistically significant synergistic or additive effect.[1][2][3]
Table 1: Comparison of Analgesic Effects in a Rat Monoarthritis Model
| Treatment Group | Pain Score (von Frey Hair Withdrawal Threshold) | Percentage Improvement vs. Vehicle |
| Vehicle | Baseline | N/A |
| Myrcene (1 mg/kg) | Significant Reduction | ~211% |
| Myrcene (5 mg/kg) | Significant Reduction | ~269% |
| Myrcene + CBD (200 µg) | Reduction similar to Myrcene alone | No significant improvement over Myrcene alone |
Data adapted from McDougall et al. (2022). The study found that while low-dose myrcene reduced hindlimb pain, the addition of cannabidiol (CBD) had no additional effect on these analgesic responses.[1][2][3]
Table 2: Comparison of Anti-Inflammatory Effects in a Rat Monoarthritis Model
| Treatment Group | Leukocyte Rolling (a measure of inflammation) | Percentage Reduction vs. Vehicle |
| Vehicle | Baseline | N/A |
| Myrcene | Significant Reduction | Data not specified in abstract |
| Myrcene + CBD (200 µg) | Reduction similar to Myrcene alone | No significant improvement over Myrcene alone |
Data adapted from McDougall et al. (2022). The study indicated that while low-dose myrcene reduced leukocyte rolling, the addition of cannabidiol (CBD) did not enhance this anti-inflammatory response.[1][2]
Experimental Protocols
The primary study evaluating the synergistic potential of myrcene and CBD utilized a well-established animal model of arthritis.
Rat Adjuvant Monoarthritis Model (McDougall et al., 2022)
-
Animal Model: Male Wistar rats were used for this study.[1][2]
-
Induction of Arthritis: Chronic arthritis was induced by an intra-articular injection of Freund's Complete Adjuvant into the right knee joint of the rats.[1][2]
-
Drug Administration: this compound (1 and 5 mg/kg) and cannabidiol (200 µg) were administered locally via subcutaneous injection.[1][2]
-
Assessment of Pain: Joint pain was measured using von Frey hair algesiometry, which assesses the withdrawal threshold to a mechanical stimulus.[1][2]
-
Assessment of Inflammation: Inflammation was evaluated through intravital microscopy to observe leukocyte trafficking (specifically leukocyte rolling) and laser speckle contrast analysis to measure blood flow.[1][2]
-
Histopathology: Joint histopathology was assessed to examine joint damage.[1][2]
-
Study Duration: Assessments were conducted on days 7 and 21 after the induction of arthritis.[1][2]
Signaling Pathways and Mechanisms of Action
While the direct synergistic effects in the studied arthritis model were not observed, both this compound and CBD have established anti-inflammatory and analgesic properties that are mediated through various signaling pathways.
This compound
This compound is a monoterpene with known anti-inflammatory and analgesic effects.[4] In the context of arthritis, its mechanisms include:
-
Anti-inflammatory Action: Myrcene has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin (B15479496) E-2 (PGE-2).[5] It can also reduce the expression of inflammatory enzymes like iNOS and matrix metalloproteinases (MMPs), while increasing the expression of their inhibitors (TIMPs) in chondrocytes.[5] This is achieved in part by decreasing the activation of key inflammatory signaling pathways like NF-κB and JNK.[5]
-
Analgesic Action: The pain-relieving effects of myrcene are believed to be mediated, at least in part, through the activation of cannabinoid receptors.[1][2]
Cannabidiol (CBD)
CBD is a non-intoxicating phytocannabinoid with well-documented anti-inflammatory and analgesic properties relevant to arthritis.[[“]][7] Its mechanisms are multifaceted and include:
-
Anti-inflammatory Action: CBD can reduce the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in synovial fibroblasts from patients with rheumatoid arthritis.[[“]][7] This effect is mediated through pathways involving the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) and modulation of intracellular calcium levels.[[“]][7]
-
Analgesic Action: CBD's pain-relieving effects are attributed to its interaction with various receptors, including cannabinoid receptors and non-cannabinoid receptors like TRPV1.[3][[“]]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the rat adjuvant monoarthritis model.
Potential Convergent Signaling Pathways
Caption: Potential convergent signaling pathways of α-Myrcene and CBD.
Conclusion
Based on the available preclinical data, the combination of this compound and cannabidiol did not demonstrate synergistic or enhanced anti-arthritic effects compared to myrcene alone in a rat model of monoarthritis.[1][2][3] While both compounds individually possess well-documented anti-inflammatory and analgesic properties acting through various molecular pathways, the "entourage effect" was not observed at the dosages tested in this specific context.[2]
For researchers and drug development professionals, this highlights the importance of empirical testing for synergistic effects rather than assuming them based on shared therapeutic properties. Future studies could explore different dosage ratios, administration routes, or other arthritis models to further investigate the potential for interaction between myrcene and CBD. The current evidence, however, suggests that for arthritis, the therapeutic benefits of their combination may not exceed the effects of myrcene administered alone.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene Myrcene in Rat Adjuvant Monoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Cannabidiol (CBD): a killer for inflammatory rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the DNA-Binding Affinity of α-Myrcene: A Comparative Spectrophotometric Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the potential DNA-binding affinity of the monoterpene α-Myrcene using spectrophotometric methods. In the absence of direct experimental data confirming this interaction, we present a comparative approach. This guide details the established spectrophotometric signatures of well-characterized DNA-binding agents—the intercalator Doxorubicin and the minor groove binder Hoechst 33258—to serve as benchmarks. By following the detailed experimental protocols herein, researchers can systematically investigate whether α-Myrcene interacts with DNA and characterize the nature of such a potential interaction.
Comparative Analysis of DNA-Binding Agents
Spectrophotometry offers a robust and accessible set of techniques to characterize the binding of small molecules to DNA. The binding mode of a ligand to DNA can be inferred from changes in the absorbance (UV-Visible spectroscopy) or fluorescence emission (fluorescence spectroscopy) of the molecule or a fluorescent probe. Below is a summary of expected quantitative data for two standard compounds representing different binding modes.
Table 1: Comparative Spectrophotometric Data for Known DNA-Binding Agents
| Spectroscopic Technique | Parameter | Doxorubicin (Intercalator) | Hoechst 33258 (Minor Groove Binder) | Expected for α-Myrcene (Hypothetical) |
| UV-Visible Absorption Spectroscopy | Spectral Shift (Δλ) | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) or minor shift | To be determined |
| Absorbance Change | Hypochromism (Decreased Absorbance) | Hyperchromism or Hypochromism | To be determined | |
| Binding Constant (Kb) | ~105 - 106 M-1 | ~107 - 108 M-1 | To be determined | |
| Fluorescence Spectroscopy | Emission Change | Quenching of intrinsic fluorescence | Significant enhancement of fluorescence | To be determined |
| Competitive Displacement (vs. EtBr) | Decrease in Ethidium (B1194527) Bromide fluorescence | Little to no decrease in Ethidium Bromide fluorescence | To be determined |
Experimental Protocols
Detailed methodologies for UV-Visible absorption titration and fluorescence spectroscopy are provided below. These protocols are designed to be adapted for testing the DNA-binding potential of α-Myrcene.
UV-Visible Absorption Titration
This method is used to monitor the changes in the absorption spectrum of a compound upon the addition of DNA.
Objective: To determine if α-Myrcene binds to DNA and to calculate the intrinsic binding constant (Kb).
Materials:
-
α-Myrcene stock solution of known concentration.
-
Calf Thymus DNA (CT-DNA) stock solution of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Spectrophotometer and quartz cuvettes.
Protocol:
-
Prepare a series of solutions with a fixed concentration of α-Myrcene and increasing concentrations of CT-DNA.
-
Incubate the solutions at a constant temperature to allow binding to reach equilibrium.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Monitor for changes in the absorption maximum (spectral shift) and intensity (hypochromism or hyperchromism).
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].
Fluorescence Spectroscopy
Fluorescence spectroscopy can be employed in two ways: by monitoring the intrinsic fluorescence of the test compound or through a competitive binding assay using a fluorescent DNA probe like Ethidium Bromide (EtBr).
Objective: To investigate the binding mode of α-Myrcene and to quantify its binding affinity.
Materials:
-
α-Myrcene stock solution.
-
CT-DNA stock solution.
-
Ethidium Bromide (EtBr) stock solution.
-
Fluorometer and quartz cuvettes.
Protocol for Intrinsic Fluorescence (if α-Myrcene is fluorescent):
-
Record the fluorescence emission spectrum of a fixed concentration of α-Myrcene in the buffer.
-
Titrate with increasing concentrations of CT-DNA and record the emission spectrum after each addition.
-
Observe any quenching or enhancement of the fluorescence intensity.
-
Calculate the binding constant using the Stern-Volmer equation if quenching is observed.
Protocol for Competitive Binding Assay with Ethidium Bromide:
-
Prepare a solution of CT-DNA and Ethidium Bromide and measure its fluorescence intensity. The fluorescence of EtBr is significantly enhanced when intercalated into DNA.
-
Add increasing concentrations of α-Myrcene to the CT-DNA-EtBr complex.
-
Record the fluorescence intensity after each addition.
-
A significant decrease in fluorescence intensity suggests that α-Myrcene displaces EtBr from the DNA, indicating a competitive binding mode, likely intercalation.[1][2]
-
The binding affinity can be quantified using the quenching data.
Visualizing the Workflow and Potential Pathway
The following diagrams illustrate the experimental workflow for assessing DNA binding and a potential signaling pathway that could be affected by a DNA-binding compound.
Caption: Experimental workflow for spectrophotometric analysis of α-Myrcene-DNA interaction.
References
Comparative Efficacy of Alpha-Myrcene and Other Monoterpenes as Anti-Proliferative Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative efficacy of the monoterpene alpha-Myrcene against other notable monoterpenes. The information presented is supported by experimental data from various scientific studies, detailing methodologies and key findings to facilitate further research and development in cancer therapeutics.
Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant attention for their potential anti-cancer properties.[1][2] Among these, this compound (β-myrcene) has demonstrated cytotoxic effects against a range of cancer cell lines.[1] This guide synthesizes available data to compare its efficacy with other well-studied monoterpenes such as carvacrol (B1668589), thymol (B1683141), linalool (B1675412), D-limonene, and α-pinene.
Data Presentation: Comparative Anti-Proliferative Activity
The anti-proliferative activity of monoterpenes is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of this compound and other monoterpenes across various human cancer cell lines. Lower IC50 values indicate higher potency.
| Monoterpene | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | SCC-9 | Oral Squamous Carcinoma | 10 µM | [2] |
| A549 | Lung Adenocarcinoma | ~0.5 µg/mL | [2] | |
| HeLa | Cervical Carcinoma | Effective at 10-100 nM | [3] | |
| MCF-7 | Breast Adenocarcinoma | Cytotoxic Effects Observed | [1] | |
| HT-29 | Colon Adenocarcinoma | Cytotoxic Effects Observed | [1] | |
| P388 | Leukemia | Cytotoxic Effects Observed | [1] | |
| Carvacrol | P-815 | Mastocytoma | 0.09 µM | [4] |
| K-562 | Chronic Myelogenous Leukemia | 0.11 µM | [4] | |
| CEM | Acute T Lymphoblastic Leukemia | 0.11 µM | [4] | |
| MCF-7 | Breast Adenocarcinoma | 0.26 µM | [4] | |
| MCF-7 gem | Gemcitabine-resistant Breast Cancer | 0.28 µM | [4] | |
| Thymol | P-815 | Mastocytoma | 0.15 µM | [4] |
| K-562 | Chronic Myelogenous Leukemia | 0.18 µM | [4] | |
| CEM | Acute T Lymphoblastic Leukemia | 0.19 µM | [4] | |
| MCF-7 | Breast Adenocarcinoma | 0.45 µM | [4] | |
| MCF-7 gem | Gemcitabine-resistant Breast Cancer | 0.87 µM | [4] | |
| Linalool | OECM 1 | Oral Cancer | 10 µM | [5] |
| D-Limonene | A549 | Lung Adenocarcinoma | Induces Apoptosis | [5] |
| Thymoquinone | A549 | Lung Adenocarcinoma | 47 ± 0.09 µM | [5] |
| α-Pinene | PA-1 | Ovarian Cancer | Induces G2/M arrest and apoptosis | [5] |
| HepG2 | Liver Cancer | Induces G2/M arrest and apoptosis | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the anti-proliferative effects of monoterpenes.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of monoterpenes on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Monoterpene stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the monoterpenes. A vehicle control (medium with the solvent used to dissolve the monoterpenes) should be included.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate compensation settings to differentiate the fluorescent signals.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that only DNA is stained by PI.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of monoterpenes are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Intrinsic Apoptosis Pathway Induced by this compound
Studies have indicated that this compound induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway activated by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some monoterpenes have been shown to inhibit this pathway. For instance, linalool has been reported to decrease the expression of p-PI3K and p-AKT.[5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by monoterpenes.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain monoterpenes, such as α-pinene, have been shown to modulate this pathway.[5]
Caption: Modulation of the MAPK/ERK pathway by monoterpenes.
Conclusion
The available data suggest that this compound possesses significant anti-proliferative activity against a variety of cancer cell lines, with its efficacy being comparable to or, in some cases, potentially greater than other monoterpenes. Its primary mechanism of action appears to be the induction of apoptosis via the intrinsic pathway. While other monoterpenes like carvacrol and thymol exhibit potent cytotoxicity at very low concentrations, the broader therapeutic window and specific mechanisms of this compound warrant further investigation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of monoterpenes in oncology. Future studies should focus on direct, head-to-head comparative analyses of these compounds across a wider panel of cancer cell lines and in in vivo models to establish a more definitive efficacy profile.
References
- 1. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Sedative Properties of Alpha-Myrcene: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the sedative effects of alpha-Myrcene across various rodent strains, providing researchers, scientists, and drug development professionals with essential data and experimental protocols to replicate and build upon existing findings. This compound, a naturally occurring monoterpene found in numerous plants, has demonstrated significant sedative, muscle relaxant, and anxiolytic properties in preclinical studies. Understanding its effects in different animal models is crucial for its potential development as a therapeutic agent.
Comparative Analysis of Sedative Effects
The sedative properties of this compound have been evaluated in several rodent strains, with notable differences in efficacy and methodology. The following tables summarize key quantitative data from various studies, highlighting the impact of dosage, administration route, and rodent strain on the observed sedative effects.
| Rodent Strain | Dose (mg/kg) | Route of Administration | Test | Key Findings | Reference |
| Wistar Rats | 1000 | Oral (p.o.) | Pentobarbital-induced sleeping time | Increased sleeping time to 131 +/- 15 min (vs. 64 +/- 15 min in controls) | [1] |
| Wistar Rats | 100, 300, 500 | Oral (p.o.) | General reproductive performance | No significant sedative effects noted at these doses in the context of this study. | [2][3][4] |
| Sprague-Dawley Rats | 200 | Not specified | Rota-rod test | 48% decrease in time on the rod, indicating motor impairment. | [5] |
| Sprague-Dawley Rats | up to 300 | Oral (in diet) | 90-day toxicity study | No clinical signs of sedative toxicity reported. | [5] |
| F344/N Rats | 250, 500, 1000 | Gavage | 2-year study | Information on sedative effects not detailed. | [5] |
| Swiss Mice | Not specified | Not specified | Pentylenetetrazol-induced convulsions | Increased latency to convulsions, suggesting some CNS depressant effect. | [5] |
| C57BL/6J Mice | 200 | Not specified | Cerebral ischemia/reperfusion injury study | Neuroprotective effects noted; specific sedative data not provided. | [5] |
| B6C3F1 Mice | 250, 500, 1000 | Gavage | 2-year study | Information on sedative effects not detailed. | [5] |
| General Mice | 200 | Not specified | Barbiturate-induced sleep time | Prolonged sleep time by 2.6 times. | [5] |
| General Mice | 10 | Intraperitoneal (i.p.) | Acute pain tests | Produced antinociception, suggesting central nervous system effects. | [5] |
Experimental Protocols
To ensure the replicability of these findings, detailed methodologies for key experiments are provided below.
Pentobarbital-Induced Sleeping Time
This test assesses the hypnotic effects of a substance by measuring the duration of sleep induced by a standard dose of pentobarbital (B6593769).
-
Animals: Male Wistar rats are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Administration:
-
Administer this compound (e.g., 1.0 g/kg, p.o.) or vehicle control one hour before the pentobarbital injection.
-
Administer pentobarbital (e.g., 40 mg/kg, i.p.).
-
-
Measurement:
-
Record the time between the loss and recovery of the righting reflex. The loss of the righting reflex is defined as the inability of the animal to return to an upright position when placed on its back.
-
The duration of sleep is the time from the loss to the recovery of this reflex.
-
Open Field Test
This assay is used to evaluate general locomotor activity and anxiety-like behavior. A decrease in movement can be indicative of sedation.
-
Apparatus: A square arena (e.g., 40x40x30 cm for mice) with the floor divided into central and peripheral zones.
-
Acclimatization: Allow animals to habituate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set period (e.g., 5-10 minutes) using a video camera.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the central versus peripheral zones.
-
Frequency of rearing and grooming behaviors.
-
Rota-Rod Test
This test is employed to assess motor coordination and balance, which can be impaired by sedative compounds.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Training: Animals should be trained on the apparatus for a few days prior to the test to ensure they can perform the task.
-
Procedure:
-
Administer this compound or vehicle control at a predetermined time before the test.
-
Place the animal on the rotating rod.
-
Record the latency to fall off the rod.
-
Signaling Pathways and Mechanisms of Action
The sedative effects of this compound are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system, primarily the GABAergic and serotonergic systems.
GABAergic System
This compound is thought to enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain. It may act as a positive allosteric modulator at GABA-A receptors, increasing the receptor's affinity for GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This results in a dampening of neuronal excitability and subsequent sedation.
Proposed GABAergic pathway of this compound's sedative action.
Serotonergic System
Recent studies suggest that this compound may also modulate the serotonergic system. It has been shown to increase levels of serotonin (B10506) (5-HT) in the brain.[6][7] This could contribute to its sedative and anxiolytic effects, potentially through the activation of 5-HT1A receptors, which are known to be involved in the regulation of sleep and mood.[6][7]
Hypothesized serotonergic pathway involved in this compound's effects.
Experimental Workflow
A typical workflow for investigating the sedative effects of this compound in a rodent model is outlined below.
General experimental workflow for assessing sedative effects.
This guide provides a foundational overview for researchers investigating the sedative properties of this compound. The presented data and protocols encourage standardized methodologies to facilitate more direct comparisons across studies and rodent strains, ultimately accelerating our understanding of this promising natural compound.
References
- 1. Neurobehavioral study of the effect of beta-myrcene on rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Study of the effects of beta-myrcene on rat fertility and general reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Myrcene as a Sedative-Hypnotic Component from Lavender Essential Oil in DL-4-Chlorophenylalanine-Induced-Insomnia Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Validation of α-Myrcene's Interaction with Cannabinoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro studies investigating the interaction of the terpene α-myrcene with cannabinoid receptors CB1 and CB2. The findings from multiple experimental approaches are summarized, offering objective data and detailed methodologies to inform future research and drug development endeavors.
Recent interest in the therapeutic potential of cannabis constituents beyond Δ⁹-tetrahydrocannabinol (THC) has led to investigations into the pharmacological activity of terpenes. α-Myrcene, one of the most abundant terpenes in many cannabis strains, has been of particular interest due to its reported analgesic, anti-inflammatory, and sedative effects.[1] A key question has been whether these effects are mediated through direct interaction with the cannabinoid receptors, similar to THC.
This guide synthesizes the current in vitro evidence, which points towards a lack of direct binding and activation of CB1 and CB2 receptors by α-myrcene. While in vivo studies suggest an engagement of the endocannabinoid system, in vitro assays have consistently failed to demonstrate a direct interaction.[2][3][4]
Comparative Analysis of In Vitro Findings
The following table summarizes the quantitative data from key in vitro assays used to characterize the interaction of α-myrcene and other well-known cannabinoid ligands with CB1 and CB2 receptors. The data consistently demonstrates that α-myrcene does not exhibit binding affinity or functional activity at these receptors.
| Compound | Assay Type | Receptor | Key Parameter | Value | Conclusion |
| α-Myrcene | TRUPATH G-protein activation assay | CB1 | % Activation vs. CP 55,940 | No significant activation | Does not directly activate CB1 receptors.[2][3][4] |
| α-Myrcene | Radioligand Displacement Assay | CB1 | Displacement of [³H]CP 55,940 | No displacement observed | Does not bind to the orthosteric site of the CB1 receptor.[4] |
| α-Myrcene | cAMP Accumulation Assay | CB1 | Inhibition of forskolin-induced cAMP | No inhibition observed | Does not act as an agonist to inhibit adenylyl cyclase through CB1.[4] |
| CP 55,940 (Agonist) | Radioligand Binding Assay | CB1/CB2 | Kᵢ | Low nM range | High-affinity agonist for both CB1 and CB2 receptors.[5] |
| Rimonabant (Antagonist) | Radioligand Binding Assay | CB1 | Kᵢ | Low nM range | High-affinity antagonist/inverse agonist for the CB1 receptor. |
| Δ⁹-THC | Radioligand Binding Assay | CB1/CB2 | Kᵢ | Low nM range | Partial agonist with high affinity for both CB1 and CB2 receptors.[5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on established and widely used methods in the field of cannabinoid pharmacology.[5][6][7]
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[7]
-
Radioligand (e.g., [³H]CP 55,940).
-
Test compound (α-myrcene).
-
Non-specific binding control (e.g., 10 µM WIN-55,212-2).[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[5]
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (α-myrcene) in assay buffer.
-
In a 96-well plate, add the test compound, a fixed concentration of the radioligand, and the cell membrane preparation.[6]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[6]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[5][6]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, following receptor activation. Cannabinoid receptors are Gᵢ/ₒ-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6]
Materials:
-
Cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells).[8]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (α-myrcene).
-
Control agonist (e.g., CP 55,940).[9]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
cAMP detection kit (e.g., HTRF, EIA).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with the PDE inhibitor for a short period.
-
Add the test compound (α-myrcene) at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data is typically normalized to the response produced by a known agonist.
TRUPATH G-Protein Activation Assay
This is a bioluminescence resonance energy transfer (BRET)-based assay that directly measures G-protein activation upon receptor engagement. It provides insights into the efficacy of a compound in initiating the first step of the signaling cascade.
Materials:
-
HEK293T cells co-transfected with constructs for the CB1 receptor and the TRUPATH BRET sensor system (e.g., Gα-Rluc8, Gβ, and Gγ-GFP2).
-
Test compound (α-myrcene).
-
Control agonist (e.g., CP 55,940).
-
BRET substrate (e.g., coelenterazine (B1669285) h).
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the test compound (α-myrcene) or control agonist.
-
Add the BRET substrate.
-
Measure the BRET signal (ratio of GFP2 emission to Rluc8 emission) using a plate reader.
-
An increase in the BRET ratio indicates G-protein activation.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: Simplified cannabinoid receptor signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical relationship in the in vitro validation of α-myrcene.
Conclusion
The collective in vitro evidence strongly indicates that α-myrcene does not act as a direct agonist or allosteric modulator of cannabinoid receptors CB1 and CB2. While the analgesic and other therapeutic effects observed in vivo may involve the endocannabinoid system, the mechanism does not appear to be through direct receptor interaction.[4] Future research should focus on exploring alternative mechanisms of action, such as potential interactions with other receptors (e.g., TRPV1) or indirect modulation of the endocannabinoid system.[4][10][11] This guide provides the foundational data and methodologies for researchers to build upon these findings and further elucidate the complex pharmacology of α-myrcene.
References
- 1. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. healthrcb.com [healthrcb.com]
- 11. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the antioxidant capacity of alpha-Myrcene and γ-terpinene
A Comparative Analysis of the Antioxidant Capacity of α-Myrcene and γ-Terpinene
Published: December 19, 2025
This guide provides a detailed comparative analysis of the antioxidant properties of two common monoterpenes, α-Myrcene and γ-Terpinene. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, an examination of their antioxidant mechanisms, and detailed protocols for key assessment assays.
Introduction to α-Myrcene and γ-Terpinene
α-Myrcene (or β-myrcene) and γ-terpinene are isomeric monoterpene hydrocarbons found in the essential oils of numerous plants. Myrcene (B1677589) is a major constituent of plants like hops, cannabis, and lemongrass, and is utilized as a flavoring and aroma agent.[1] γ-Terpinene is prevalent in citrus fruits and herbs such as oregano and thyme.[2] Both compounds are recognized for various biological activities, with growing interest in their potential as natural antioxidants to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.[3][4][5] This guide compares their antioxidant capacities based on evidence from common in vitro assays and explores their distinct mechanisms of action.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of α-Myrcene and γ-Terpinene has been evaluated using several standard in vitro assays. These assays typically measure the ability of a compound to scavenge stable free radicals or reduce oxidized metal ions. The data presented below summarizes findings from direct chemical assays.
However, it is crucial to note that the antioxidant activity of these compounds is not limited to direct radical scavenging. Myrcene, in particular, demonstrates significant protective effects in cellular and in vivo models, which may not be fully reflected in these chemical assays.[3][6]
Table 1: Summary of In Vitro Antioxidant Activity
| Assay Method | α-Myrcene | γ-Terpinene | Reference Compound (Positive Control) |
| DPPH Radical Scavenging Activity | 29.22 ± 6.0% inhibition (at 200 μg/mL)[6] | IC₅₀: 86.8 μg/mL | Ascorbic Acid (IC₅₀: 26.23 ± 0.16 μM)[6] |
| ABTS Radical Cation Scavenging Activity | No inhibition detected (at 200 μg/mL)[6] | IC₅₀: 25.1 μg/mL | Ascorbic Acid (IC₅₀: 30.71 ± 0.24 μM)[6] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available in reviewed sources | Moderate activity reported | Trolox (Used for standard curve) |
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC₅₀ value indicates higher antioxidant activity.
-
Note: Direct comparison of IC₅₀ values with % inhibition is not possible. The data suggests that in direct chemical assays, γ-terpinene exhibits more potent radical scavenging activity than α-myrcene.[6]
Mechanisms of Antioxidant Action
While in vitro assays provide a baseline, the mechanisms through which myrcene and γ-terpinene exert their antioxidant effects are distinct and complex.
α-Myrcene: Cellular Protection and Anti-inflammatory Pathways
Myrcene's antioxidant effects appear to be primarily indirect and are more evident in cellular or in vivo models.[3] It protects cells from oxidative damage by modulating endogenous defense systems and signaling pathways.[7][8]
-
Cellular Protection: Myrcene has shown a significant cytoprotective effect against H₂O₂-induced oxidative damage in human keratinocyte cells (HaCaT).[6]
-
Anti-inflammatory Action: Oxidative stress is closely linked to inflammation. Myrcene acts as a powerful anti-inflammatory agent by inhibiting prostaglandin (B15479496) E-2 (PGE-2).[3] It can also suppress the activation of mitogen-activated protein kinases (MAPKs), which are triggered by reactive oxygen species (ROS) and lead to cellular damage.[3]
-
Modulation of Signaling Pathways: In a rodent model of Parkinson's disease, myrcene treatment was found to restore antioxidant defenses, reduce lipid peroxidation, and favorably modulate the mTOR signaling pathway, which is crucial for neuronal homeostasis.[7][8]
Caption: α-Myrcene's indirect antioxidant and anti-inflammatory mechanism.
γ-Terpinene: Direct Scavenging and Synergistic Regeneration
γ-Terpinene demonstrates notable antioxidant activity both directly and through a unique synergistic mechanism with other antioxidants.
-
Direct Radical Scavenging: As shown in the quantitative data, γ-terpinene is effective at scavenging free radicals in DPPH and ABTS assays.
-
Synergistic Activity: A key mechanism for γ-terpinene is its ability to regenerate "primary" chain-breaking antioxidants, such as α-tocopherol (Vitamin E).[9][10] During its own oxidation, γ-terpinene generates hydroperoxyl radicals (HOO•). These radicals can then donate a hydrogen atom to a spent tocopheroxyl radical, thereby regenerating the active tocopherol, which can then continue to neutralize lipid peroxyl radicals.[2][9] This synergistic action makes γ-terpinene particularly effective in preventing lipid peroxidation.[11]
Caption: Synergistic antioxidant mechanism of γ-Terpinene with α-Tocopherol.
Detailed Experimental Protocols
The following sections provide standardized methodologies for the three most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet-colored, to the pale yellow DPPH-H by an antioxidant.[12] The change in color is measured spectrophotometrically at ~517 nm.[13][14]
Protocol:
-
Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol). The absorbance of this solution at 517 nm should be approximately 1.0.[12]
-
Sample Preparation: Prepare stock solutions of the test compounds (α-Myrcene, γ-Terpinene) and a positive control (e.g., Ascorbic Acid) and perform serial dilutions to obtain a range of concentrations.[12]
-
Reaction: In a 96-well plate, add a specific volume of the test sample or standard to a larger volume of the DPPH working solution (e.g., 100 µL sample + 100 µL DPPH).[12] A blank well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12][13]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[12] The IC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[15] The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured at ~734 nm.[16]
Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13][16]
-
Reagent Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol (B129727) or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the sample or standard to a large volume of the diluted ABTS•+ solution (e.g., 5 µL sample + 3.995 mL ABTS•+ solution).[16]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6-30 minutes) in the dark.[13][16]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percent inhibition of absorbance. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.[15]
Caption: Experimental workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at low pH.[17] This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at ~593 nm.[18]
Protocol:
-
Reagent Preparation: Prepare the fresh FRAP working reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 volume ratio.[19]
-
Standard Curve: Prepare a standard curve using a ferrous sulfate (B86663) (FeSO₄) solution of known concentrations.[19]
-
Sample Preparation: Prepare solutions of the test compounds.
-
Reaction: Add a small volume of the sample or standard to the FRAP working reagent (e.g., 10 µL sample + 220 µL FRAP reagent).[18]
-
Incubation: Incubate the mixture for a specified time (e.g., 4-30 minutes) at room temperature or 37°C.[18][20]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[18]
-
Calculation: Compare the absorbance of the samples to the ferrous iron standard curve to determine the FRAP value, typically expressed as µM Fe²⁺ equivalents.[21]
Caption: Experimental workflow for the FRAP assay.
Conclusion
The comparative analysis of α-Myrcene and γ-Terpinene reveals distinct profiles of antioxidant activity.
-
γ-Terpinene demonstrates efficacy as a direct free radical scavenger in common chemical assays like DPPH and ABTS. Its most compelling feature is its ability to act synergistically, regenerating primary antioxidants like α-tocopherol, making it a potent inhibitor of lipid peroxidation.[9]
-
α-Myrcene shows weak activity in direct radical scavenging assays.[6] However, its antioxidant potential is significant in biological systems, where it provides cytoprotection and mitigates oxidative stress by modulating key anti-inflammatory and cellular signaling pathways.[3][7][8]
For researchers and drug development professionals, the choice between these terpenes depends on the target application. γ-Terpinene may be more suitable for applications requiring direct radical scavenging or for stabilizing lipid-rich formulations. α-Myrcene, conversely, represents a promising candidate for therapeutic strategies aimed at mitigating diseases where oxidative stress and inflammation are intertwined, requiring a biological, cell-modulating response rather than simple chemical quenching of radicals. Future research should focus on in vivo studies to further elucidate the synergistic potential and therapeutic applications of both compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of gamma-terpinene: A review | Research, Society and Development [rsdjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Cytoprotective Potential of the Essential Oil Pistacia lentiscus var. chia and Its Major Components Myrcene and α-Pinene | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Myrcene Salvages Rotenone-Induced Loss of Dopaminergic Neurons by Inhibiting Oxidative Stress, Inflammation, Apoptosis, and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergic antioxidant activity of γ-terpinene with phenols and polyphenols enabled by hydroperoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Mechanism of inhibition of lipid peroxidation by gamma-terpinene, an unusual and potentially useful hydrocarbon antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. pnrjournal.com [pnrjournal.com]
- 20. assaygenie.com [assaygenie.com]
- 21. cellbiolabs.com [cellbiolabs.com]
Evaluating the Synergistic Antibacterial Activity of α-Myrcene with Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach involves the use of natural compounds, such as terpenes, in combination with existing antibiotics to enhance their efficacy. This guide provides a comprehensive evaluation of the synergistic antibacterial activity of α-Myrcene, a naturally occurring monoterpene, with standard antibiotics. The information presented herein is based on available experimental data and is intended to inform further research and development in this critical area.
Data Presentation: Synergistic Activity of α-Myrcene with Antibiotics
The following tables summarize the quantitative data from studies evaluating the synergistic interactions between α-Myrcene and various antibiotics against different bacterial strains. The primary metric for synergy is the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of α-Myrcene, often quantified by the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is typically considered synergistic.
| Bacterium | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with α-Myrcene (µg/mL) | Fold Decrease in MIC | FIC Index | Reference |
| Mycobacterium tuberculosis | Ethambutol | 3.9 | 0.475 | 8.2 | Not Reported | [1] |
| Mycobacterium tuberculosis | Isoniazid | 15 | 0.475 | 31.6 | Not Reported | [1] |
| Mycobacterium tuberculosis | Rifampicin | 0.475 | 0.237 | 2 | Not Reported | [1] |
| Staphylococcus aureus | Penicillin | Not Reported | Not Reported | Negligible clinical effect | Not Reported | [2] |
| Escherichia coli | Penicillin | Not Reported | Not Reported | Antagonism | Not Reported | [2] |
Note: The available quantitative data on the synergistic effects of α-Myrcene with a broad range of antibiotics and bacteria is currently limited. The study on Mycobacterium tuberculosis indicates a significant synergistic potential, while findings for S. aureus and E. coli with penicillin were less promising.[1][2] Further research is required to fully elucidate the spectrum of this synergistic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to evaluate antibacterial synergy.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[3][4][5]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the combination of α-Myrcene and a standard antibiotic.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of α-Myrcene and the antibiotic in an appropriate solvent.
-
Prepare a two-fold serial dilution of both α-Myrcene and the antibiotic in a 96-well microtiter plate. The antibiotic is typically diluted along the x-axis, and α-Myrcene along the y-axis.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight in a suitable broth medium.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL (colony-forming units per milliliter).
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive controls (bacteria with no antimicrobial agents) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each agent:
-
FIC of α-Myrcene = (MIC of α-Myrcene in combination) / (MIC of α-Myrcene alone)
-
FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
-
Calculate the FIC index:
-
FIC Index = FIC of α-Myrcene + FIC of Antibiotic
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to 4.0: Indifference
-
4.0: Antagonism[6]
-
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time and can be used to confirm synergistic interactions.[7][8]
Objective: To assess the rate of bacterial killing by α-Myrcene and an antibiotic, alone and in combination.
Methodology:
-
Preparation of Cultures:
-
Prepare a bacterial suspension in the logarithmic phase of growth at a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Exposure to Antimicrobials:
-
Add α-Myrcene, the antibiotic, or the combination of both at their respective MICs (or sub-MICs) to separate flasks containing the bacterial culture.
-
Include a growth control flask without any antimicrobial agents.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 24 hours.
-
Count the number of viable colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Biofilm Inhibition and Eradication Assays
These assays evaluate the ability of α-Myrcene and antibiotics to prevent biofilm formation or destroy pre-formed biofilms.
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC).
Methodology for Biofilm Inhibition:
-
Preparation of Plates:
-
Add serial dilutions of α-Myrcene, the antibiotic, and their combination to the wells of a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells to remove planktonic bacteria.
-
Stain the remaining biofilm with a dye such as crystal violet.
-
Solubilize the stain and measure the absorbance using a microplate reader.
-
The MBIC is the lowest concentration that prevents biofilm formation.
-
Methodology for Biofilm Eradication:
-
Biofilm Formation:
-
Allow biofilms to form in a 96-well plate for 24-48 hours as described above.
-
-
Treatment:
-
Remove the planktonic bacteria and add fresh media containing serial dilutions of α-Myrcene, the antibiotic, or their combination to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
-
Quantification:
-
Quantify the remaining biofilm using the crystal violet method as described above.
-
The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.
-
Visualizations: Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflow for evaluating synergistic antibacterial activity and a hypothesized mechanism of action.
Caption: Experimental workflow for assessing synergistic antibacterial activity.
Caption: Hypothesized mechanism of α-Myrcene's synergistic action.
The proposed mechanism suggests that α-Myrcene, a lipophilic terpene, may disrupt the bacterial cell membrane, thereby increasing its permeability.[2] This enhanced permeability could facilitate the entry of the antibiotic into the cell, allowing it to reach its intracellular target more effectively. Additionally, some terpenes have been shown to inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell. While not yet specifically demonstrated for α-Myrcene, this remains a plausible contribution to its synergistic activity. Further investigation into the precise molecular interactions and signaling pathways is warranted.
References
- 1. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300 [mdpi.com]
- 7. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Alpha-Myrcene and Linalool in Preclinical Anxiety Models
A comprehensive review of their anxiolytic potential, mechanisms of action, and experimental evidence for researchers and drug development professionals.
In the quest for novel anxiolytic agents with favorable safety profiles, the scientific community has turned its attention to naturally occurring terpenes, such as alpha-myrcene and linalool (B1675412). Both compounds, found in a variety of plants including cannabis, hops, and lavender, have demonstrated potential for alleviating anxiety-like behaviors in preclinical studies. This guide provides an objective, data-driven comparison of their performance in established anxiety models, detailed experimental protocols, and insights into their underlying mechanisms of action.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic effects of both this compound and linalool have been predominantly evaluated using rodent models, primarily the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) tests. These models are based on the natural aversion of rodents to open, brightly lit spaces and their preference for enclosed, dark areas. Anxiolytic compounds typically increase the time spent and the number of entries into the open or illuminated compartments.
While both terpenes have shown anxiolytic properties, the existing body of research suggests that linalool has been more extensively studied for its anti-anxiety effects, with a more consistent demonstration of efficacy across various studies.[1][2] Research on myrcene's anxiolytic potential has yielded some conflicting results, with its sedative properties being more consistently reported.[3][4]
A recent study directly comparing the two terpenes in mice revealed interesting sex-dependent effects. Both linalool and β-myrcene demonstrated anxiolytic effects in female mice when administered via repeated vapor exposure over 30 minutes. In contrast, male mice only exhibited anxiolytic responses to a single, acute vapor administration of either terpene.[2][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic effects of linalool and this compound.
Table 1: Anxiolytic Effects of Linalool in Preclinical Models
| Animal Model | Species/Strain | Dose & Route | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Mice | Inhalation (200 µL) | Significantly increased time spent and entries into open arms. | [7][8] |
| Light-Dark Box (LDB) | Mice | Inhalation (200 µL) | Significantly increased time spent in the light box and number of entries. | [7][8][9] |
| Light-Dark Box (LDB) | Mice | Inhalation (1% and 3%) | Reduced anxiety-like behaviors. | [10] |
| Social Interaction | Mice | Inhalation | Increased social interaction. | [11] |
Table 2: Anxiolytic and Sedative Effects of this compound in Preclinical Models
| Animal Model | Species/Strain | Dose & Route | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Mice | Vapor Inhalation | Anxiolytic effects observed in female mice with repeated exposure and in male mice with a single exposure. | [2][5][6] |
| Elevated Plus Maze (EPM) | Mice | 200 mg/kg | Decreased exploratory behavior. | [12] |
| Barbiturate-induced sleeping time | Mice | 200 mg/kg | Increased sleeping time by approximately 2.6 times. | [12] |
Mechanisms of Action
The anxiolytic effects of both linalool and this compound are believed to be mediated through their modulation of key neurotransmitter systems in the central nervous system (CNS).
Linalool: The primary mechanism of action for linalool's anxiolytic effects involves the GABAergic system .[13] It has been shown to potentiate GABAergic currents, enhancing the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain.[14][15] This action is similar to that of benzodiazepines, a class of commonly prescribed anxiolytic drugs. However, some studies suggest that linalool's effects are not mediated by the benzodiazepine (B76468) site on the GABA-A receptor.[16][17] Furthermore, linalool has been shown to inhibit the glutamatergic system by reducing glutamate (B1630785) release and uptake, which could contribute to its calming effects.[18][19][20] There is also evidence for its interaction with the serotonergic system through binding to the serotonin (B10506) transporter (SERT).[17]
This compound: The anxiolytic and sedative effects of myrcene (B1677589) are also linked to the GABAergic system .[21] It is suggested that myrcene may enhance the effects of GABA at the GABA-A receptor. Additionally, some research points towards a potential interaction with the serotonergic system .[22] Myrcene is also known for its sedative and muscle-relaxant properties, which may contribute to its overall calming effects.[4][12]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for the anxiolytic effects of linalool and this compound.
Caption: Proposed signaling pathways for the anxiolytic effects of linalool.
Caption: Proposed signaling pathways for the anxiolytic effects of this compound.
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, this section details the methodologies employed in the key experiments cited.
Elevated Plus Maze (EPM)
The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[3][23][24][25]
-
Apparatus: A plus-shaped maze elevated above the ground, typically with two open arms and two arms enclosed by walls.
-
Procedure: A rodent is placed in the center of the maze, and its behavior is recorded for a set period (usually 5 minutes).
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Caption: Experimental workflow for the Elevated Plus Maze test.
Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety-like behavior.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure: An animal is placed in the dark compartment, and its movement between the two compartments is recorded for a set duration.
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the compartments.
-
Latency to first enter the light compartment.
-
-
Interpretation: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[10]
Caption: Experimental workflow for the Light-Dark Box test.
Conclusion
Both this compound and linalool show promise as potential anxiolytic agents based on preclinical evidence. Linalool appears to have a more robust and consistently demonstrated anxiolytic profile in the literature, with a well-supported mechanism of action involving the GABAergic and glutamatergic systems. The anxiolytic effects of this compound are also evident, though the data is less extensive and sometimes conflicting, with its sedative properties being more prominent.
For drug development professionals, both terpenes represent interesting natural compounds for further investigation. Future research should focus on conducting more direct head-to-head comparison studies across a wider range of doses and administration routes. Elucidating the precise molecular targets and downstream signaling pathways will be crucial for understanding their full therapeutic potential and for the development of novel, terpene-based anxiolytic therapies. The observed sex differences in response to these terpenes also highlight the importance of including both sexes in future preclinical and clinical studies.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Sex Differences in the Anxiolytic Properties of Common Cannabis Terpenes, Linalool and β-Myrcene, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Sex Differences in the Anxiolytic Properties of Common Cannabis Terpenes, Linalool and β-Myrcene, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex Differences in the Anxiolytic Properties of Common Cannabis Terpenes, Linalool and β-Myrcene, in Mice [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Linalool Odor-Induced Anxiolytic Effects in Mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Terpenes for Anxiety Relief | Cannabis Formulation Guide [terpenebeltfarms.com]
- 13. draxe.com [draxe.com]
- 14. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aromas Influencing the GABAergic System [mdpi.com]
- 16. Linalool Odor-Induced Anxiolytic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring Pharmacological Mechanisms of Lavender (Lavandula angustifolia) Essential Oil on Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Linalool on glutamatergic system in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of linalool on glutamate release and uptake in mouse cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of linalool on glutamatergic system in the rat cerebral cortex | Scilit [scilit.com]
- 21. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
Independent Validation of Alpha-Myrcene's Tumor-Suppressive Effects in Oral Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of the monoterpene alpha-Myrcene on oral cancer cells, benchmarked against other natural compounds and standard chemotherapeutic agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent validation and further research.
Comparative Analysis of Cytotoxicity
The efficacy of a potential anti-cancer compound is primarily assessed by its ability to inhibit the growth and proliferation of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
A study by Wu et al. (2022) investigated the effects of this compound on the SCC-9 oral squamous cell carcinoma cell line. The results demonstrated a significant and dose-dependent inhibition of cell growth[1][2]. The study also highlighted the selective nature of this compound, as it exhibited a comparatively lower anti-proliferative effect on normal human fibroblast cells (Hs27)[1][2].
Below is a comparative summary of the IC50 values for this compound, other monoterpenes, and standard chemotherapeutic drugs in oral and other cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | SCC-9 | Oral Squamous Cell Carcinoma | 10 µM | Wu et al., 2022[1] |
| This compound | Hs27 (normal) | Human Fibroblast | 130 µM | Wu et al., 2022[2] |
| (-)-β-Pinene | SCC-9, SCC-25 | Oral Squamous Cell Carcinoma | Cytotoxicity observed | Current and Potential Applications of Monoterpenes and Their Derivatives in Oral Health Care - MDPI[3] |
| Cisplatin | H103 | Oral Squamous Cell Carcinoma | 15 µM (24h), 4.57 µM (48h) | Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC - NIH[4] |
| Cisplatin | H314 | Oral Squamous Cell Carcinoma | 200 µM (24h), 100 µM (48h) | Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC - NIH[4] |
| Carboplatin | SCC9 | Oral Squamous Cell Carcinoma | Used as a positive control | Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC - PubMed Central[5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.
Mechanism of Action: Induction of Apoptosis
This compound's tumor-suppressive effects in oral cancer cells are largely attributed to its ability to induce apoptosis, or programmed cell death. The study on SCC-9 cells revealed that this compound treatment led to a significant increase in the percentage of apoptotic cells, rising from 4.03% in untreated cells to 27.77% in cells treated with 20 µM of myrcene[1][2].
This pro-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway. Specifically, this compound was found to enhance the expression of the pro-apoptotic protein Bax while repressing the expression of the anti-apoptotic protein Bcl-2[1][2]. An increased Bax/Bcl-2 ratio is a well-established indicator of mitochondrial-mediated apoptosis.
Inhibition of Metastasis
In addition to inducing apoptosis, this compound has demonstrated the potential to inhibit the metastatic capabilities of oral cancer cells. In vitro assays showed that myrcene (B1677589) significantly suppressed both the migration and invasion of SCC-9 cells, which are crucial processes in the metastatic cascade[1][2].
Experimental Protocols
For independent validation and further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Oral cancer cells (e.g., SCC-9) are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound (or other test compounds) for a specified duration (e.g., 24 or 48 hours).
-
CCK-8 Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in binding buffer, and Annexin V-FITC and Propidium Iodide (PI) staining solutions are added.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Bax and Bcl-2
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Following treatment, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations
Experimental Workflow for Validation
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Cultivation Conditions on alpha-Myrcene Content in Cannabis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The aromatic and therapeutic profile of cannabis is significantly influenced by its terpene content, with alpha-myrcene being one of the most abundant and impactful monoterpenes. Its sedative, anti-inflammatory, and analgesic properties make it a key target for both medical and recreational cannabis cultivation.[1][2][3][4] This guide provides a comparative analysis of how different growing conditions affect the concentration of this compound in Cannabis sativa L., supported by available experimental data and detailed methodologies.
Impact of Growing Conditions on this compound Content
The concentration of this compound in cannabis is not solely determined by genetics; environmental factors play a crucial role in its expression.[2][5] Cultivators can manipulate these conditions to enhance the terpene profile for specific desired outcomes.[2]
Comparative Data Summary
The following table summarizes the observed effects of various cultivation parameters on this compound content in cannabis, based on current research. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in cultivars, analytical methods, and specific experimental conditions.
| Cultivation Condition | Variation | Effect on this compound Content | Supporting Evidence |
| Cultivation System | Indoor vs. Outdoor | Outdoor cultivation has been shown to produce "remarkably higher levels" of β-myrcene compared to indoor cultivation.[6][7] | A study comparing two genetically identical cultivars found significantly greater concentrations of β-myrcene in outdoor-grown samples.[6][7] In one cultivar, indoor-grown samples completely lacked β-myrcene.[7] |
| Light Spectrum | Different Light Spectra (LED vs. CHD) | Higher β-myrcene concentrations were observed under LED spectra compared to Ceramic Discharge Metal Halide (CHD) lamps.[8] | Under AP67 and SOL LED spectra, β-myrcene concentrations were highest in the main top buds, showing a trend of MTBs > STBs > SBs. In contrast, CHD lighting resulted in a homogeneous distribution across flower positions.[8] |
| UV Light | UV light can trigger stress responses in cannabis, potentially leading to increased terpene production as a defense mechanism.[9] | While not specific to myrcene (B1677589), UV light is known to stimulate the production of secondary metabolites.[9] | |
| Blue Light | Blue light (400–500 nm) can enhance terpene production by promoting the biosynthesis of essential oils.[9][10] | This wavelength is known to stimulate vegetative growth and the production of secondary metabolites.[9][10] | |
| Soil Composition | Soil Quality and Type | Soil composition, including its structure, chemistry, and microbiota, directly influences the terpene profile of cannabis.[11] Richer microbial biodiversity in soil may lead to more complex terpene spectra.[11] | A federally funded study demonstrated that the type of soil used significantly impacts THC, CBD, and terpene concentrations.[11][12] |
| Tillage Practices | Terpene profiles have been observed to vary between conventional tillage and no-till cover cropping methods.[13] | One study noted more pronounced differences in terpene profiles in conventionally tilled fields.[12] | |
| Temperature | Storage and Curing | Terpenes are volatile compounds, and exposure to excessive heat can cause them to degrade.[14][15] | Most terpenes begin to degrade around 100°F (38°C), with some evaporating at temperatures as low as 70°F (21°C).[14][15] The boiling point of myrcene is between 166-168°C (330-334°F).[14][15][16][17][18] |
| Nutrient Availability | Nutrient Balance | The precise balance of essential minerals like nitrogen, phosphorus, and potassium can stimulate or limit the synthesis of terpenes.[19] | Specific trace minerals can act as cofactors in the enzymatic reactions that drive terpene synthesis.[19] |
| Watering Practices | Hydration Levels | The way a plant is watered can influence the expression of myrcene.[5] | Manual and consistent watering may lead to a sweeter, more fruity myrcene profile, while mild water stress can result in an earthier, muskier profile as a defense mechanism.[5] |
Experimental Protocols
Accurate quantification of this compound is critical for research and quality control. The most common method for terpene analysis is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[20][21][22]
Sample Preparation: Liquid Extraction
-
Homogenization : A sample of dried and homogenized cannabis flower (e.g., 40 mg) is accurately weighed.[22]
-
Extraction : The sample is placed in a vial with a suitable solvent, such as ethyl acetate (B1210297) or hexane.[22][23] An internal standard (e.g., n-tridecane or dodecane (B42187) at a known concentration) is added to the solvent to improve quantification accuracy.[21][22][23]
-
Sonication : The mixture is sonicated for a period (e.g., 15 minutes) to ensure efficient extraction of terpenes.[20]
-
Centrifugation : The sample is then centrifuged (e.g., at 3000 rpm for 5 minutes) to separate the plant material from the solvent.[20]
-
Collection : The clear supernatant containing the extracted terpenes is carefully collected for analysis.[20]
Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection : A small aliquot (e.g., 1-2 µL) of the sample extract is injected into the GC-MS system.[1][20]
-
Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5MS).[20] The column separates the different terpenes based on their boiling points and chemical properties.
-
Detection and Identification : As the separated compounds exit the column, they enter the mass spectrometer, which ionizes and fragments them. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of this compound by comparing it to a reference library (e.g., NIST GC/MS spectra library).[21]
-
Quantification : The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve created from certified reference standards of myrcene.[1][21]
Example GC-MS Instrument Conditions:
| Parameter | Setting |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent[20] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent[20] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[20] |
| Inlet Temperature | 250°C[20] |
| Injection Mode | Split (e.g., 15:1 ratio)[20] |
| Oven Program | Example: Start at 70°C for 2 min, ramp at 3°C/min to 85°C, then 2°C/min to 165°C (hold 1 min), and finally 30°C/min to 250°C (hold 20 min)[20] |
| Detector (MS) | Mass Spectrometer |
| Detector Temp | 300°C (for FID, if used)[20] |
Visualizations
Biosynthesis of this compound
The synthesis of this compound in Cannabis sativa occurs within the glandular trichomes.[1] It originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are then used to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.[1][24] A specific enzyme, myrcene synthase, then catalyzes the conversion of GPP to myrcene.[1][24]
Caption: Biosynthetic pathway of this compound in Cannabis sativa.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a comparative study on this compound content in cannabis grown under different conditions.
Caption: Experimental workflow for comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mjsupplyco.ca [mjsupplyco.ca]
- 3. A Guide to Myrcene, a Dominant Terpene in Hemp and Cannabis Strains [acslab.com]
- 4. lunatechequipment.com [lunatechequipment.com]
- 5. icmag.com [icmag.com]
- 6. terpenesandtesting.com [terpenesandtesting.com]
- 7. Comparison of the Cannabinoid and Terpene Profiles in Commercial Cannabis from Natural and Artificial Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of Different Light Spectra on CBD, CBDA and Terpene Concentrations in Relation to the Flower Positions of Different Cannabis Sativa L. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. valoya.com [valoya.com]
- 10. fluence-led.com [fluence-led.com]
- 11. The Soil Cannabis Is Grown In Affects THC, CBD And Terpene Levels - Native Care [nativecare.com]
- 12. leafie.co.uk [leafie.co.uk]
- 13. dabbin-dad.com [dabbin-dad.com]
- 14. Story title | Watchtower Dispensary [farmhmp.com]
- 15. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]
- 16. At What Temperature Do Terpenes Break Down? | Nordic Analytical Laboratories [nordicanalytic.com]
- 17. Myrcene Terpene: Strain Profiles, Optimal Dosage & Formulation Tips for Product Developers | Terpene Belt Farms [terpenebeltfarms.com]
- 18. thepressclub.co [thepressclub.co]
- 19. powerflower1.nl [powerflower1.nl]
- 20. benchchem.com [benchchem.com]
- 21. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Gene Networks Underlying Cannabinoid and Terpenoid Accumulation in Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of α-Myrcene's Metabolic Fate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of α-myrcene across different species, with a focus on humans, rats, and mice. By presenting available experimental data, detailed methodologies, and visual representations of metabolic processes, this document aims to facilitate a deeper understanding of the cross-species similarities and differences in α-myrcene biotransformation, offering valuable insights for toxicology, pharmacology, and drug development.
Executive Summary
α-Myrcene, a naturally occurring monoterpene found in numerous plants, undergoes extensive metabolism in mammals, primarily mediated by the cytochrome P450 (CYP) enzyme system. This guide synthesizes current knowledge on the metabolic pathways of α-myrcene and compares them with two other common monoterpenes, α-pinene and limonene (B3431351). While significant research has been conducted in rodent models, particularly rats, direct quantitative comparisons with human metabolism are still an emerging area of investigation.
Key findings indicate that the liver is the primary site of myrcene (B1677589) metabolism, where it is converted into a variety of hydroxylated metabolites, diols, and carboxylic acids. Species-specific differences in the activity and expression of CYP isoforms likely contribute to variations in metabolite profiles and clearance rates. Understanding these differences is crucial for extrapolating toxicological and pharmacological data from animal models to humans.
Comparative Metabolism of α-Myrcene
While comprehensive quantitative data for α-myrcene metabolism across humans, rats, and mice is not yet fully available in a single comparative study, this section consolidates existing in vivo and in vitro findings to provide a comparative overview.
In Vivo Metabolism
-
Human: Following oral administration, myrcene is absorbed and detectable in plasma. Human pharmacokinetic studies have determined the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax), although detailed metabolite profiles from human studies are not extensively documented.
-
Rat: In vivo studies in rats have identified several urinary metabolites of β-myrcene, indicating that hydroxylation and subsequent oxidation are major metabolic routes. Key metabolites include 10-hydroxylinalool, 7-methyl-3-methylene-oct-6-ene-1,2-diol, 10-carboxylinalool, and 2-hydroxy-7-methyl-3-methylene-oct-6-enoic acid.[1]
-
Mouse: Specific in vivo quantitative metabolite data for α-myrcene in mice is limited in the currently available literature, highlighting a key area for future research.
In Vitro Metabolism
In vitro studies using liver microsomes are instrumental in elucidating the specific enzymatic pathways involved in xenobiotic metabolism.
-
Human: Studies using human liver microsomes are crucial for understanding the direct metabolism of myrcene by human enzymes. Genotoxic effects of beta-myrcene have been observed in human HepG2/C3A liver cells following metabolic activation.[2]
-
Rat: Rat liver microsomes have been shown to convert β-myrcene to 10-hydroxylinalool in the presence of NADPH, confirming the role of CYP enzymes.[1]
Metabolic Pathways of α-Myrcene and Comparator Monoterpenes
The metabolic pathways of monoterpenes often involve a series of oxidation reactions catalyzed by CYP enzymes. The following diagrams illustrate the known and predicted metabolic pathways of α-myrcene, α-pinene, and limonene.
Figure 1: Proposed metabolic pathway of α/β-Myrcene.
Figure 2: Metabolic pathway of α-Pinene.
Figure 3: Metabolic pathway of Limonene.
Quantitative Comparison of Monoterpene Metabolism
The following tables summarize the available quantitative data on the metabolism of α-myrcene and the comparator monoterpenes. It is important to note that direct comparative studies under identical conditions are scarce, and thus, the data presented is compiled from various sources.
Table 1: In Vivo Pharmacokinetic Parameters of α-Myrcene in Humans
| Parameter | Value | Species | Reference |
| Tmax (h) | ~2.2 | Human | [5] |
| Cmax (µg/L) | ~966.6 | Human | [5] |
Table 2: Comparative In Vitro Metabolism of α-Pinene in Liver Microsomes
| Parameter | Human | Rat | Reference |
| α-Pinene Oxide Formation (AUC, min*µM) | 14.0 | 32.8 | [6] |
| α-Pinene Oxide Clearance (µL/min/mg protein) | 276 | 54.2 | [6] |
| α-Pinene Oxide Half-life (min) | 3.44 | 8.95 | [6] |
Table 3: Urinary Metabolites of Limonene in Humans and Mice
| Metabolite | Human (Relative Abundance) | Mouse (Relative Abundance) | Reference |
| Uroterpenol glucuronide | High | High | [7] |
| Dihydroperillic acid glucuronide | High | High | [7] |
| Perillic acid | Moderate | High | [8][9] |
| Limonene-8,9-diol | Moderate | High | [8][9] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of monoterpene metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes from different species.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound (e.g., α-myrcene)
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Compound Incubation: Add the test compound to the reaction mixture to initiate the metabolic reaction. Incubate at 37°C with shaking.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).
Figure 4: Experimental workflow for in vitro metabolism.
Metabolite Identification and Quantification by GC-MS
This protocol provides a general workflow for the analysis of monoterpene metabolites in biological samples.
Objective: To identify and quantify metabolites of a test compound in a biological matrix (e.g., urine, plasma, microsomal incubates).
Materials:
-
Biological sample
-
Internal standards (deuterated if available)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization agents (e.g., BSTFA with TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation: Spike the biological sample with an internal standard.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the metabolites.
-
Derivatization: Evaporate the solvent and derivatize the dried extract to increase the volatility and thermal stability of the metabolites.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification.
-
Data Analysis: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards or with library spectra. Quantify the metabolites by comparing their peak areas to that of the internal standard.
Figure 5: Workflow for GC-MS analysis of metabolites.
Discussion and Future Directions
The available data indicate that α-myrcene is extensively metabolized in mammals, with hydroxylation being a key initial step. While rat studies have provided valuable insights into the identity of major metabolites, there is a clear need for more comprehensive, quantitative, and comparative studies, particularly in humans and mice. Such studies are essential for accurately assessing the potential risks and benefits of α-myrcene exposure and for the development of any potential therapeutic applications.
Future research should focus on:
-
Quantitative in vitro metabolism studies: Directly comparing the metabolite profiles and formation kinetics of α-myrcene in human, rat, and mouse liver microsomes.
-
Identification of specific CYP isoforms: Utilizing recombinant human and rodent CYP enzymes to identify the specific isoforms responsible for α-myrcene metabolism in each species.
-
In vivo metabolite profiling in humans: Conducting studies to identify and quantify the major urinary and plasma metabolites of α-myrcene in human volunteers after controlled exposure.
By addressing these research gaps, a more complete and predictive understanding of α-myrcene's cross-species metabolism can be achieved, ultimately supporting informed decisions in the fields of drug development, toxicology, and public health.
References
- 1. Metabolism of beta-myrcene in vivo and in vitro: its effects on rat-liver microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic effects induced by beta-myrcene following metabolism by liver HepG2/C3A human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of urinary limonene metabolites as biomarkers of exposure to greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of D-Limonene Metabolites by LC-HRMS: An Exploratory Metabolic Switching Approach in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of alpha-Myrcene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of alpha-Myrcene, a common terpene used in research and development.
This compound is a flammable liquid and vapor that is toxic to aquatic life with long-lasting effects.[1][2][3][4] Improper disposal can lead to significant environmental contamination, substantial fines, and potential legal ramifications.[5] Adherence to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) is crucial.[5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.[1][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4] Use only non-sparking tools and take precautionary measures against static discharge.[1][3]
-
Spill Response: In case of a spill, remove all ignition sources.[1][3] Contain the spillage using sand, earth, or other non-combustible, inert absorbent material.[4][6] Do not allow the product to enter drains, as it is very toxic to aquatic life.[3][6] Collect the absorbed material and place it in a suitable, labeled container for disposal.[3][6]
Regulatory Framework for Chemical Waste
The primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5] For academic and research laboratories, the EPA has established alternative requirements under 40 CFR Part 262, Subpart K, which may offer more operational flexibility.[7][8] Key regulatory principles include:
-
Waste Determination: Laboratory personnel are responsible for determining if their chemical waste is hazardous.[9] this compound is classified as a hazardous waste due to its flammability and environmental toxicity.[1][2][4]
-
Container Management: Waste containers must be chemically compatible with the waste, kept tightly closed except when adding waste, and properly labeled.[5][9][10]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[5][10] this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[3]
-
Accumulation: Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11] There are limits on the volume of waste that can be accumulated and the time it can be stored.[7][11]
Step-by-Step Disposal Procedure for this compound
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Select a waste container that is in good condition and chemically compatible with this compound.
-
Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name (this compound), and a clear indication of the hazards (e.g., Flammable, Environmental Hazard).[9][10]
-
Record the date when waste is first added to the container (the accumulation start date).[11]
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area, which must be at or near the point of generation and under the control of laboratory personnel.[5][11]
-
Ensure the container is kept tightly closed except when adding waste.[9][10]
-
Whenever possible, use secondary containment to prevent spills from spreading.[5][11]
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the sink or in the regular trash.[5][9]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9][10]
-
Provide the EH&S professional with accurate information about the waste composition.
-
-
Empty Container Disposal:
-
Empty containers that held this compound may still contain hazardous residues.
-
These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10]
-
After proper cleaning, deface the original label and dispose of the container according to institutional policy.[10]
-
Quantitative Data Summary
The following table summarizes key quantitative and qualitative information pertinent to the safe handling and disposal of this compound.
| Property | Value / Guideline | Reference(s) |
| UN Number | UN1197 (as part of Extracts, Flavouring, Liquid) | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 39.4 °C (103.0 °F) Closed Cup | [4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [3] |
| Satellite Accumulation Area (SAA) Volume Limit | Typically up to 55 gallons, but may be lower for academic labs (e.g., 25 gallons). Check local regulations. | [11] |
| SAA Time Limit | Waste must be removed from the laboratory within a specific timeframe (e.g., six to twelve months). | [7][11] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. theflavoredherb.com [theflavoredherb.com]
- 2. response.epa.gov [response.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. vigon.com [vigon.com]
- 5. danielshealth.com [danielshealth.com]
- 6. synerzine.com [synerzine.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. youtube.com [youtube.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling alpha-Myrcene
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling alpha-Myrcene. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment. This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may be fatal if swallowed and enters the airways.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Solution Preparation | Tight-fitting chemical splash goggles or a face shield.[3] | Chemical-resistant, impervious gloves. Nitrile rubber is a suggested option, though specific breakthrough time data for this compound is not available. Select gloves in consultation with the glove supplier.[3] | Laboratory coat.[3] | Not typically required if handled in a well-ventilated area or fume hood. |
| Large Volume Transfers or Risk of Splashing | Full-face shield. | Chemical-resistant, impervious gloves (e.g., thicker nitrile or butyl rubber).[3] | Chemical-resistant apron or coveralls over a lab coat.[3] | A full-face respirator with an organic vapor cartridge may be required if inhalation hazards exist.[3] |
| Responding to Spills | Full-face respirator with an organic vapor cartridge.[3] | Heavy-duty rubber gloves.[4] | Full protective, chemical-resistant clothing.[3] | Full-face respirator with an organic vapor cartridge.[3] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize worker exposure.[3]
-
Ignition Sources: this compound is a flammable liquid. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[2][3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled.[2]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Container Material: Use a container made of a material compatible with flammable organic liquids (e.g., glass or a specialized solvent waste container). Do not use metal containers for corrosive waste, but for flammable liquids, glass or metal cans are often recommended depending on quantity.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, heat, and ignition sources. The container must be kept closed except when adding waste.
Solid Waste:
-
Segregation: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected separately from non-hazardous trash.
-
Container: Place contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant (this compound).
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Spill Response Workflow
The following diagram outlines the procedural steps for responding to an this compound spill.
Caption: A flowchart outlining the step-by-step procedure for safely managing an this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
